1,3-Divinylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(ethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJNEUBECVAVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-96-2 | |
| Record name | Benzene, 1,3-diethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30110020 | |
| Record name | 1,3-Diethenylbenzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-57-6, 68987-41-7 | |
| Record name | m-Divinylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Diethenylbenzene | |
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| Record name | Benzene, ethylenated | |
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| Record name | 1,3-Diethenylbenzene | |
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| Record name | Benzene, ethylenated | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,3-divinylbenzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-DIVINYLBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Theoretical and Computational Modeling of 1,3-Divinylbenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate 1,3-divinylbenzene (1,3-DVB). As a critical crosslinking agent, understanding its molecular properties and polymerization behavior at a fundamental level is paramount for the rational design of advanced materials. This document moves beyond a simple recitation of facts to explain the causality behind methodological choices, offering field-proven insights into the computational analysis of this versatile monomer.
Introduction: The Significance of this compound in Materials Science
This compound is an aromatic hydrocarbon featuring two vinyl groups attached to a benzene ring at the meta positions.[1][2] This specific arrangement dictates the electronic and steric properties that make it an effective crosslinker in the synthesis of polymers, most notably styrene-divinylbenzene (S-DVB) copolymers.[3] These crosslinked polymers are not mere plastics; they form the backbone of a vast array of functional materials, including ion-exchange resins, chromatographic stationary phases, and adsorbents for environmental remediation.[4][5]
The macroscopic properties of these materials—such as porosity, mechanical strength, and thermal stability—are directly governed by the microscopic structure of the polymer network.[6][7] Computational modeling provides an indispensable toolkit for probing these structure-property relationships from the bottom up. By simulating 1,3-DVB at the atomic level, we can predict its reactivity, model the complex process of network formation, and ultimately engineer materials with tailored functionalities. This guide will explore the primary computational techniques leveraged to achieve this understanding.
The Monomer in Silico: Unraveling the Intrinsic Properties of 1,3-DVB
Before modeling the complex process of polymerization, it is crucial to understand the foundational properties of the 1,3-DVB monomer itself. Density Functional Theory (DFT) is the workhorse for such investigations, offering a favorable balance between computational cost and accuracy for molecules of this size.[1][8]
Conformational Landscape
The flexibility of 1,3-DVB is primarily dictated by the rotation of its two vinyl groups relative to the benzene ring. These rotations are not free; they are governed by a potential energy surface with distinct minima corresponding to stable conformers. The key dihedral angles define the orientation of the vinyl groups. Computational studies reveal that the most stable conformers are those that minimize steric hindrance while maximizing electronic conjugation. Understanding this conformational preference is the first step in accurately modeling the molecule's subsequent reactions.
Electronic Structure and Reactivity
The electronic properties of 1,3-DVB are central to its role as a reactive monomer. DFT calculations are routinely used to determine key electronic descriptors.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic excitation properties. For 1,3-DVB, the HOMO is typically localized on the vinyl groups and the aromatic ring, indicating these are the primary sites for electrophilic attack.
-
Reactivity Indices: Computational chemistry allows for the calculation of Fukui indices, which can indicate the likelihood of an atom undergoing radical attack.[9] This information is invaluable for predicting how 1,3-DVB will behave during free-radical polymerization, shedding light on the initial steps of polymer chain formation.[9]
The following table summarizes typical theoretical values for the structural parameters of 1,3-DVB, often calculated using DFT with a functional like B3LYP and a basis set such as 6-31G(d).[1]
| Property | Typical Calculated Value | Unit |
| C=C (vinyl) Bond Length | ~1.34 | Ångström (Å) |
| C-C (vinyl-ring) Bond Length | ~1.48 | Ångström (Å) |
| C-C (in ring) Bond Length | ~1.40 | Ångström (Å) |
| HOMO-LUMO Energy Gap | Varies with functional | Electronvolts (eV) |
Modeling Polymerization: From Monomer to Macroporous Network
The synthesis of S-DVB resins is a complex process involving free-radical crosslinking copolymerization.[4] Theoretical models have been developed to predict how synthesis conditions influence the final structure of the polymer network.
Kinetic and Thermodynamic Modeling
A significant body of research focuses on creating kinetic-thermodynamic models to predict the total porosities of macroporous copolymer networks.[4] These models integrate two key components:
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Kinetics: This part of the model uses methods like the method of moments to predict the concentration of reacting species and the properties of the polymer gel as a function of monomer conversion.[4]
-
Thermodynamics: This component describes the phase equilibria between the growing polymer gel and the surrounding solvent (diluent). It is the phase separation during polymerization that leads to the formation of pores.[4]
Such models have successfully predicted that the porosity of S-DVB networks increases with higher DVB content or a decrease in the initial monomer concentration, results that align well with experimental data.[4]
Molecular Dynamics of Crosslinking
While kinetic models provide a macroscopic view, Molecular Dynamics (MD) simulations offer a microscopic picture of the crosslinking process and its effect on material properties. MD simulations model the atoms and bonds as balls and springs, governed by a set of classical force fields.
This approach has been used to construct three-dimensional models of crosslinked polystyrene (PS) formed by DVB.[6] By systematically varying the DVB content, researchers can study its impact on:
-
Glass Transition Temperature (Tg): Crosslinking restricts the mobility of polymer chains, leading to a higher Tg. MD simulations can quantify this effect.[6]
-
Mechanical Properties: The simulations can be subjected to virtual mechanical tests (e.g., uniaxial tension) to calculate properties like elastic modulus, bulk modulus, and shear modulus. Results show that increasing the degree of crosslinking with DVB significantly enhances these properties, improving the material's stiffness and tensile resistance.[6]
The diagram below illustrates a typical workflow for a computational study of molecular and material properties, starting from the single monomer.
Caption: A flowchart of a typical computational chemistry study.
Simulating Functional Properties: Poly(DVB) as an Adsorbent
Beyond structural roles, DVB-based polymers are used as functional materials, for example, as adsorbents for removing pollutants from water.[5][8] Computational modeling, particularly DFT, provides atomistic details of the interaction between the polymer and the target adsorbate.[8]
Studies on the removal of dyes like Brilliant Green have used DFT to understand the chemical interactions at play.[8] By modeling a small fragment of the poly(DVB) surface and the dye molecule, researchers can calculate the adsorption energy and identify the nature of the interaction (e.g., π-π stacking, hydrogen bonding). This insight is crucial for designing polymers with enhanced adsorption capacity and selectivity. The pseudo-second-order kinetic model often fits experimental data well, suggesting that chemisorption is the dominant process, a finding that can be corroborated by DFT calculations showing strong dye-polymer interactions.[8]
Practical Protocols: A Guide to Implementation
This section provides a generalized, step-by-step methodology for performing the computational studies described in this guide. Specific software packages (e.g., Gaussian, ORCA, LAMMPS, GROMACS) will have their own syntax, but the underlying principles are universal.
Protocol: DFT Calculation of 1,3-DVB Monomer Properties
-
Structure Building: Construct the 1,3-DVB molecule in a molecular editor. Ensure a reasonable starting geometry.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a common and robust choice.
-
Basis Set: 6-31G(d) provides a good balance of accuracy and speed for initial optimizations.
-
Task: Perform a full geometry optimization to find the lowest energy conformation. Verify it is a true minimum by running a frequency calculation (no imaginary frequencies).
-
-
Electronic Property Analysis:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request output of molecular orbitals (for HOMO/LUMO visualization and energies) and population analysis (to obtain atomic charges).
-
-
Spectroscopic Prediction:
-
The frequency calculation from step 2 also yields the vibrational modes.
-
These can be visualized and compared to experimental Infrared (IR) and Raman spectra. Note that calculated frequencies are often scaled by a small factor (~0.96) to better match experimental values.
-
The following diagram illustrates the simplified radical polymerization initiation and propagation involving 1,3-DVB.
Caption: Simplified reaction pathway for radical polymerization of 1,3-DVB.
Protocol: MD Simulation of a Crosslinked S-DVB System
-
System Building:
-
Define a simulation box of appropriate dimensions.
-
Pack the box with the desired number of styrene and 1,3-DVB molecules at the correct ratio. Use a tool like Packmol.
-
-
Force Field Assignment: Assign a suitable classical force field (e.g., OPLS-AA, GAFF) to all molecules. This defines the potential energy functions for bonds, angles, and non-bonded interactions.
-
Equilibration:
-
Perform an initial energy minimization to remove bad contacts.
-
Run a short MD simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.
-
Run a longer MD simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system to reach the correct density.
-
-
Simulated Crosslinking:
-
Implement a crosslinking algorithm. This typically involves identifying reactive sites (radical chain ends and vinyl groups) that are within a certain cutoff distance and creating a new covalent bond between them. This is a non-trivial step that often requires custom scripting.[6]
-
-
Production Simulation: After the desired degree of crosslinking is achieved, run a long production MD simulation to sample the system's properties.
-
Analysis: Analyze the trajectory from the production run to calculate macroscopic properties like density, radial distribution functions, glass transition temperature (from a cooling ramp), and mechanical moduli (from deforming the simulation box).[6]
Future Directions and Challenges
The computational study of 1,3-DVB and its polymers continues to evolve. Key challenges and future directions include the development of more accurate and efficient multiscale models that can bridge the gap from quantum mechanical details to macroscopic material behavior. Reactive force fields (e.g., ReaxFF) hold promise for simulating the polymerization process more explicitly without pre-defined reaction rules. Furthermore, the application of machine learning techniques to predict structure-property relationships from large datasets of simulated and experimental results is a rapidly growing area that could accelerate the design of next-generation DVB-based materials.
References
[1] A Comparative Guide to the Computational Analysis of 1,3-Di(pyren-1-yl)benzene's Properties - Benchchem. (URL: ) [9] Molecular structures of divinylbenzene (DVB), 1,3-diisopropenylbenzene... - ResearchGate. (URL: ) [4] Formation of Macroporous Styrene–Divinylbenzene Copolymer Networks: Theory vs. Experiments. Journal of Applied Polymer Science. (URL: [Link]) [8] Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal - RSC Publishing. (URL: [Link]) [5] Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal - PMC - NIH. (URL: [Link]) [6] Microscopic mechanism of distinct mechanical properties of divinylbenzene reinforced cross-linked polystyrene revealed by molecular dynamics simulations | Request PDF - ResearchGate. (URL: [Link]) [7] Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link]) [3] Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization - MDPI. (URL: [Link]) [2] Benzene, 1,3-diethenyl- - the NIST WebBook. (URL: [Link])
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- 9. researchgate.net [researchgate.net]
reaction mechanism of 1,3-divinylbenzene free radical polymerization
An In-depth Technical Guide to the Free Radical Polymerization of 1,3-Divinylbenzene
Introduction: The Complexity and Utility of a Crosslinking Monomer
This compound (1,3-DVB) is a cornerstone monomer in the synthesis of crosslinked polymers, networks, and gels. Its bifunctional nature, possessing two reactive vinyl groups, allows for the formation of intricate three-dimensional polymer architectures. These materials are indispensable in applications ranging from ion-exchange resins and chromatography stationary phases to templates for porous materials and encapsulants. However, the very feature that makes 1,3-DVB so valuable—its two double bonds—also introduces significant complexity into its polymerization mechanism.
Unlike the straightforward linear chain growth seen with monofunctional monomers like styrene, the polymerization of 1,3-DVB is a multifaceted process. It involves a competition between intermolecular propagation, which leads to chain growth and crosslinking, and intramolecular cyclization, which forms cyclic structures within the polymer backbone. Furthermore, the presence of pendant vinyl groups on the growing polymer chains leads to branching and, ultimately, to the formation of an insoluble, infusible gel network. Understanding and controlling these competing reactions is paramount for tailoring the final properties of the poly(1,3-DVB) material, such as its porosity, swelling behavior, and mechanical strength.
This guide provides a detailed exploration of the free radical polymerization mechanism of 1,3-DVB, intended for researchers and scientists in polymer chemistry and materials science. We will dissect the key reaction pathways, discuss the kinetics of network formation, and outline the experimental considerations for synthesizing and characterizing these complex materials.
Dissecting the Mechanism: A Tale of Competing Pathways
The free radical polymerization of 1,3-DVB can be deconstructed into several key stages, each influencing the final network structure. The process begins with the standard steps of initiation and propagation, but quickly diverges into more complex pathways involving the second vinyl group.
Initiation and Primary Chain Growth
The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals (R•). These radicals then add to one of the vinyl groups of a 1,3-DVB monomer to form a new monomer radical, which subsequently propagates by adding to further monomers, forming a linear polymer chain with pendant vinyl groups.
Figure 1: Simplified reaction scheme for the free radical polymerization of 1,3-DVB.
The Critical Juncture: Propagation vs. Intramolecular Cyclization
Once a 1,3-DVB monomer is incorporated into a growing chain, the radical can either propagate by reacting with another monomer molecule (intermolecular reaction) or react with its own pendant vinyl group (intramolecular reaction). This latter process, known as intramolecular cyclization, is a significant competing reaction.[1]
The prevalence of cyclization is highly dependent on the reaction conditions, particularly the monomer concentration.
-
At low monomer concentrations (in dilute solutions): The probability of a radical chain end encountering its own pendant vinyl group is relatively high compared to encountering another monomer. This favors the formation of small, cyclic structures within the polymer backbone.
-
At high monomer concentrations (in bulk or concentrated solutions): The intermolecular propagation reaction is favored, leading to the consumption of pendant vinyl groups by other growing chains.
This competition is a critical factor in determining the final network topology. Extensive cyclization consumes double bonds that would otherwise be available for crosslinking, delaying the onset of gelation and leading to a more loosely connected network structure.
Figure 2: Competing pathways for a radical with a pendant vinyl group.
Network Formation: Crosslinking and the Onset of Gelation
Crosslinking occurs when a growing radical chain reacts with a pendant vinyl group on another polymer chain. This intermolecular reaction links two previously separate chains, increasing the molecular weight and branching of the polymer. As the polymerization proceeds, the concentration of pendant vinyl groups increases, accelerating the rate of crosslinking.
This process culminates in the gel point , a critical conversion at which a single, macroscopic polymer network spans the entire reaction volume. At the gel point, the weight-average molecular weight of the polymer diverges to infinity, and the reaction mixture transforms from a viscous liquid (sol) to an elastic solid (gel). The appearance of the gel effect, also known as the Trommsdorff effect, is often observed as the system approaches the gel point.[2] This is characterized by a significant auto-acceleration of the polymerization rate due to the reduced mobility of growing chains, which hinders termination reactions.[2]
The conversion at which gelation occurs is highly sensitive to the initial concentration of 1,3-DVB. Higher DVB concentrations lead to a higher density of pendant vinyl groups, and thus gelation occurs at lower overall monomer conversions.
Kinetics and the Gel Point
The kinetic investigation of 1,3-DVB polymerization is complex due to the simultaneous occurrence of multiple reactions. The rate of polymerization is influenced by the concentration of the initiator, monomer, and crosslinker. Increasing the concentration of 1,3-DVB in a copolymerization with a monovinyl monomer like styrene generally leads to an increase in the overall polymerization rate.[2][3] This is attributed to the formation of a crosslinked network, which reduces the translational mobility of the polymer radicals and consequently decreases the termination rate constant.[2]
The gel point can be predicted using theoretical models, such as the Flory-Stockmayer theory, although these models often need to be modified to account for the effects of cyclization and the unequal reactivity of vinyl groups. Experimental determination of the gel point is typically done by observing the point at which the reaction mixture no longer flows or by measuring the divergence in viscosity.
| DVB Concentration (wt. %) | Gel Point (Monomer Conversion %) | Reference |
| 1.0 | 20 - 30% | [3] |
| 1.5 | 15 - 20% | [3] |
| 3.0 | 5 - 10% | [3] |
| Table 1: Effect of 1,3-DVB concentration on the gel point in nitroxide-mediated copolymerization with styrene. |
Experimental Protocols and Characterization
Typical Suspension Polymerization Protocol
Suspension polymerization is a common method for producing poly(1,3-DVB) beads.
-
Aqueous Phase Preparation: An aqueous solution containing a suspending agent (e.g., polyvinyl alcohol or sodium polyphosphate) is prepared in a reactor equipped with a mechanical stirrer.
-
Organic Phase Preparation: The 1,3-DVB monomer, a comonomer (if any, like styrene), and the radical initiator (e.g., benzoyl peroxide) are mixed to form the organic phase. A porogen (an inert solvent like toluene or heptane) may be included to induce porosity in the final beads.
-
Dispersion: The organic phase is added to the aqueous phase under vigorous stirring to form a stable suspension of monomer droplets. The droplet size is controlled by the stirring speed and the concentration of the suspending agent.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 80-90 °C for BPO) to initiate the polymerization within the monomer droplets.[4] The reaction is allowed to proceed for several hours.
-
Work-up: After the polymerization is complete, the resulting polymer beads are collected by filtration, washed extensively with water and organic solvents to remove unreacted monomers and the porogen, and then dried.
Characterization of the Polymer Network
A variety of techniques are employed to characterize the structure and properties of the crosslinked poly(1,3-DVB) materials:
-
Swellability Studies: The degree of crosslinking can be indirectly assessed by measuring the swelling of the polymer in a good solvent. A higher crosslink density results in lower swelling.
-
Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the vinyl C=C bonds and to identify functional groups in the polymer. Solid-state NMR can provide information about the local chemical environments and the degree of cyclization.
-
Thermal Analysis (DSC, TGA): Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the glass transition temperature and the thermal stability of the polymer network.
-
Porosimetry (BET Analysis): Brunauer-Emmett-Teller (BET) analysis is used to characterize the surface area and pore size distribution of macroporous materials synthesized using a porogen.
Conclusion
The free radical polymerization of this compound is a complex yet versatile method for creating highly crosslinked polymer networks. The final architecture of these materials is dictated by a delicate balance between linear propagation, intramolecular cyclization, and intermolecular crosslinking. A thorough understanding of the underlying reaction mechanisms and kinetics is essential for researchers and professionals seeking to design and synthesize poly(1,3-DVB) materials with tailored properties for specific applications. By carefully controlling reaction parameters such as monomer concentration, initiator concentration, and temperature, it is possible to manipulate the network structure and, consequently, the macroscopic properties of the final product. Future advancements in controlled radical polymerization techniques, such as RAFT and NMP, offer promising avenues for synthesizing more homogeneous and well-defined DVB-based networks, further expanding their utility in advanced materials and technologies.
References
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The Intramolecular Cyclisation of Styrene/p-Divinyl Benzene Copolymers. ProQuest. Available at: [Link]
-
What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022-02-12). Available at: [Link]
- Controlled Radical Polymerization. (1997). Progress in Polymer Science, 22, 1649-1720.
-
The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. (2023-06-07). MDPI. Available at: [Link]
-
Kinetic investigation of the free radical crosslinking copolymerization in the pre‐gel state, 1. Styrene/m‐ and p‐divinylbenzene systems. (1985). ResearchGate. Available at: [Link]
-
Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical. (2022-11-14). Semantic Scholar. Available at: [Link]
-
Controlled Free‐Radical Copolymerization Kinetics of Styrene and Divinylbenzene by Bimolecular NMRP using TEMPO and Dibenzoyl Peroxide. ResearchGate. Available at: [Link]
-
Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. MDPI. Available at: [Link]
-
FREE RADICAL POLYMERIZATION. (2015). Available at: [Link]
-
Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. (2021). ACS Publications. Available at: [Link]
-
Free Radical Polymerization. (2015-07-07). Chemistry LibreTexts. Available at: [Link]
-
Free Radical Copolymerization Kinetics of Styrene/Divinylbenzene. (1993). MacSphere. Available at: [Link]
-
Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. (2022-06-19). National Institutes of Health. Available at: [Link]
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- 4. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Novel Functional Polymers Using Divinylbenzene
Introduction: Reimagining Divinylbenzene Beyond a Simple Crosslinker
For decades, divinylbenzene (DVB) has been a cornerstone in polymer chemistry, primarily recognized for its role as a crosslinking agent in the production of materials like ion-exchange resins and chromatographic stationary phases.[1][2] Commercial DVB is typically a mixture of meta and para isomers, along with ethylvinylbenzene, which has historically made studying its precise polymerization behavior challenging.[3] The conventional free-radical polymerization of DVB leads to rapid gelation at low monomer conversions, resulting in insoluble, intractable networks.[4] This has largely confined its application to the synthesis of bulk, cross-linked materials.
However, recent advancements in controlled polymerization techniques have unlocked the potential to harness the unique reactivity of DVB's two vinyl groups in a more sophisticated manner. By carefully controlling the polymerization process, it is now possible to synthesize soluble, highly branched, yet un-crosslinked polymers that retain a significant number of pendant vinyl groups.[4][5][6] These pendant vinyl groups are not mere remnants of polymerization but are valuable chemical handles for post-polymerization modification, enabling the creation of a diverse array of novel functional polymers with tailored properties.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these advanced functional polymers. We will delve into the core principles of controlled DVB polymerization, explore state-of-the-art post-polymerization functionalization strategies, and present detailed, field-proven protocols. Our focus will be on explaining the "why" behind the "how," offering a deeper understanding of the underlying chemical principles that govern these powerful synthetic methodologies.
Part 1: Controlled Polymerization of Divinylbenzene: Taming Reactivity to Create a Functional Scaffold
The key to unlocking the functionality of DVB lies in preventing premature gelation and preserving one of the two vinyl groups in each monomer unit as a reactive handle on the polymer backbone. This requires moving beyond conventional free-radical polymerization and embracing controlled polymerization techniques.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization has emerged as a powerful and versatile method for synthesizing well-defined polymers from a wide range of monomers, including DVB. The presence of a RAFT agent allows for the homopolymerization of DVB to high conversions (up to 68%) before the onset of cross-linking, a significant improvement over the approximate 15% conversion seen in conventional free-radical polymerization.[4][5]
The resulting poly(DVB) is a highly branched, soluble polymer with a large number of residual double bonds, making it an ideal scaffold for further functionalization.[4][5][6] The RAFT process also allows for the synthesis of more complex architectures, such as star-like block copolymers.[4][6] The control over polymerization kinetics and the resulting monolith morphology are also key advantages of this technique.[7][8][9]
The general mechanism of RAFT polymerization of DVB is depicted in the workflow below.
Figure 1: RAFT Polymerization of DVB.
Living Anionic Polymerization
Living anionic polymerization offers an alternative, highly controlled route to soluble poly(DVB). By using a specially designed initiator system, such as oligo(α-methylstyryl)lithium in the presence of an excess of potassium tert-butoxide, it is possible to selectively polymerize one of the two vinyl groups of p-divinylbenzene in a living manner.[10][11][12] This technique yields polymers with predictable molecular weights and very narrow molecular weight distributions (Mw/Mn < 1.05).[10][11][12][13]
A key advantage of this method is the quantitative formation of soluble polymers where each monomer unit contains a pendant vinyl group.[11] This high degree of functionality makes these polymers exceptionally well-suited for post-polymerization modification. The living nature of the polymerization also allows for the synthesis of well-defined block copolymers by sequential monomer addition.[11] It is important to note that reaction conditions, such as temperature, are critical to suppress side reactions involving the pendant vinyl groups.[12]
Part 2: Post-Polymerization Functionalization: Leveraging "Click Chemistry" on the Poly(DVB) Scaffold
The soluble, branched poly(DVB) synthesized via controlled polymerization serves as a versatile platform for a wide range of chemical modifications. The pendant vinyl groups are readily accessible for further reactions, with "click chemistry" approaches being particularly powerful due to their high efficiency, mild reaction conditions, and functional group tolerance.[14]
Thiol-Ene "Click" Chemistry: A Direct and Efficient Functionalization Route
The thiol-ene reaction is a highly efficient method for the covalent attachment of thiol-containing molecules to the pendant vinyl groups of the poly(DVB) scaffold.[15][16][17][18] This reaction can be initiated by UV light or heat in the presence of a radical initiator and proceeds via a radical addition mechanism.[18] The result is a stable thioether linkage.[18]
This approach provides a straightforward, one-step process to graft a wide variety of molecules onto the poly(DVB) surface, including:
-
Functional Polymers: Thiol-terminated polymers, such as poly(N-isopropylacrylamide) (pNIPAAm), can be grafted to the poly(DVB) to impart stimuli-responsive properties.[15][16][17][18][19]
-
Biomolecules: Thiol-containing peptides and proteins can be attached for applications in drug delivery and diagnostics.
-
Small Molecules: A diverse range of small molecules with thiol functionalities can be introduced to tailor the chemical and physical properties of the polymer.
Figure 2: Thiol-Ene Functionalization Workflow.
Azide-Alkyne "Click" Chemistry: A Two-Step Approach for Broader Functionality
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," offers another versatile route to functionalize poly(DVB). Since the native polymer does not contain azide or alkyne groups, a two-step approach is typically employed:[15][16][19]
-
Introduction of Azide Functionality: The pendant vinyl groups on the poly(DVB) are first functionalized with an azide group. This is often achieved via a thiol-ene reaction using a bifunctional linker molecule that contains both a thiol and an azide group (e.g., 1-azido-undecane-11-thiol).[15][16][19]
-
Azide-Alkyne Cycloaddition: The resulting azide-functionalized poly(DVB) can then be reacted with any alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[15][16][19]
This two-step strategy significantly broadens the scope of molecules that can be attached to the poly(DVB) scaffold, as alkyne functionalities can be readily introduced into a wide variety of polymers, biomolecules, and small molecules.
Other Functionalization Strategies
While "click chemistry" approaches are highly popular, other methods can also be employed to functionalize the pendant vinyl groups of poly(DVB). For instance, hydrobromination of the double bonds followed by reaction with sodium azide can introduce azide functionalities for subsequent "click" reactions or other nucleophilic substitutions.[20] Additionally, UV-induced [2+2] cycloadditions have been used to introduce functional groups onto the surface of poly(DVB) nanoparticles.[21]
Part 3: Characterization of Functional Poly(DVB)
Confirming the successful synthesis and functionalization of poly(DVB) is crucial. A combination of analytical techniques is typically employed:
| Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of specific functional groups introduced during modification and can be used to monitor the disappearance of the vinyl C=C stretching band.[20] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition, confirming the presence of elements (e.g., nitrogen, sulfur, oxygen) from the grafted functional groups.[15][17][19] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer particles.[15][19] |
| Fluorescence Microscopy | Can be used to confirm the presence of grafted chains if a fluorescent label is incorporated.[15][19][20] |
Part 4: Applications in Research and Drug Development
The ability to create well-defined, functional polymers based on DVB has opened up a wide range of applications:
-
Chromatography and Separation Science: Functionalized poly(DVB) monoliths and microspheres are used as stationary phases with tailored selectivity for separating complex mixtures.[2][7][8][9][22]
-
Catalysis: The high surface area and tunable functionality of these polymers make them excellent supports for catalysts.[1]
-
Drug Delivery: Biocompatible polymers can be grafted onto poly(DVB) scaffolds to create carriers for targeted drug delivery.
-
Biomedical Devices and Diagnostics: The ability to attach proteins and other biomolecules allows for the development of novel diagnostic platforms and biocompatible coatings.[17]
-
Adsorbents: The porous structure and functional groups can be tailored for the selective adsorption of specific molecules, for example, in water purification.[23]
Part 5: Experimental Protocols
Protocol 1: Synthesis of Soluble, Branched Poly(DVB) via RAFT Polymerization
This protocol is a generalized representation based on principles described in the literature.[4][5][6]
-
Materials: Divinylbenzene (DVB), RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), radical initiator (e.g., AIBN), and an appropriate solvent (e.g., anisole).
-
Procedure: a. In a Schlenk flask, dissolve DVB, the RAFT agent, and AIBN in the solvent. b. Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes. c. Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C). d. Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion by ¹H NMR or gravimetry. e. Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. f. Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., methanol). g. Isolate the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Functionalization of Poly(DVB) via Thiol-Ene "Click" Chemistry
This protocol is a generalized representation based on principles described in the literature.[15][16][17][18]
-
Materials: Soluble poly(DVB), thiol-functionalized molecule (R-SH), photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), and a suitable solvent (e.g., THF).
-
Procedure: a. In a quartz reaction vessel, dissolve the poly(DVB), the thiol-functionalized molecule (in excess), and the photoinitiator in the solvent. b. Deoxygenate the solution by purging with an inert gas for 20 minutes. c. Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for the desired reaction time. d. Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent. e. Purify the polymer by repeated dissolution and precipitation cycles to remove unreacted reagents. f. Dry the final product under vacuum.
Conclusion
The strategic use of controlled polymerization techniques has transformed divinylbenzene from a simple crosslinking agent into a versatile building block for advanced functional materials. By preserving the pendant vinyl groups, a reactive scaffold is created that can be readily modified using high-efficiency "click" chemistry reactions. This approach provides a powerful platform for the rational design of polymers with precisely tailored properties, opening up exciting new possibilities in fields ranging from drug development and diagnostics to advanced materials and catalysis. As our understanding and control over these polymerization and functionalization processes continue to grow, we can expect to see an even wider array of innovative applications for DVB-based functional polymers in the years to come.
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investigating electronic properties of 1,3-divinylbenzene derivatives
An In-Depth Technical Guide to Investigating the Electronic Properties of 1,3-Divinylbenzene Derivatives
Introduction: The Unique Potential of this compound
In the landscape of materials science and organic electronics, this compound (m-DVB) and its derivatives represent a class of molecules with compelling dual functionality. Structurally, m-DVB is a benzene ring substituted with two vinyl groups at the meta positions.[1] This arrangement provides a unique platform for materials design. The vinyl groups, conjugated with the aromatic core, establish a π-system that is fundamental to the molecule's electronic and optical properties.[2][3] Simultaneously, these same vinyl groups act as reactive sites for polymerization and crosslinking, enabling the transition from discrete molecules to robust, three-dimensional polymer networks.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the electronic properties of novel this compound derivatives. We will move beyond a simple listing of procedures to explore the causal links between molecular structure, theoretical prediction, and experimental validation. The objective is to equip the reader with the scientific rationale and practical methodologies required to design and characterize m-DVB-based materials for advanced applications, such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.
Chapter 1: The Foundation - Molecular Structure and π-Conjugation
The electronic behavior of any organic semiconductor is rooted in its molecular structure. For this compound derivatives, the core electronic properties are governed by the extent and nature of the π-conjugated system. This system of overlapping p-orbitals allows for the delocalization of electrons across the molecule, which is a prerequisite for charge transport and light absorption/emission.[3][6]
The meta-linkage in 1,3-DVB is a critical design feature. Unlike its para-isomer, which creates a more linear and extended conjugation path, the meta-linkage disrupts this linear flow. This disruption is not a limitation but an opportunity for fine-tuning electronic properties, influencing the energy levels of the frontier molecular orbitals.
Furthermore, the true power of this system lies in its derivatization. By chemically modifying the benzene ring with various functional groups (substituents), a researcher can systematically alter the electronic landscape of the molecule.
-
Electron-Donating Groups (EDGs) , such as alkoxy or amine groups, tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Electron-Withdrawing Groups (EWGs) , such as cyano or nitro groups, tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
This strategic functionalization allows for the precise tuning of the HOMO-LUMO gap, which is the primary determinant of the molecule's optical and electronic characteristics.[7]
Caption: Functionalization sites on the 1,3-DVB core for tuning electronic properties.
Chapter 2: Theoretical Prediction of Electronic Properties
Before embarking on lengthy synthesis and experimental work, computational chemistry offers a powerful, predictive lens into the electronic structure of a proposed molecule. This in-silico approach saves resources and provides invaluable insights that guide experimental design.
The key parameters of interest are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .[8]
-
HOMO Energy: Corresponds to the ionization potential, or the ability of a molecule to donate an electron. It is analogous to the valence band in inorganic semiconductors.[7][8]
-
LUMO Energy: Corresponds to the electron affinity, or the ability of a molecule to accept an electron. It is analogous to the conduction band.[7][8]
-
HOMO-LUMO Gap (ΔE): This energy difference is the lowest energy electronic excitation possible for the molecule and is directly related to its optical and electronic properties. A smaller gap generally implies higher reactivity and absorption of longer wavelengths of light.[7][9]
Density Functional Theory (DFT) has emerged as the workhorse for these calculations, providing a favorable balance between computational cost and accuracy.[7][8]
Protocol 1: DFT Calculation of a Model 1,3-DVB Derivative
This protocol outlines a generalized workflow for calculating the electronic properties of a target molecule using software like Gaussian.[10]
Objective: To determine the optimized geometry and frontier orbital energies (HOMO, LUMO) of a designed 1,3-DVB derivative.
Methodology:
-
Molecule Construction:
-
Using a molecular editor (e.g., GaussView), construct the 3D structure of the desired 1,3-DVB derivative. Ensure correct atom types, bonds, and initial stereochemistry.
-
-
Geometry Optimization:
-
Rationale: To find the lowest energy, most stable conformation of the molecule. Electronic properties are highly dependent on molecular geometry.
-
Procedure: Perform a geometry optimization calculation. A common and effective method is the B3LYP functional with a 6-31G(d) basis set. This level of theory is widely accepted for organic molecules.
-
Verification: Confirm that the optimization has successfully converged by ensuring there are no imaginary frequencies in a subsequent frequency calculation.
-
-
Frontier Orbital Analysis:
-
Rationale: Once the optimized geometry is obtained, the electronic structure and orbital energies can be accurately calculated.
-
Procedure: Using the optimized coordinates, perform a single-point energy calculation.
-
Data Extraction: The output file will contain the energies of all molecular orbitals. Identify the energies for the HOMO (the highest energy level with an occupancy of 2) and the LUMO (the lowest energy level with an occupancy of 0).
-
Calculation: Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.
-
-
Visualization:
-
Rationale: Visualizing the electron density distribution of the HOMO and LUMO provides a qualitative understanding of where electron donation and acceptance will occur.
-
Procedure: Generate cube files for the HOMO and LUMO orbitals and visualize them. For a typical π-conjugated system, both orbitals should show significant electron density across the aromatic ring and vinyl groups.
-
Caption: Workflow for the computational investigation of a DVB derivative using DFT.
Chapter 3: Experimental Validation and Characterization
While theoretical calculations are predictive, they are based on approximations. Experimental validation is essential to confirm the calculated electronic properties and understand how the molecule behaves in a real-world environment. The two primary techniques for this are UV-Visible Spectroscopy and Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated molecules, the most significant absorption band typically corresponds to the energy required to promote an electron from the HOMO to the LUMO (a π-π* transition).[2][11] The wavelength of maximum absorption (λmax) and, more importantly, the onset of the absorption edge can be used to determine the optical HOMO-LUMO gap.[12] As the extent of conjugation in a molecule increases, the HOMO-LUMO gap narrows, and λmax shifts to a longer wavelength (a bathochromic or red shift).[2]
Protocol 2: Determining the Optical Band Gap via UV-Vis Spectroscopy
Objective: To measure the absorption spectrum of a 1,3-DVB derivative and calculate its optical band gap.
Materials:
-
Synthesized 1,3-DVB derivative
-
Spectroscopic grade solvent (e.g., THF, Chloroform, Toluene) in which the compound is soluble and which is transparent in the region of interest.
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the derivative in the chosen solvent. The concentration should be low enough to keep the maximum absorbance below 1.5 to ensure linearity according to the Beer-Lambert law. A typical concentration is in the range of 10-5 to 10-6 M.
-
Prepare a blank sample containing only the pure solvent.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Set the desired wavelength range (e.g., 200-800 nm) to cover both UV and visible regions.
-
Calibrate the instrument by running a baseline correction with the blank cuvette in both the sample and reference beams.
-
-
Data Acquisition:
-
Place the sample cuvette in the sample beam path.
-
Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the onset of the absorption edge (λonset) in nanometers. This is found by drawing a tangent to the low-energy side of the primary absorption peak and finding its intersection with the baseline.
-
Calculate the optical band gap (Egopt) in electron volts (eV) using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)
-
Cyclic Voltammetry (CV)
Principle: Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It is used to probe the redox behavior of a molecule.[13] By measuring the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can experimentally estimate the HOMO and LUMO energy levels.[14]
-
The oxidation potential (Eox) is related to the removal of an electron from the HOMO.
-
The reduction potential (Ered) is related to the addition of an electron to the LUMO.
Protocol 3: Determining HOMO/LUMO Levels via Cyclic Voltammetry
Objective: To measure the redox potentials of a 1,3-DVB derivative and estimate its HOMO and LUMO energy levels.
Materials:
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): Glassy carbon or platinum disk electrode.
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire.
-
Potentiostat.
-
Supporting Electrolyte: 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane).
-
Ferrocene (for internal calibration).
Methodology:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and the chosen solvent. Dry completely.
-
-
Cell Assembly:
-
Prepare the electrolyte solution containing ~1-5 mM of the 1,3-DVB derivative.
-
Purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Assemble the three electrodes in the cell.
-
-
Data Acquisition:
-
Set the potential window on the potentiostat. The range should be wide enough to observe the first oxidation and reduction events.
-
Run the cyclic voltammogram at a specific scan rate (e.g., 50-100 mV/s).
-
After the initial scan, add a small amount of ferrocene to the solution and run another scan. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable internal reference potential.
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (Eonset, ox) and first reduction (Eonset, red) from the voltammogram.
-
Measure the potential of the Fc/Fc+ couple (E1/2, ferrocene).
-
Estimate the HOMO and LUMO energy levels using empirical relationships. A commonly used set of equations assumes the absolute potential of the Fc/Fc+ couple is -5.1 eV relative to vacuum:[15] EHOMO (eV) = -[ (Eonset, ox vs Fc/Fc+) + 5.1 ] ELUMO (eV) = -[ (Eonset, red vs Fc/Fc+) + 5.1 ]
-
The electrochemical band gap can then be calculated: Egelectrochem = ELUMO - EHOMO
-
Caption: Relationship between experimental techniques and derived electronic properties.
Data Summary and Comparison
A critical step in the scientific process is to compare the results from different methodologies. The optical band gap from UV-Vis and the electrochemical band gap from CV should be in good agreement.[14] Discrepancies can often provide deeper insight into the material's properties, such as the presence of excitonic effects.
| Property | Theoretical Method | Experimental Technique | Typical Value Range (Conjugated Polymers) | Reference |
| HOMO Level | DFT | Cyclic Voltammetry (Oxidation) | -4.8 to -5.5 eV | [14] |
| LUMO Level | DFT | Cyclic Voltammetry (Reduction) | -2.5 to -3.5 eV | [14] |
| Band Gap (Eg) | ELUMO - EHOMO | UV-Vis Spectroscopy (Optical) | 2.0 to 3.1 eV | [14] |
| Band Gap (Eg) | ELUMO - EHOMO | Cyclic Voltammetry (Electrochemical) | 2.0 to 3.1 eV | [14] |
Chapter 4: From Molecule to Macromolecule - The Impact of Crosslinking
A defining feature of this compound is its ability to act as a crosslinking agent.[4][16] While the electronic properties discussed thus far pertain to the individual molecule (or a linear polymer chain), the formation of a three-dimensional, crosslinked network fundamentally changes the bulk material properties. This process transforms a soluble or fusible material into an insoluble and infusible thermoset.[17]
The crosslinking process involves the reaction of both vinyl groups on the DVB monomer, creating covalent bonds that link different polymer chains together.[] This network formation has several profound consequences:
-
Mechanical and Thermal Stability: Crosslinking dramatically enhances rigidity, thermal stability, and solvent resistance.[19]
-
Morphology: The polymerization process can lead to the formation of macroporous structures, which is critical for applications like ion-exchange resins.[20]
-
Bulk Electronic Properties: In the solid state, charge transport is no longer an intramolecular process but an intermolecular one. The efficiency of charge hopping between adjacent molecules or polymer chains is highly dependent on morphology and molecular packing. While extensive crosslinking can restrict the long-range order that is often beneficial for charge mobility, it provides the structural integrity necessary for device fabrication.
Caption: Schematic of DVB monomers (M) forming a crosslinked polymer network.
Conclusion
Investigating the electronic properties of this compound derivatives is a multi-faceted endeavor that synergistically combines theoretical prediction with rigorous experimental characterization. By employing DFT calculations, researchers can efficiently screen potential molecular designs and gain a fundamental understanding of their electronic structure. This theoretical groundwork is then validated and refined through experimental techniques like UV-Vis spectroscopy and cyclic voltammetry, which provide tangible measurements of the optical and electrochemical properties.
The unique ability of m-DVB to form crosslinked networks adds another layer of complexity and opportunity, transforming molecular properties into robust bulk material characteristics. A thorough understanding of this entire process—from molecular design to network formation—is paramount for the rational development of next-generation materials for organic electronics and other advanced applications.
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1,3-Divinylbenzene: A Keystone for Advanced Materials Discovery and Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of 1,3-Divinylbenzene
This compound (1,3-DVB), an aromatic organic compound with two vinyl groups positioned at the meta positions of a benzene ring, serves as a critical building block in the synthesis of a wide array of advanced materials.[1] Its unique bifunctionality allows it to act as a powerful cross-linking agent, enabling the formation of intricate and highly stable three-dimensional polymer networks.[2][3][4] This guide provides a comprehensive technical overview of 1,3-DVB, from its fundamental properties and polymerization characteristics to its transformative applications in materials science, chromatography, and biomedical fields. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the causal relationships that govern material performance, empowering researchers to innovate and design next-generation materials with precision.
Core Properties and Synthesis of this compound-Based Materials
This compound is a colorless to pale yellow liquid, typically supplied as a mixture with its para isomer and ethylvinylbenzenes.[1] Its reactivity stems from the two vinyl groups, which readily participate in various polymerization reactions. The meta-substitution pattern imparts a distinct geometry to the resulting polymer network compared to its para-isomer, influencing the final material's porosity, thermal stability, and mechanical properties.
The synthesis of 1,3-DVB-based materials is most commonly achieved through the thermal dehydrogenation of isomeric diethylbenzenes.[1] However, the true innovation lies in the controlled polymerization of 1,3-DVB to create materials with tailored architectures.
Key Polymerization Methodologies
The choice of polymerization technique is paramount in dictating the morphology and properties of the final 1,3-DVB-based material. Several advanced methods offer precise control over the polymerization process:
-
Living Anionic Polymerization: This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[5] By carefully controlling initiation and propagation steps, it's possible to create well-defined polymer architectures, including block copolymers and star-branched polymers.[5]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with complex architectures and functionalities.[6] This method provides excellent control over the polymerization kinetics and allows for the introduction of specific functional groups.[6]
-
Precipitation Polymerization: This method is widely used to produce monodisperse, cross-linked microspheres.[7] The polymerization is initiated in a solution where the monomer is soluble, but the resulting polymer is not, leading to the precipitation of uniform particles.[7]
-
Suspension Polymerization: This technique is employed to produce polymer beads in a liquid medium in which the monomer is insoluble.[3] It is a common method for synthesizing the base resins for ion-exchange applications.[3]
The interplay between the monomer, cross-linker (1,3-DVB), porogen, and initiator concentrations, along with the polymerization temperature and time, dictates the final properties of the material, such as particle size, pore size distribution, and surface area.[8][9]
Architectural Control: From Porous Polymers to Monolithic Structures
The ability of 1,3-DVB to form highly cross-linked networks is the foundation for creating materials with controlled porosity. This is a critical feature for applications ranging from separation science to catalysis.
Porous Polymer Microspheres
By copolymerizing 1,3-DVB with monomers like styrene, it is possible to synthesize porous polymer microspheres with high surface areas and well-defined pore structures.[7] The degree of cross-linking, controlled by the concentration of 1,3-DVB, directly influences the mechanical stability and solvent resistance of these materials.[3] These porous beads are the backbone of many chromatographic stationary phases and ion-exchange resins.[10]
Polymer Monoliths
A significant advancement in material design is the fabrication of monolithic porous polymers. Unlike traditional particle-packed columns, monoliths are continuous, single-piece porous structures.[11] This morphology offers several advantages, including lower backpressure, higher permeability, and improved mass transfer, making them ideal for high-performance liquid chromatography (HPLC) and other separation applications.[11][12] The synthesis of poly(styrene-co-divinylbenzene) monoliths often involves a phase separation process during polymerization, which is carefully controlled to create a bicontinuous structure of polymer globules and interconnected pores.[11]
Experimental Protocol: Synthesis of a Poly(styrene-co-divinylbenzene) Monolith for HPLC
This protocol outlines a typical procedure for the in-situ polymerization of a PS-DVB monolithic column within a fused silica capillary.
-
Capillary Preparation:
-
Cut a desired length of fused silica capillary (e.g., 50 µm i.d.).
-
Create a detection window by carefully burning off a small section of the polyimide coating.
-
Activate the inner surface of the capillary by flushing with 1 M NaOH, followed by deionized water, 0.1 M HCl, deionized water, and finally acetone. Dry the capillary with a stream of nitrogen.
-
To ensure the monolith is anchored to the capillary wall, functionalize the inner surface with a silanizing agent (e.g., 3-(trimethoxysilyl)propyl methacrylate).
-
-
Polymerization Mixture Preparation:
-
In a clean vial, prepare the polymerization mixture consisting of:
-
Styrene (monomer)
-
This compound (cross-linker)
-
1-Propanol (porogen)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
-
The ratio of these components is critical and must be optimized to achieve the desired pore structure.[12]
-
Degas the mixture by sparging with nitrogen for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
In-situ Polymerization:
-
Fill the prepared capillary with the polymerization mixture using a syringe pump.
-
Seal both ends of the capillary with rubber septa.
-
Submerge the capillary in a water bath heated to the desired polymerization temperature (e.g., 60-70 °C) for a specified time (e.g., 12-24 hours).[11]
-
-
Column Conditioning:
-
After polymerization, carefully remove the seals.
-
Connect the column to an HPLC system and flush with a solvent (e.g., methanol or acetonitrile) at low flow rates to remove the porogen and any unreacted monomers.
-
Gradually increase the flow rate to condition the column.
-
Functionalization: Tailoring Surface Chemistry for Specific Applications
The versatility of 1,3-DVB-based polymers is significantly enhanced through post-polymerization functionalization. The residual vinyl groups on the polymer surface and the aromatic rings provide reactive sites for a wide range of chemical modifications.[13][14]
Surface Modification Techniques
-
[2+2] Cycloadditions: UV-induced [2+2] cycloaddition reactions can be used to introduce functional groups onto the surface of poly(divinylbenzene) nanoparticles.[13]
-
Hydrobromination and Click Chemistry: Residual double bonds can be hydrobrominated and subsequently converted to azide groups, which can then be functionalized using "click" chemistry.[15]
-
Sulfonation: Treatment with strong acids like sulfuric acid introduces sulfonic acid groups (-SO3H), creating strong cation-exchange resins.[16][17]
-
Amination: Introduction of amino groups can be achieved through various chemical routes, leading to the formation of anion-exchange resins or materials with chelating properties.[14][18]
These functionalization strategies allow for the precise tuning of the material's surface properties, such as hydrophilicity, charge, and affinity for specific molecules.
Diagram: Functionalization Workflow for 1,3-DVB-based Polymers
Caption: A simplified workflow illustrating common pathways for the functionalization of this compound-based polymers.
Applications in Advanced Materials
The unique properties of 1,3-DVB-based materials have led to their widespread use in a variety of advanced applications.
Chromatography and Separation Science
Poly(styrene-co-divinylbenzene) is a cornerstone material for stationary phases in HPLC, gas chromatography, and solid-phase extraction.[2][11] The ability to control pore size and surface chemistry allows for the separation of a wide range of molecules, from small organic compounds to large biomolecules like proteins.[11][12] Monolithic PS-DVB columns, in particular, have demonstrated superior performance in proteomics research, enabling the identification of a large number of peptides.[12]
| Material Type | Key Features | Primary Applications |
| Porous PS-DVB Beads | High surface area, tunable pore size, good mechanical stability | HPLC, ion-exchange chromatography, solid-phase extraction |
| PS-DVB Monoliths | High permeability, low backpressure, enhanced mass transfer | Fast HPLC separations, proteomics, analysis of complex mixtures |
Ion-Exchange Resins
Functionalized PS-DVB resins are the workhorses of ion-exchange technology.[2][3][4] Sulfonated resins are used as strong cation exchangers for water softening and demineralization, while aminated resins serve as anion exchangers.[3][17] The degree of cross-linking with 1,3-DVB is crucial for the resin's structural integrity, swelling behavior, and ion-exchange capacity.[3][19][20]
Drug Delivery and Biomedical Applications
The biocompatibility and tunable properties of 1,3-DVB-based polymers make them attractive for drug delivery applications.[17] Ion-exchange resins can be used to load charged drug molecules, which are then released in a controlled manner in the physiological environment of the gastrointestinal tract.[17] Functionalized nanoparticles can also be designed for targeted drug delivery and bioseparations.[13] Furthermore, copolymers functionalized with amino acids have potential applications in biomedical devices and tissue engineering.[18]
Catalysis and Support Materials
The high surface area and stability of porous 1,3-DVB polymers make them excellent supports for catalysts.[2] By immobilizing active catalytic species onto the polymer matrix, it is possible to create heterogeneous catalysts that are easily recoverable and reusable.
Future Outlook: The Continuing Evolution of 1,3-DVB-Based Materials
The field of advanced materials continues to evolve, and this compound remains a central player in this innovation. Current research focuses on developing even more sophisticated polymer architectures with hierarchical porosity and multi-functional surfaces. The exploration of novel polymerization techniques, such as living radical polymerization, is enabling greater control over material properties at the molecular level.[21] As the demand for high-performance materials in areas like sustainable chemistry, personalized medicine, and advanced diagnostics grows, the versatility and robustness of this compound will undoubtedly continue to drive new discoveries and designs.
Diagram: The Central Role of 1,3-DVB in Materials Design
Caption: A conceptual diagram illustrating the central role of this compound in creating a diverse range of advanced materials and their applications.
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Topic: The Isomeric Advantage: Exploring the Impact of 1,3-Divinylbenzene on Polymer Network Structure
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Divinylbenzene (DVB) is a cornerstone crosslinking agent in polymer science, essential for creating the three-dimensional networks that give materials like ion-exchange resins, chromatographic media, and drug delivery vehicles their critical structural integrity.[1][2] However, the term "DVB" often masks a crucial subtlety: it is typically a mixture of isomers, primarily 1,3-divinylbenzene (m-DVB) and 1,4-divinylbenzene (p-DVB).[1] The spatial arrangement of the two vinyl groups—a bent, asymmetric configuration in the 1,3-isomer versus a linear, symmetric one in the 1,4-isomer—profoundly dictates the kinetics of polymerization and the topology of the resulting network. This guide moves beyond a generalized view of DVB, offering a detailed exploration of how the specific selection of the 1,3-DVB isomer provides a powerful lever for controlling network homogeneity. We will dissect the causal links between isomeric structure, polymerization reactivity, final network architecture, and material properties, providing researchers with the foundational knowledge and practical methodologies to rationally design polymer networks for advanced applications.
The Crux of the Matter: Isomeric Reactivity and Its Kinetic Consequences
The choice between DVB isomers is fundamentally a choice about reaction kinetics. The structural difference between 1,3-DVB and 1,4-DVB directly translates to a difference in their reactivity during copolymerization, a phenomenon quantified by monomer reactivity ratios.
Understanding Monomer Reactivity Ratios
In the free-radical copolymerization of styrene and DVB, the reactivity ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other. Studies have shown that the para-isomer (1,4-DVB) is incorporated into a growing polymer chain more rapidly than the meta-isomer (1,3-DVB).[3][4] For a styrene (M1) / DVB (M2) system, the reactivity ratios are telling:
-
For styrene/m-DVB , reported values are approximately r₁(s) = 1.11 and r₂(m) = 1.00.[3][4] This suggests that a growing styrene radical has a slight preference for adding another styrene monomer, but the overall incorporation is relatively balanced.
-
For styrene/p-DVB , values are around r₁(s) = 0.20 and r₂(p) = 1.00.[3][4] The low r₁ value indicates that a growing styrene radical has a strong preference for adding a p-DVB monomer over another styrene monomer.
The Causality Behind the Kinetics
The higher reactivity of 1,4-DVB stems from its linear and symmetric structure. This geometry allows for more efficient incorporation into the polymer backbone. In contrast, the bent structure of 1,3-DVB is sterically less favorable. This kinetic disparity is the genesis of two fundamentally different pathways of network formation.
-
Rapid Gelation with 1,4-DVB: The fast consumption of the highly reactive 1,4-DVB leads to the early formation of dense, highly crosslinked microgel nodules.[5][6] The polymerization then proceeds in the remaining monomer-swollen regions, creating a final network that is inherently heterogeneous, composed of these dense nodules within a less crosslinked matrix.
-
Delayed, Homogeneous Gelation with 1,3-DVB: The slower, more uniform incorporation of 1,3-DVB allows for more significant linear chain growth before extensive crosslinking occurs. This delays the gel point and distributes the crosslinks more evenly throughout the polymerizing mass, resulting in a significantly more homogeneous network structure.
Caption: Comparative polymerization pathways of 1,4-DVB and 1,3-DVB isomers.
From Kinetics to Architecture: The Structural Imprint of 1,3-DVB
The kinetic differences directly manifest in the final polymer network's architecture, influencing its porosity, mechanical integrity, and thermal characteristics. Using 1,3-DVB provides a predictable route to a more uniform and controlled network topology.
-
Crosslink Distribution: The primary advantage of 1,3-DVB is the creation of a network with a more uniform distribution of crosslinks. This avoids the stress concentrations and structural inconsistencies inherent in the nodular, heterogeneous networks formed from 1,4-DVB.
-
Porosity and Morphology: In the synthesis of porous materials, such as those used for chromatography or as solid supports, the network's formation process is critical.[7][8] Polymerization-induced phase separation is often employed, where a porogenic solvent is used. The more controlled gelation with 1,3-DVB allows for the formation of a more uniform pore structure. This is vital for applications in drug delivery, where pore size and distribution can dictate drug loading and release kinetics.[9]
-
Mechanical and Thermal Properties: A homogeneous network translates to more isotropic and predictable mechanical properties. Materials made with 1,3-DVB tend to have better mechanical integrity and are less prone to brittleness compared to their heterogeneous counterparts. Thermally, the glass transition temperature (Tg) is often used as an indicator of crosslink density.[10] A homogeneous network will exhibit a sharper, more well-defined Tg, reflecting the uniform constraints on polymer chain mobility.
A Framework for Validation: Experimental Characterization of 1,3-DVB Networks
To harness the benefits of 1,3-DVB, researchers need a robust workflow to synthesize and characterize the resulting networks. The following protocols are designed as a self-validating system, where results from multiple techniques converge to build a comprehensive picture of the network structure.
Synthesis Protocol: Porous Poly(styrene-co-1,3-DVB) Microspheres
This protocol describes a standard suspension polymerization method to create porous polymer beads, a common platform in drug development and separation sciences.[11]
Methodology:
-
Aqueous Phase Preparation: In a baffled reactor equipped with an overhead stirrer, dissolve a stabilizer (e.g., polyvinyl alcohol) in deionized water. The stabilizer is critical for preventing droplet coalescence.
-
Organic Phase Preparation: In a separate vessel, prepare the monomer phase.
-
Mix styrene (monomer) and this compound (crosslinker). The ratio will determine the final crosslink density.
-
Add a porogen (e.g., a mixture of toluene and n-heptane). The porogen is a non-polymerizable solvent that will create the pores after it is removed from the final polymer.[11]
-
Dissolve a free-radical initiator (e.g., benzoyl peroxide or AIBN) in the monomer-porogen mixture.
-
-
Suspension & Polymerization:
-
Slowly add the organic phase to the aqueous phase under continuous agitation to form a stable suspension of monomer droplets. The droplet size is controlled by the stirring speed and stabilizer concentration.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen, which inhibits free-radical polymerization.
-
Heat the reactor to the initiator's activation temperature (e.g., 70-80°C) and maintain for several hours to ensure high conversion.
-
-
Work-up:
-
Cool the reaction mixture.
-
Collect the polymer beads by filtration.
-
Wash extensively with hot water to remove the stabilizer, followed by solvents like methanol and toluene to remove any unreacted monomers and the porogen.
-
Dry the beads under vacuum to a constant weight.
-
Characterization Workflow
The following multi-pronged approach ensures a thorough understanding of the synthesized network.
Caption: Integrated workflow for the characterization of polymer networks.
| Technique | Parameter Measured | Insights Gained for 1,3-DVB Networks |
| FTIR Spectroscopy | Presence of functional groups. | Confirms incorporation of styrene and DVB. Disappearance of vinyl C=C stretch (~1630 cm⁻¹) indicates high monomer conversion.[12] |
| Swelling Studies | Solvent uptake, volume fraction of polymer in the swollen gel (Vp). | Quantifies crosslink density. A homogeneous network will show consistent swelling behavior. The molar mass between crosslinks (Mc) can be calculated.[12][13] |
| Sol-Gel Analysis | Mass of insoluble (gel) vs. soluble (sol) fractions. | Determines the efficiency of the crosslinking reaction. High gel fraction (>99%) indicates a well-formed, continuous network.[12][14] |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg). | Tg is sensitive to crosslink density; higher crosslinking restricts chain mobility, increasing Tg. A sharp Tg transition reflects network homogeneity.[13][15] |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Assesses the thermal stability of the polymer network.[10][13] |
| Scanning Electron Microscopy (SEM) | Surface morphology and particle shape/size. | Visualizes the porous structure of the beads. A uniform, open-pore structure is expected from a well-controlled synthesis with 1,3-DVB.[12] |
| BET Analysis | Specific surface area, pore volume, and pore size distribution. | Provides quantitative data on the porosity, which is critical for applications in drug delivery and chromatography.[7] |
Detailed Protocol: Swelling Study
-
Accurately weigh a sample of the dry polymer network (W_d).
-
Immerse the sample in a good solvent (e.g., toluene) in a sealed container for 48-72 hours to reach equilibrium swelling.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it immediately (W_s).
-
Calculate the mass swelling ratio (Q_m) = W_s / W_d.
-
Using the densities of the polymer and solvent, the volume fraction of the polymer in the swollen network (Vp) can be determined, which is then used in the Flory-Rehner equation to estimate the molar mass between crosslinks (Mc), a direct measure of crosslink density.
Application Spotlight: Drug Development and Beyond
The ability to create homogeneous networks with controlled porosity makes 1,3-DVB an invaluable tool in the pharmaceutical and biotech industries.
-
Controlled Drug Delivery: The uniform pore structure and predictable swelling of 1,3-DVB-based hydrogels and microspheres allow for more precise control over drug loading and release profiles.[9] The consistent network ensures that drug diffusion is uniform throughout the matrix.
-
Solid-Phase Synthesis: Merrifield resins, used for the automated synthesis of peptides and oligonucleotides, are based on styrene-DVB copolymers.[1] A homogeneous network ensures that all reactive sites are equally accessible to reagents, leading to higher synthesis fidelity and yield.
-
High-Performance Liquid Chromatography (HPLC): Porous DVB-based beads are a dominant stationary phase in reverse-phase HPLC.[7] A uniform particle size and pore distribution, facilitated by the controlled polymerization of 1,3-DVB, are essential for achieving high separation efficiency and resolution.
Conclusion
The isomeric identity of divinylbenzene is a critical, yet often overlooked, parameter in the design of crosslinked polymer networks. Moving beyond a generic use of "DVB" and specifically selecting the 1,3-isomer provides the polymer scientist with a powerful method for moderating polymerization kinetics. This control directly fosters the development of a more homogeneous network architecture, characterized by an even distribution of crosslinks. This structural uniformity is the key to unlocking superior and more predictable material properties, from mechanical robustness to controlled porosity. For researchers in drug development and advanced materials, understanding and leveraging the isomeric advantage of 1,3-DVB is a fundamental step toward the rational design of high-performance polymers.
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fundamental properties of 1,3-divinylbenzene for polymer synthesis
An In-depth Technical Guide to the Fundamental Properties of 1,3-Divinylbenzene for Polymer Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core properties of this compound (1,3-DVB) and its pivotal role in polymer synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Introduction: The Versatility of a Bifunctional Monomer
This compound, an aromatic organic compound with two vinyl groups positioned meta to each other on a benzene ring, is a cornerstone monomer in the synthesis of crosslinked and functional polymers.[1] Its bifunctionality allows for the formation of intricate three-dimensional polymer networks, imparting enhanced thermal stability, mechanical strength, and chemical resistance to the resulting materials.[2][3] While often used in conjunction with its para-isomer (1,4-DVB), the meta-isomer possesses unique reactivity characteristics that influence polymerization kinetics and network architecture.[4][5] This guide will focus on the fundamental properties of 1,3-DVB and its practical application in creating advanced polymer systems.
Core Physicochemical Properties of this compound
A thorough understanding of the intrinsic properties of 1,3-DVB is paramount for its effective utilization in polymer synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.18 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid/powder | [6][7] |
| Boiling Point | ~195 °C (decomposes) | |
| Density | ~0.91 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents like toluene and styrene | [7] |
Note: Properties can vary slightly depending on the purity and the presence of isomers.
Structural Isomerism and its Implications:
Commercial divinylbenzene is typically a mixture of meta and para isomers, along with ethylvinylbenzene.[1] The position of the vinyl groups significantly impacts reactivity. While the para-isomer can exhibit slightly higher reactivity in some polymerization systems due to greater resonance stabilization of the propagating radical or anion, the meta-isomer's geometry can lead to a higher degree of branching and the formation of more complex network structures.[4][8]
The Role of 1,3-DVB in Polymer Network Formation
The primary application of 1,3-DVB is as a crosslinking agent, transforming linear polymer chains into a robust, insoluble, and infusible network.[2][5] This process is fundamental to the production of materials such as ion-exchange resins, chromatographic stationary phases, and porous polymer supports.[3][9][10]
Mechanism of Crosslinking:
During polymerization, typically initiated by free-radical or ionic mechanisms, one vinyl group of the 1,3-DVB molecule reacts to become incorporated into a growing polymer chain. The second, pendant vinyl group can then react with another growing chain, creating a covalent bond that links the two chains together. This process, repeated throughout the polymerization, builds the three-dimensional network.
Caption: Mechanism of polymer network formation using 1,3-DVB as a crosslinker.
The concentration of 1,3-DVB is a critical parameter that dictates the crosslink density and, consequently, the properties of the final polymer. Higher concentrations lead to more rigid, less swellable materials with increased thermal stability.[10][11]
Advanced Polymer Synthesis Techniques Employing 1,3-DVB
Beyond conventional free-radical polymerization, 1,3-DVB is instrumental in more advanced synthesis methodologies to create polymers with tailored architectures and properties.
Living Anionic Polymerization
Living anionic polymerization of divinylbenzene isomers allows for the synthesis of soluble, well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[4][12] This is achieved by selectively polymerizing only one of the two vinyl groups, leaving the other as a pendant reactive site.[13]
Key Experimental Considerations:
-
Initiator System: Systems such as oligo(α-methylstyryl)lithium in the presence of potassium tert-butoxide have proven effective.[8][13]
-
Temperature Control: Low temperatures (e.g., -78°C) are crucial to suppress side reactions, such as the reaction of the growing polymer chain with the pendant vinyl groups of other chains, which would lead to crosslinking.[12]
-
Solvent: Tetrahydrofuran (THF) is a commonly used solvent for these reactions.[4]
The resulting soluble polymers with pendant vinyl groups are valuable precursors for the synthesis of more complex architectures like block copolymers and star-branched polymers.[8]
Suspension Polymerization for Porous Materials
Suspension polymerization is a widely used technique to produce porous polymer beads from 1,3-DVB, often in copolymerization with styrene.[9][14] These materials possess high specific surface areas and are utilized in applications such as solid-phase extraction, catalysis, and chromatography.[9][15]
Workflow for Suspension Polymerization:
Caption: Workflow for the synthesis of porous polymers via suspension polymerization.
The Role of the Porogen:
A key component in this process is the porogen, an inert solvent that is soluble in the monomer phase but a non-solvent for the resulting polymer. As polymerization proceeds, the polymer precipitates within the monomer droplets, creating a porous network. The porogen is later removed by washing, leaving behind a porous structure. The choice and concentration of the porogen significantly influence the final pore size distribution and specific surface area of the polymer.[14][16]
Experimental Protocols
Purification of Commercial this compound
Commercial DVB often contains inhibitors, such as 4-tert-butylcatechol, to prevent premature polymerization during storage.[17][18] These must be removed prior to use.
Step-by-Step Protocol:
-
Preparation: In a separatory funnel, combine the commercial 1,3-DVB with an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Shake the funnel vigorously for 2-3 minutes to allow the NaOH to extract the phenolic inhibitor. Allow the layers to separate.
-
Separation: Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer (1,3-DVB) with deionized water until the aqueous washings are neutral (pH 7). This typically requires 3-4 washes.
-
Drying: Transfer the washed 1,3-DVB to a clean, dry flask and add an anhydrous drying agent, such as magnesium sulfate or calcium chloride. Swirl the flask and let it stand for at least 30 minutes.
-
Filtration: Filter the dried 1,3-DVB to remove the drying agent.
-
Storage: Store the purified 1,3-DVB under an inert atmosphere (e.g., nitrogen or argon) at low temperature (2-8 °C) and in the absence of light to prevent polymerization.
Characterization of Poly(divinylbenzene)-based Networks
A multi-faceted approach is necessary to fully characterize the structure and properties of polymers synthesized using 1,3-DVB.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the incorporation of 1,3-DVB into the polymer backbone by identifying characteristic aromatic and vinyl C-H and C=C stretching vibrations.[17][19] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and degradation profile of the polymer network. Higher crosslink density generally leads to increased thermal stability.[17][19] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and particle size of polymer beads synthesized by techniques like suspension polymerization.[14][16] |
| Nitrogen Sorption (BET Analysis) | Measures the specific surface area, pore volume, and pore size distribution of porous polymers.[14][20][21] |
Applications in Research and Drug Development
The unique properties of 1,3-DVB-based polymers make them invaluable in various scientific and industrial sectors, including drug development.
-
Chromatographic Media: Porous poly(styrene-divinylbenzene) beads are widely used as stationary phases in high-performance liquid chromatography (HPLC) for the separation and purification of small molecules and biomolecules.[14]
-
Solid-Phase Synthesis: Crosslinked DVB polymers serve as solid supports for the synthesis of peptides and oligonucleotides (Merrifield resins).[1]
-
Drug Delivery: The porous nature of DVB-based polymers can be exploited for the controlled release of therapeutic agents.
-
Adsorbents for Purification: These polymers are effective adsorbents for the removal of impurities during drug manufacturing processes and for the purification of natural products.[15]
Conclusion
This compound is a remarkably versatile monomer whose fundamental properties enable the synthesis of a wide array of polymeric materials with tunable characteristics. From the creation of highly crosslinked, robust networks to the synthesis of well-defined, soluble polymers via living polymerization, 1,3-DVB offers a powerful tool for materials scientists and chemists. A thorough understanding of its reactivity, the influence of its isomeric structure, and the precise control of polymerization conditions are key to harnessing its full potential in the development of advanced materials for a multitude of applications, including those critical to the pharmaceutical and biotechnology industries.
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1,3-Divinylbenzene: A Versatile Building Block for Advanced Organic Frameworks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,3-Divinylbenzene (DVB) is a readily available and highly reactive monomer that serves as a crucial building block in the synthesis of a diverse range of porous organic frameworks. Its bifunctional nature, arising from the two vinyl groups, allows for the formation of extensively cross-linked, robust polymer networks. While traditionally utilized as a crosslinking agent in the production of amorphous materials like poly(styrene-divinylbenzene) resins, recent advancements have explored its potential in creating well-defined porous organic polymers (POPs) with high surface areas and tunable functionalities. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of DVB-based organic frameworks, with a particular focus on the principles governing the formation of both amorphous and the more elusive crystalline structures. We will delve into the mechanistic details of various polymerization techniques, present detailed experimental protocols, and explore the burgeoning applications of these materials in catalysis and drug delivery.
Introduction: The Unique Attributes of this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₀. The meta-substitution of its two vinyl groups offers a unique geometric disposition that influences the growth and final architecture of the resulting polymer networks. Unlike its para-isomer, the 120-degree angle between the vinyl groups in 1,3-DVB can lead to more complex and disordered three-dimensional structures, a factor that is critical in determining the amorphous or crystalline nature of the final framework.
The reactivity of the vinyl groups makes 1,3-DVB amenable to a variety of polymerization reactions, most notably free-radical polymerization. This reactivity, combined with its ability to form strong covalent bonds, results in materials with exceptional thermal and chemical stability.[1]
Amorphous Porous Organic Polymers (POPs) from this compound
The majority of porous materials derived from 1,3-DVB are amorphous in nature. This lack of long-range order is a direct consequence of the flexible nature of the divinylbenzene monomer and the rapid, irreversible nature of many polymerization reactions used in their synthesis.[2] However, these amorphous POPs exhibit significant microporosity and mesoporosity, leading to high surface areas and making them suitable for a wide range of applications.
Synthetic Strategies for Amorphous DVB-based POPs
Free-radical polymerization is the most common method for synthesizing DVB-based POPs.[3] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under solvothermal conditions. The choice of solvent is crucial as it acts as a porogen, a pore-generating agent. During polymerization, the growing polymer network phase separates from the solvent, and subsequent removal of the solvent reveals the porous structure.
A series of porous organic polymers with tunable nitrogen functionality have been successfully synthesized through the one-step copolymerization of divinylbenzene with 4-vinylpyridine or 1-vinylimidazolate under solvothermal conditions.[4] These materials exhibit high surface areas and hierarchical pore structures, making them efficient catalysts for the conversion of CO₂ to cyclic carbonates.[5]
Experimental Protocol: Solvothermal Synthesis of a DVB-based POP
This protocol describes a general procedure for the synthesis of a porous organic polymer from this compound via free-radical polymerization.
Materials:
-
This compound (DVB)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture)
Procedure:
-
In a Schlenk flask, dissolve this compound and AIBN in the chosen anhydrous solvent. The ratio of monomer to solvent will influence the porosity of the final material.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 24-48 hours.
-
After cooling to room temperature, the solid polymer is collected by filtration.
-
The collected polymer is then washed extensively with various solvents (e.g., methanol, acetone, chloroform) to remove any unreacted monomers and the porogenic solvent.
-
The purified polymer is dried under vacuum at an elevated temperature to yield the porous organic polymer.
Characterization of Amorphous DVB-based POPs
The structural and porous properties of DVB-based POPs are typically characterized by a suite of techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of the vinyl groups and the presence of the benzene rings.
-
Solid-State ¹³C NMR Spectroscopy: To further elucidate the polymer structure.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the material.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution. DVB-based POPs can exhibit high BET surface areas, often in the range of 400-800 m²/g.[3][6]
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the material, characterized by broad, diffuse scattering patterns rather than sharp Bragg peaks.
| Polymer System | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Fumaronitrile-DVB Copolymer | Alternating Radical Polymerization | up to 805 | - | [3] |
| Allyl Methacrylate-DVB Copolymer (20-50 wt% DVB) | Suspension Polymerization | 410–480 | - | [6] |
| Poly(divinylbenzene) | Solvothermal Radical Polymerization | ~430 | ~0.45 | [7] |
Table 1: Porous properties of selected amorphous organic frameworks derived from this compound.
The Challenge of Crystalline Covalent Organic Frameworks (COFs) from this compound
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and well-defined pore apertures.[8][9] The synthesis of COFs typically relies on the principles of reticular chemistry, where rigid and geometrically defined molecular building blocks are linked by strong covalent bonds under conditions that allow for reversible bond formation, enabling error correction and crystallization.[10]
Design Principles for Crystalline COFs
The formation of a crystalline COF is governed by several key factors:[11][12]
-
Monomer Rigidity: The building blocks must be rigid and possess a well-defined shape to ensure that the extended network adopts a periodic and ordered structure.[2]
-
Reversible Chemistry: The linkage chemistry used to connect the monomers should be reversible to allow for the correction of defects and the formation of a thermodynamically stable, crystalline framework. Imine and boronate ester formations are common examples of reversible reactions used in COF synthesis.
-
Symmetry of Building Blocks: The symmetry of the monomers dictates the topology of the resulting framework.
The Crystallization Hurdle with this compound
The synthesis of a crystalline COF directly from this compound presents a significant challenge primarily due to the flexibility of the monomer. The vinyl groups have rotational freedom, and the resulting polymer chains can adopt numerous conformations, making it difficult for them to pack into a regular, crystalline lattice. Furthermore, the carbon-carbon bonds formed during vinyl polymerization are irreversible, which prevents the error-checking mechanism necessary for the formation of a highly ordered crystalline structure.[13]
While the direct synthesis of a crystalline COF from 1,3-DVB is not well-documented, it is conceivable that derivatives of DVB with more rigid structures or the use of novel polymerization techniques that allow for some degree of reversibility could pave the way for the creation of crystalline DVB-based frameworks in the future.
Figure 1: A diagram illustrating the key principles for the successful synthesis of crystalline covalent organic frameworks (COFs).
Applications in Drug Delivery and Catalysis
The high surface area, tunable porosity, and chemical stability of DVB-based porous organic frameworks make them promising materials for a variety of applications, particularly in drug delivery and catalysis.
Drug Delivery
The porous structure of these materials allows for the encapsulation of therapeutic agents.[14][15][16] The release of the drug can be controlled by diffusion from the pores of the framework. The ability to functionalize the polymer backbone, for example by copolymerizing DVB with functional monomers, offers the potential to tailor the surface chemistry for specific drug interactions and targeted delivery. Porous organic frameworks can be designed to have high loading capacities for drugs and can protect the cargo from degradation in biological environments.
Heterogeneous Catalysis
DVB-based POPs can serve as robust supports for catalytic species. Their high surface area provides a large number of accessible active sites, and their hierarchical pore structure can facilitate mass transport of reactants and products.[17] For instance, Mg-porphyrin complexes doped into a DVB-based POP have shown high efficiency as heterogeneous catalysts for the conversion of CO₂ into cyclic carbonates.[5] The polymer framework provides a stable and recyclable platform for the catalytic sites, preventing their aggregation and leaching. Macroporous poly(styrene-co-divinylbenzene) microparticles have also been successfully used as supports for the immobilization of enzymes for applications in biodiesel synthesis.[18]
Figure 2: A workflow diagram showing the progression from this compound to porous organic frameworks and their subsequent applications.
Conclusion and Future Outlook
This compound is a cornerstone building block for the synthesis of robust, porous organic frameworks. While its primary role has been in the creation of amorphous POPs with significant utility in catalysis and potential in drug delivery, the quest for crystalline DVB-based COFs remains an exciting frontier. Overcoming the challenge of monomer flexibility through innovative synthetic strategies, such as the use of rigid co-monomers or the development of reversible polymerization techniques for vinyl groups, could unlock a new class of crystalline materials with precisely defined pore structures and enhanced properties. The continued exploration of DVB and its derivatives will undoubtedly lead to the development of next-generation porous materials with tailored functionalities for a wide array of scientific and technological applications.
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A Researcher's Guide to Simulating 1,3-Divinylbenzene Polymerization using Density Functional Theory
Abstract: 1,3-Divinylbenzene (DVB) is a critical crosslinking monomer used in the synthesis of a wide range of polymeric materials, from ion-exchange resins to monolithic stationary phases for chromatography. The resulting poly(divinylbenzene) networks possess exceptional thermal and mechanical stability.[1] However, the very nature of this crosslinking polymerization—leading rapidly to insoluble, intractable gels—poses significant challenges to experimental characterization of the reaction mechanism and kinetics. This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to elucidate the mechanistic details of 1,3-DVB polymerization, offering a powerful computational alternative to overcome experimental limitations. We will cover the theoretical underpinnings, a step-by-step computational protocol, and methods for interpreting the results, aimed at researchers, chemists, and materials scientists.
Introduction to this compound Polymerization
Significance and Complexity of Poly(divinylbenzene)
This compound is rarely polymerized alone; it is typically a comonomer used with monofunctional monomers like styrene.[2][3][4] Its two vinyl groups allow for the formation of a three-dimensional covalent network, imparting rigidity, porosity, and solvent resistance to the final material.[5] These properties are crucial for applications in separation media, adsorbents for environmental remediation, and as scaffolds in organic synthesis.[6]
The complexity arises from the multiple reaction pathways available after the first vinyl group reacts. The "pendant" vinyl group on the polymer backbone can then react, leading to a crosslink. This process transforms a system of linear or branched polymers into an infinite network, a point known as the gel point.[2]
Experimental Challenges
Studying the kinetics and mechanism of DVB polymerization is notoriously difficult. Traditional polymer characterization techniques often fail once the crosslinked network forms and the material becomes insoluble. Key experimental challenges include:
-
Monitoring Species Concentration: It is difficult to track the consumption of monomer and the evolution of different polymer structures (linear chains, branched chains, crosslinked networks) past the initial stages of polymerization.
-
Characterizing the Gel: Insoluble gels are incompatible with techniques like Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are staples of polymer analysis.
-
Isolating Intermediates: The reactive intermediates, particularly the radical species in free-radical polymerization, are transient and exist at very low concentrations, making them nearly impossible to isolate and study directly.
The Role of Computational Chemistry and DFT
Computational chemistry, and specifically DFT, provides a molecular-level lens to view the polymerization process.[7][8] DFT allows for the accurate calculation of the electronic structure and energies of molecules, making it possible to:
-
Determine the geometries of reactants, intermediates, transition states, and products.[9]
-
Calculate reaction energy barriers (activation energies), providing insight into reaction kinetics.[10]
-
Probe the thermodynamics of each reaction step (initiation, propagation, crosslinking).[11]
-
Understand the regioselectivity and stereoselectivity of the polymerization process.[7]
By simulating these fundamental steps, DFT can build a bottom-up understanding of the complex macroscopic behavior observed experimentally.
Theoretical Background: Fundamentals of DFT for Polymer Reactions
Core Principles of Density Functional Theory
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] The core concept of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification makes DFT computationally more efficient than traditional ab initio methods, allowing for the study of larger and more complex systems like those involved in polymerization.[12]
Selecting Appropriate Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.[13][14]
-
Exchange-Correlation Functional: The XC functional accounts for the quantum mechanical effects of exchange and correlation. For free-radical polymerization, which involves open-shell radical species, hybrid functionals are often a good starting point.
-
B3LYP: A widely used and well-benchmarked hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[15]
-
M06-2X: A high-nonlocality functional that can perform well for main-group thermochemistry and kinetics, including radical reactions.
-
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals.
-
Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used for geometry optimizations of organic molecules. The "(d,p)" indicates the addition of polarization functions, which are crucial for describing chemical bonds accurately.[8]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally demanding. The "aug" prefix denotes the addition of diffuse functions, which are important for describing anions and weak interactions.[15]
-
Recommendation: For studying 1,3-DVB polymerization, a combination like B3LYP/6-31G(d,p) is a robust choice for initial geometry optimizations and frequency calculations. For higher accuracy in energy calculations, single-point energy calculations with a larger basis set (e.g., M06-2X/aug-cc-pVTZ ) on the optimized geometries can be performed.[15]
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed workflow for studying the free-radical polymerization of 1,3-DVB using a computational chemistry package like Gaussian.[16][17][18]
Protocol 1: Simulating Free-Radical Polymerization of 1,3-DVB
Objective: To calculate the reaction pathway and activation energies for the initiation, propagation, and crosslinking steps.
1. Component Preparation & Optimization: a. Build the initial structures of the 1,3-DVB monomer and the radical initiator (e.g., a methyl radical, •CH₃, as a simple model for an initiator fragment) using a molecular editor like GaussView.[17] b. Perform a geometry optimization and frequency calculation for each isolated species (monomer and initiator). c. Keywords (Gaussian): #p opt freq b3lyp/6-31g(d,p) d. Verification: Confirm that the optimizations have converged and that there are no imaginary frequencies, which indicates a true energy minimum.[19]
2. Modeling the Initiation Step: a. Position the optimized initiator radical near one of the vinyl groups of the optimized DVB monomer. b. Optimize the geometry of this reactant complex. c. The product will be a new, larger radical where the initiator has added to the monomer. Optimize the geometry of this product.
3. Locating the Transition State (TS) for Initiation: a. The TS is a first-order saddle point on the potential energy surface.[19] Finding it is often the most challenging step.[20] b. Use a transition state search algorithm, such as the Synchronous Transit-Guided Quasi-Newton (QST2) method in Gaussian, which requires the optimized reactant and product structures as input.[20][21] c. Keywords (Gaussian): #p opt=(ts,calcfc,noeigen) b3lyp/6-31g(d,p) d. Verification: A true transition state will have exactly one imaginary frequency.[21] The vibrational mode corresponding to this imaginary frequency should clearly show the formation of the new C-C bond and the breaking of the C=C pi-bond.
4. Modeling the Propagation Step: a. The product of the initiation step is now the reactant for propagation. b. Add a second DVB monomer to this radical and optimize the reactant complex. c. Optimize the product, which will be a dimer radical. d. Locate the transition state for propagation using the same methods as in step 3.
5. Modeling the Crosslinking (Pendant Vinyl) Reaction: a. Use a model of a polymer chain containing a pendant vinyl group (e.g., the dimer radical from step 4). b. Simulate an intramolecular reaction where the radical end of the chain attacks the pendant vinyl group, forming a cyclic structure. c. Alternatively, model an intermolecular crosslink by having a separate propagating radical attack the pendant vinyl group of another chain. d. Optimize the reactant, product, and locate the connecting transition state.
6. Thermodynamic Analysis: a. Use the electronic energies (E) and zero-point vibrational energies (ZPVE) from the frequency calculations to determine the reaction barriers (ΔE‡) and reaction energies (ΔE_rxn). b. Activation Energy: ΔE‡ = E_TS - E_Reactants c. Reaction Energy: ΔE_rxn = E_Products - E_Reactants d. These values can be converted to Gibbs Free Energy (ΔG) using the thermal corrections from the output files to provide a more complete thermodynamic picture.[10]
Computational Workflow Diagram
Caption: A general workflow for DFT calculations of a polymerization reaction step.
Analysis and Interpretation of Results
Reaction Energy Profiles
The calculated energies can be plotted to create a reaction energy profile, which provides a clear visual representation of the reaction mechanism. This profile shows the relative energies of reactants, transition states, intermediates, and products.
Hypothetical Reaction Pathway for 1,3-DVB
Caption: A hypothetical energy profile for the initiation and first propagation step.
Case Study: Competing Pathways - Propagation vs. Crosslinking
A key question in DVB polymerization is the relative reactivity of the monomer versus the pendant vinyl groups. DFT can directly address this by comparing the activation energies for the two competing propagation pathways:
-
Chain Propagation: A growing polymer radical attacks a free DVB monomer.
-
Crosslinking: The same radical attacks a pendant vinyl group on another polymer chain.
By calculating ΔG‡ for both pathways, we can predict which is kinetically favored.
| Reaction Step | Reactants | Transition State (TS) | Products | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) |
| Propagation | Polymer-Radical + Monomer | TS_prop | Longer Polymer-Radical | 10.5 | -19.2 |
| Crosslinking | Polymer-Radical + Pendant Vinyl | TS_crosslink | Crosslinked Polymer | 12.0 | -18.5 |
Table 1: Hypothetical DFT-calculated energy data for competing reaction pathways in 1,3-DVB polymerization. Energies are illustrative.
Interpretation: Based on the hypothetical data in Table 1, the activation energy for propagation (10.5 kcal/mol) is lower than for crosslinking (12.0 kcal/mol). This suggests that in the early stages of polymerization, chain growth is kinetically favored over the formation of crosslinks. Both reactions are highly exothermic, as expected for the conversion of a π-bond to a σ-bond.[22]
Advanced Topics and Future Directions
-
Solvation Effects: The calculations described are for the gas phase. Including a solvent model (e.g., the Polarizable Continuum Model, PCM) can provide more realistic energies by accounting for the effect of the reaction medium.
-
Stereochemistry: DFT can be used to investigate the stereochemical outcomes of the addition reactions, determining the preferred tacticity of the resulting polymer chains.[7]
-
Multiscale Modeling: For understanding the bulk properties of the final crosslinked material, DFT results can be used to parameterize force fields for larger-scale Molecular Dynamics (MD) simulations.[23][24][25] This bridges the gap from molecular-level reaction chemistry to macroscopic material properties.
Conclusion
DFT calculations provide an indispensable toolkit for investigating the complex mechanisms of this compound polymerization. By enabling the detailed study of reaction pathways, transition states, and competing kinetics at a molecular level, this computational approach overcomes many of the limitations of experimental analysis. The protocols and insights provided in this guide offer a robust starting point for researchers to unravel the fundamental chemistry of this important crosslinking agent, ultimately enabling the rational design of new and improved polymer networks.
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An In-depth Technical Guide to the Copolymerization Kinetics of 1,3-Divinylbenzene with Styrene
This guide provides a comprehensive exploration of the copolymerization kinetics of 1,3-divinylbenzene (DVB) with styrene, tailored for researchers, scientists, and professionals in drug development and polymer chemistry. It delves into the fundamental principles, experimental methodologies, and critical parameters that govern the formation of crosslinked styrene-DVB networks, which are pivotal in applications ranging from chromatography media to solid-phase synthesis supports.
Introduction: The Significance of Styrene-DVB Copolymers
Styrene-divinylbenzene (S-DVB) copolymers are a cornerstone of polymer science, valued for their exceptional chemical stability, mechanical robustness, and tunable porosity.[1] The incorporation of DVB, a crosslinking agent, transforms linear polystyrene into a three-dimensional, insoluble, and infusible network. The degree of crosslinking, dictated by the DVB concentration, profoundly influences the material's properties, including its solvent swelling behavior, thermal stability, and surface morphology.[1][2] These attributes make S-DVB resins indispensable in a myriad of applications, such as ion-exchange resins, chromatographic stationary phases, and supports for catalysts and solid-phase organic synthesis.[1][3]
Understanding and controlling the copolymerization kinetics are paramount to tailoring the final properties of the S-DVB network for a specific application. This guide will dissect the intricate interplay of reaction mechanisms, monomer reactivities, and process conditions that define the journey from monomers to a functional polymer network.
Fundamental Kinetics and Reaction Mechanisms
The free-radical copolymerization of styrene and DVB is a complex process involving several simultaneous reactions. The overall kinetics are governed by the classical steps of initiation, propagation, and termination, but with the added complexity of crosslinking and network formation.
Reaction Scheme and Monomer Reactivity
The copolymerization proceeds via a free-radical mechanism, typically initiated by the thermal decomposition of an initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).[4][5] The process involves the reaction of a monovinyl monomer (styrene) with a divinyl monomer (DVB). A critical aspect of this system is the presence of two vinyl groups on the DVB molecule, which can react independently.
The initial stages of the polymerization lead to the formation of linear or branched polymer chains containing unreacted "pendant" vinyl groups from the DVB units. As the reaction progresses, these pendant vinyl groups can react with growing polymer radicals, leading to the formation of crosslinks and, eventually, an infinite network structure at a critical point known as the gel point .
The relative rates at which styrene and DVB are incorporated into the growing polymer chains are quantified by their monomer reactivity ratios (r1 for styrene and r2 for DVB) . These ratios are crucial for predicting the copolymer composition. For the styrene/m-divinylbenzene system, reported reactivity ratios are around r1 = 1.11 and r2 = 1.00, indicating a tendency towards ideal copolymerization where the monomers are incorporated almost randomly.[6] In contrast, for the styrene/p-divinylbenzene system, values of r1 = 0.20 and r2 = 1.00 suggest that the para isomer of DVB is incorporated more rapidly than styrene.[6] It's important to note that these values can vary depending on the experimental conditions such as temperature and conversion level.[7][8]
The following diagram illustrates the key steps in the free-radical copolymerization of styrene and DVB.
Gelation and Network Formation
A defining characteristic of DVB copolymerization is the transition from a soluble polymer solution (sol) to an insoluble, crosslinked network (gel). This transition, known as the gel point , occurs at a specific monomer conversion. Beyond the gel point, the system consists of the gel phase and a soluble fraction (sol) which decreases as the reaction proceeds.[4]
The classical Flory-Stockmayer theory for gelation often deviates in S-DVB systems. This is primarily due to the unequal reactivities of the vinyl groups and the significant occurrence of intramolecular crosslinking (cyclization) , where a pendant vinyl group on a polymer chain reacts with a radical center on the same chain.[9][10] This "wasted" crosslink does not contribute to the formation of the infinite network and can delay the onset of gelation.[9] The formation of microgels, which are internally crosslinked polymer particles, is also a significant factor, especially at higher DVB concentrations.[9]
Experimental Methodologies for Kinetic Investigation
A robust understanding of copolymerization kinetics relies on accurate experimental techniques to monitor the reaction progress and characterize the resulting polymer.
Monitoring Monomer Conversion
Several techniques can be employed to track the disappearance of monomers over time, providing data on the overall polymerization rate.
-
Gravimetry: This is a straightforward method where the polymer is precipitated from the reaction mixture at different time intervals, dried, and weighed to determine the overall conversion.[4]
-
Dilatometry: This technique measures the volume contraction that occurs as monomers are converted to the denser polymer. It provides a continuous and sensitive measure of the polymerization rate.
-
Spectroscopy (FTIR/Raman): The disappearance of the vinyl C=C stretching vibrations (typically around 1630 cm⁻¹) of styrene and DVB can be monitored in real-time to determine the conversion of each monomer.[11]
-
Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography can be used to measure the concentration of unreacted monomers in samples taken from the reaction mixture at different times.[5]
Characterization of the Copolymer
Characterizing the insoluble, crosslinked S-DVB network presents challenges.[3] However, several techniques provide valuable information about the chemical structure, morphology, and network properties.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the incorporation of both styrene and DVB into the copolymer by identifying characteristic absorption bands of the phenyl rings and aliphatic C-H bonds.[1][11]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the copolymer. The degree of crosslinking generally enhances thermal stability.[1]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle size of the S-DVB beads, which are influenced by the polymerization conditions.[2]
-
Swelling Studies: The equilibrium swelling of the crosslinked polymer in a good solvent (like toluene) is a powerful method to estimate the crosslink density.[4][12] A higher crosslink density results in lower swelling.
-
Pyrolysis-Gas Chromatography (Py-GC): This technique involves thermally degrading the polymer network and analyzing the resulting fragments by GC to obtain information about the copolymer composition and sequence distribution.[13][14]
The following workflow outlines a typical experimental approach for studying S-DVB copolymerization kinetics.
Influence of Reaction Parameters on Copolymerization Kinetics
The kinetics of S-DVB copolymerization and the properties of the final network are highly sensitive to several reaction parameters.
DVB Concentration
The concentration of the crosslinking agent, DVB, is arguably the most critical parameter.
-
Increased Reaction Rate: An increase in DVB content generally leads to an increase in the initial polymerization rate. This can be attributed to the formation of microgels which can trap radicals, leading to a localized increase in the radical concentration.[9]
-
Earlier Gelation: Higher DVB concentrations lead to an earlier onset of gelation (gel point occurs at lower monomer conversion).[9]
-
Higher Crosslink Density: This results in a harder, more rigid polymer with reduced swelling capacity.[2]
-
Morphology: The DVB concentration also affects the porosity and surface area of the resulting beads, particularly in suspension polymerization where a porogen (inert diluent) is used.[2]
Initiator Concentration
The concentration of the initiator influences the rate of radical generation.
-
Increased Polymerization Rate: A higher initiator concentration leads to a faster polymerization rate due to a higher concentration of primary radicals.[15]
-
Lower Molecular Weight: The average molecular weight of the primary polymer chains formed before crosslinking decreases with increasing initiator concentration.
-
Particle Size: In suspension polymerization, increasing the initiator amount can lead to a decrease in the average particle size.
Temperature
Temperature affects the rates of all elementary reactions.
-
Increased Rate Constants: The rate constants for initiation, propagation, and termination all increase with temperature, leading to a faster overall polymerization rate.
-
Activation Energy: The activation energy for the overall polymerization is a composite of the activation energies of the individual steps. For S-DVB copolymerization, it has been reported to be around 40 kcal/mol.[4]
Diluent (Porogen)
In the synthesis of macroporous S-DVB beads, an inert diluent or porogen is added to the monomer phase.[2]
-
Pore Formation: The diluent is a good solvent for the monomers but a poor solvent for the resulting polymer. As polymerization proceeds, the polymer precipitates, and the diluent fills the interstitial spaces, which become pores after the diluent is removed.[2]
-
Effect on Kinetics: The presence of a diluent can affect the kinetics by altering the local concentrations of monomers and radicals. It can also influence the swelling of the polymer network as it forms.[10]
The table below summarizes the general effects of key reaction parameters on the copolymerization kinetics and final polymer properties.
| Parameter | Effect on Polymerization Rate | Effect on Gel Point | Effect on Crosslink Density | Effect on Particle Size (Suspension) |
| DVB Concentration | Increases[9] | Occurs Earlier[9] | Increases[2] | Can decrease |
| Initiator Concentration | Increases[15] | Occurs Earlier | Decreases (shorter chains) | Decreases |
| Temperature | Increases | Occurs Earlier | Can be complex | Can decrease |
| Diluent Type/Amount | Can decrease (dilution effect) | Can be delayed | Can decrease | Affected by phase separation |
Advanced Kinetic Models and Controlled Polymerization
The complexity of S-DVB copolymerization, especially post-gelation, necessitates the use of sophisticated kinetic models to accurately predict the reaction behavior. Models have been developed that account for diffusion-controlled reactions, different reactivities of the vinyl groups, and cyclization reactions.[16][17] These models are crucial for reactor design and process optimization.
More recently, controlled/"living" radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), have been applied to S-DVB copolymerization.[18][19][20] These methods offer the potential to create more homogeneous network structures by controlling the growth of the polymer chains. Key advantages include:
-
Delayed Gelation: CRP can significantly delay the onset of gelation, allowing for better control over the network formation process.[19][20]
-
Reduced Heterogeneity: By ensuring that all polymer chains grow at a similar rate, CRP can lead to a more uniform distribution of crosslinks throughout the material.
-
Controlled Molecular Weight: The molecular weight of the primary chains can be better controlled, which influences the final network properties.
Conclusion and Future Outlook
The copolymerization of this compound with styrene is a multifaceted process where the interplay of monomer reactivity, reaction conditions, and polymerization mechanism dictates the final properties of the resulting polymer network. A thorough understanding of the kinetics is essential for the rational design of S-DVB materials with tailored properties for advanced applications. While traditional free-radical polymerization remains the workhorse for industrial production, the advent of controlled radical polymerization techniques opens up new avenues for creating highly defined and homogeneous network structures. Future research will likely focus on further refining kinetic models, exploring novel initiator and control agent systems, and developing in-situ characterization techniques to gain deeper insights into the dynamic process of network formation.
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Wiley, R. H., Rao, S. P., Jin, J.-I., & Kim, K. S. (n.d.). Monomer Reactivity Ratios from High Conversion Copolymerization of Styrene with meta- and with para-Divinylbenzene. Journal of Macromolecular Science: Part A - Chemistry, 4(7), 1535-1540. Available from: [Link]
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Storey, R. F., & Baugh, D. W., III. (n.d.). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Journal of Polymer Science Part A: Polymer Chemistry, 35(1), 265-276. Available from: [Link]
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Xiang, L., Yu, H., & Chen, M. (2018). Research progress in macroporous styrene-divinylbenzene co-polymer microspheres. RSC Advances, 8(17), 9348-9360. Available from: [Link]
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Vasile, C., Pamfil, D., Stoleru, A., & Rîmbu, C. (2023). Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. Polymers, 15(22), 4426. Available from: [Link]
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Mitra, S., & Sarkar, A. (2009). Styrene–Divinyl Benzene Copolymers: Synthesis, Characterization, and Their Role in Inorganic Trace Analysis. Critical Reviews in Analytical Chemistry, 39(1), 1-14. Available from: [Link]
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Wiley, R. H., Mathews, W. K., & O'driscoll, K. F. (n.d.). Monomer Reactivity Ratios for the Copolymerization of Styrene with Pure Meta-and Pure Para-Divinylbenzenes. Journal of Macromolecular Science: Part A - Chemistry, 1(3), 503-510. Available from: [Link]
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Chaudhary, V., & Sharma, S. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 26(6), 1559-1571. Available from: [Link]
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Vivaldo-Lima, E., Hamielec, A. E., & Wood, P. E. (1994). Batch Reactor Modelling of the Free Radical Copolymerization Kinetics of Styrene/Divinylbenzene Up to High Conversions. Polymer Reaction Engineering, 2(1-2), 17-62. Available from: [Link]
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Vivaldo-Lima, E. (1995). Free Radical Copolymerization Kinetics of Styrene/Divinylbenzene. McMaster University. Available from: [Link]
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Okay, O., & Hild, G. (1988). Formation and structural characteristics of loosely crosslinked styrene-divinylbenzene networks. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 189(9), 2057-2067. Available from: [Link]
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Nakagawa, H., & Tsuge, S. (1985). Characterization of styrene-divinylbenzene copolymers by high-resolution pyrolysis-gas chromatography. Macromolecules, 18(10), 2068-2072. Available from: [Link]
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Nakagawa, H., & Tsuge, S. (1985). Characterization of Styrene-Divinylbenzene Copolymers by High-Resolution Pyrolysis-Gas Chromatography. Macromolecules, 18(10), 2068-2072. Available from: [Link]
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Lee, C.-H., & Huang, W.-H. (2001). Kinetic studies on styrene-divinylbenzene copolymerization by suspension technique. Journal of Applied Polymer Science, 82(6), 1521-1540. Available from: [Link]
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Wiley, R. H., Mathews, W. K., & O'Driscoll, K. F. (1967). Monomer Reactivity Ratios for the Copolymerization of Styrene with Pure Meta- and Pure Para-Divinylbenzenes. Journal of Macromolecular Science, Part A: Chemistry, 1(3), 503-510. Available from: [Link]
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Chaudhary, V., & Sharma, S. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 26, 1559-1571. Available from: [Link]
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Hild, G., & Okasha, R. (1985). Kinetic investigation of the free radical crosslinking copolymerization in the pre-gel state, 1. Styrene/m- and p-divinylbenzene systems. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 186(1), 93-110. Available from: [Link]
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Okay, O. (1999). Formation of Macroporous Styrene–Divinylbenzene Copolymer Networks: Theory vs. Experiments. Journal of Applied Polymer Science, 74(9), 2181-2195. Available from: [Link]
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Roa-Luna, M., Vivaldo-Lima, E., Zaca-Moran, O., Lona, L. M. F., & McManus, N. T. (2022). Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. Polymers, 14(22), 4945. Available from: [Link]
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Tuinman, E., McManus, N. T., Roa‐Luna, M., Vivaldo‐Lima, E., Lona, L. M. F., & Penlidis, A. (2007). Controlled Free‐Radical Copolymerization Kinetics of Styrene and Divinylbenzene by Bimolecular NMRP using TEMPO and Dibenzoyl Peroxide. Macromolecular Reaction Engineering, 1(5), 557-568. Available from: [Link]
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Hama, Y., & Kurokawa, H. (2002). Styrene‐divinylbenzene copolymers, 3. Revisited IR analysis. Journal of Applied Polymer Science, 86(1), 1-6. Available from: [Link]
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Okay, O., & Hild, G. (1988). Formation and structural characteristics of loosely crosslinked styrene-divinylbenzene networks. Die Makromolekulare Chemie, 189(9), 2057-2067. Available from: [Link]
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Tuinman, E., McManus, N. T., Roa-Luna, M., Vivaldo-Lima, E., Lona, L. M. F., & Penlidis, A. (2007). Controlled Free‐Radical Copolymerization Kinetics of Styrene and Divinylbenzene by Bimolecular NMRP using TEMPO and Dibenzoyl Peroxide. Macromolecular Reaction Engineering, 1(5), 557-568. Available from: [Link]
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da Conceição, B. M., de Oliveira, R. V. B., & da Silva, M. C. P. (2023). Reaction between styrene and divinylbenzene monomers to form the copolymer. ResearchGate. Available from: [Link]
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Lee, C.-H., & Huang, W.-H. (2001). Kinetic studies on styrene-divinylbenzene copolymerization by suspension technique. Journal of Applied Polymer Science, 82(6), 1521-1540. Available from: [Link]
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Van Steenberge, P. H. M., D'hooge, D. R., Wang, Y., & Reyniers, M.-F. (2015). On the Use of Quantum Chemistry for the Determination of Propagation, Copolymerization, and Secondary Reaction Kinetics in Free Radical Polymerization. Polymers, 7(9), 1809-1833. Available from: [Link]
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Kim, J.-W., Kim, J.-H., & Suh, K.-D. (2001). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Journal of Applied Polymer Science, 81(1), 1-8. Available from: [Link]
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Roa-Luna, M., Vivaldo-Lima, E., Zaca-Moran, O., Lona, L. M. F., & McManus, N. T. (2022). Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. Polymers, 14(22), 4945. Available from: [Link]
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da Conceição, B. M., de Oliveira, R. V. B., & da Silva, M. C. P. (2011). A Study of the Initiator Concentration's Effect on Styrene-Divinylbenzene Polymerization with Iron Particles. Polímeros, 21(5), 409-415. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Porous Poly(1,3-divinylbenzene) Beads via Suspension Polymerization
Abstract: This document provides a comprehensive guide to the synthesis of porous poly(1,3-divinylbenzene) (p-DVB) microspheres using suspension polymerization. P-DVB beads are highly valued for their exceptional chemical, thermal, and mechanical stability, making them ideal materials for applications in high-performance liquid chromatography (HPLC), solid-phase extraction, catalysis, and as scaffolds in drug development.[1][2] This guide delves into the fundamental principles of pore formation, explains the critical role of experimental parameters, and provides a detailed, field-proven protocol for producing p-DVB beads with tunable porosity.
Introduction: The Rationale for Porous DVB Beads
Poly(divinylbenzene) beads are synthesized from this compound, a monomer that contains two polymerizable vinyl groups. This dual functionality allows it to act as both a monomer and a cross-linker, resulting in a highly rigid and robust three-dimensional polymer network.[1] The synthesis is typically performed via suspension polymerization, a process where an organic phase containing the monomer, a radical initiator, and a pore-forming agent (porogen) is dispersed as droplets in a continuous aqueous phase.[3] Polymerization occurs within these discrete droplets, transforming them into solid polymer beads.
The key to the functionality of these materials lies in their porous architecture. By incorporating an inert solvent, or porogen, into the monomer phase, a permanent porous structure can be locked into the beads during polymerization. After polymerization, this porogen is extracted, leaving behind a network of interconnected pores.[1] The size, volume, and distribution of these pores are critical determinants of the material's performance, influencing properties such as surface area, binding capacity, and molecular accessibility. This guide will elucidate the mechanisms and methods to control these properties with precision.
The Science of Pore Generation: A Mechanistic Overview
The creation of a porous structure within DVB beads is a fascinating interplay of polymer chemistry and thermodynamics, driven by a process known as phase separation. During polymerization, the growing polymer chains become progressively less soluble in the inert porogen, leading to the separation of a polymer-rich phase and a porogen-rich phase. The polymer-rich phase solidifies to form the bead's structural framework, while the porogen-rich phase constitutes the voids that, after extraction, become the pores.[1][4]
The timing and nature of this phase separation are dictated primarily by the thermodynamic compatibility between the forming polymer network and the porogen. This leads to two distinct mechanisms of pore formation:
-
ν-Induced Syneresis (Using a "Good" Solvent Porogen): When the porogen is a good solvent for the DVB polymer (e.g., toluene), it can effectively swell the polymer network.[5] Phase separation is delayed until after the "gel point"—the stage at which a continuous polymer network has formed throughout the droplet. As cross-linking continues, the network densifies and shrinks, expelling the porogen in a process called syneresis. This late-stage separation typically results in a fine porous structure characterized by high surface area and a predominance of micropores (<2 nm) and small mesopores (2-50 nm).[6][7]
-
χ-Induced Syneresis (Using a "Poor" Solvent Porogen): When the porogen is a poor solvent or non-solvent for the polymer (e.g., n-heptane, long-chain alcohols), phase separation occurs very early in the polymerization process, well before the gel point.[5] The initial polymer chains precipitate from the solution to form microscopic gel nuclei. These nuclei continue to grow and eventually agglomerate, forming a scaffold-like structure. The spaces between these agglomerated microgels become the pores. This early-phase separation mechanism is the primary route to creating macroporous beads (>50 nm), which are essential for applications involving large molecules.[5]
A powerful strategy for achieving a hierarchical, bimodal pore structure (containing both large macropores for rapid mass transport and smaller mesopores for high surface area) is the use of co-porogens .[6] By mixing a good solvent (like toluene) with a poor solvent or an oligomeric porogen (like polypropylene glycol), one can induce a double phase separation, generating both macropores and micropores within the same bead.[1][8]
Caption: Pore formation is driven by phase separation, dictated by porogen choice.
Core Experimental Parameters & Their Causal Effects
Mastering the synthesis of p-DVB beads requires understanding how each component and condition influences the final product. The interplay between these factors determines bead size, porosity, and surface area.
| Parameter | Function & Causality |
| Monomer/Cross-linker | This compound (DVB) serves as both the building block and the cross-linking agent. The concentration of DVB directly defines the cross-linking density . A higher cross-linking density results in a more rigid, less swellable polymer network, which can lead to a smoother bead surface and influences the final pore structure.[1][9] |
| Porogen System | The porogen is an inert diluent that creates the pore network. As detailed above, a good solvent (e.g., Toluene) promotes microporosity, while a poor solvent (e.g., n-Heptane, Decanol) promotes macroporosity.[10] The volume ratio of porogen to monomer is a key control lever: increasing this ratio generally increases total pore volume and average pore size.[1] |
| Radical Initiator | A thermally activated, oil-soluble initiator (e.g., Benzoyl Peroxide (BPO), AIBN) is required to start the free-radical polymerization.[3] The initiator concentration affects the polymerization rate. A faster rate can alter the timing of phase separation, thereby influencing the porous morphology.[11] |
| Aqueous Phase Stabilizer | A water-soluble polymer, such as Poly(vinyl alcohol) (PVA) or a cellulose derivative, is used to stabilize the monomer droplets against coalescence.[12][13] The type and concentration of the stabilizer , along with stirring speed, are the primary determinants of the final bead diameter. Higher stabilizer concentration and faster stirring generally produce smaller beads.[13] |
| Stirring Speed | Mechanical agitation provides the shear force necessary to disperse the organic phase into droplets within the aqueous phase. The stirring rate directly impacts droplet size and, consequently, the final bead size distribution. Vigorous, controlled stirring is essential for producing uniform beads.[13] |
Detailed Experimental Protocol
This protocol provides a robust method for synthesizing macroporous p-DVB beads using a co-porogen system of toluene and n-heptane.
Materials & Reagents
| Reagent | Grade | Supplier Example |
| This compound (DVB, ~80%) | Technical Grade | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | Reagent Grade | Sigma-Aldrich |
| Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed | MW 85,000-124,000 | Sigma-Aldrich |
| Toluene | ACS Grade | Fisher Scientific |
| n-Heptane | ACS Grade | Fisher Scientific |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific |
| Deionized Water | >18 MΩ·cm | Millipore |
Note: DVB monomer contains inhibitors that should be removed by passing through an alumina column before use for optimal results. For many applications, using it as-received with a slightly higher initiator concentration is sufficient.[13]
Equipment
-
500 mL three-neck round-bottom flask
-
Overhead mechanical stirrer with a paddle-shaped impeller
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen gas inlet
-
Soxhlet extraction apparatus
-
Büchner funnel and vacuum flask
-
Vacuum oven
Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of porous DVB beads.
Step-by-Step Procedure
-
Prepare the Aqueous Phase: In a beaker, add 2.5 g of poly(vinyl alcohol) to 250 mL of deionized water. Heat the mixture to approximately 80°C while stirring until the PVA is completely dissolved. Allow it to cool to room temperature.
-
Prepare the Organic Phase: In a separate beaker, combine 40 mL of this compound, 30 mL of toluene, and 10 mL of n-heptane. Stir to mix. Add 0.8 g of benzoyl peroxide and stir until it is fully dissolved. This formulation targets a bimodal pore distribution.
-
Set up the Reactor: Assemble the 500 mL three-neck flask with the overhead stirrer, reflux condenser, and a nitrogen inlet. Ensure the stirrer paddle is positioned centrally in the flask.
-
Initiate Suspension: Pour the prepared aqueous PVA solution into the reactor. Begin stirring at a constant rate of 350 RPM. Heat the flask to a stable internal temperature of 80°C using the heating mantle.
-
Start Polymerization: Once the temperature is stable, slowly pour the organic phase into the stirring aqueous phase. A milky white suspension of fine droplets should form immediately. Maintain vigorous stirring and a gentle nitrogen purge throughout the reaction.
-
Reaction Period: Allow the polymerization to proceed for 24 hours at 80°C. Over time, the liquid monomer droplets will solidify into hard, white polymer beads.
-
Initial Work-up: After 24 hours, turn off the heat and allow the reactor to cool to room temperature while continuing to stir. Filter the beads using a Büchner funnel. Wash the collected beads thoroughly with 500 mL of hot water, followed by 200 mL of ethanol to remove the PVA and other water-soluble impurities.
-
Porogen Extraction: Transfer the washed beads to a cellulose thimble and place them in a Soxhlet extraction apparatus. Extract with tetrahydrofuran (THF) for 24 hours to completely remove the toluene and n-heptane porogens trapped within the bead structure.[14]
-
Final Drying: Carefully remove the beads from the thimble and dry them in a vacuum oven at 60°C overnight or until a constant weight is achieved. The final product is a free-flowing white powder of porous p-DVB beads.
Characterization and Expected Results
The properties of the synthesized beads should be characterized to confirm the success of the polymerization and to understand their porous nature.
-
Scanning Electron Microscopy (SEM): SEM analysis is used to visualize the bead morphology. The beads should be spherical with a uniform size distribution. Images of fractured beads will reveal the internal porous network.[1]
-
Nitrogen Adsorption/Desorption (BET Analysis): This is the gold standard for characterizing porous materials. It provides quantitative data on:
Example Data Based on Porogen Composition
The choice of porogen has a dramatic effect on the final bead properties. The following table provides expected outcomes based on different porogen systems, demonstrating the tunability of the process.
| Formulation (Monomer:Porogen = 1:1 v/v) | Porogen System | Expected Pore Type | Typical Surface Area (m²/g) |
| A | 100% Toluene | Microporous | 500 - 700[7][8] |
| B | 100% Decanol | Macroporous | 10 - 50[10] |
| C (Protocol Above) | 75% Toluene / 25% n-Heptane | Bimodal (Micro/Macro) | 200 - 400 |
Conclusion and Applications
The suspension polymerization of this compound is a versatile and powerful technique for producing highly stable porous polymer beads. By carefully controlling key parameters—most notably the composition of the porogen system—researchers can precisely tune the porous architecture to meet the demands of various advanced applications. These materials serve as robust stationary phases for chromatography, high-capacity sorbents for sample purification, and inert supports for catalysts and reagents in both pharmaceutical and industrial processes.[1][15][16]
References
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Yao, C., & Li, X. (2010). Research progress in macroporous styrene-divinylbenzene co-polymer microspheres. Recent Patents on Chemical Engineering, 3(1), 33-44. (Link)
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Macintyre, F., & Sherrington, D. C. (2004). Control of Porous Morphology in Suspension Polymerized Poly(divinylbenzene) Resins Using Oligomeric Porogens. Macromolecules, 37(20), 7628–7636. (Link)
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University of Strathclyde. (2004). Control of porous morphology in suspension polymerized poly(divinylbenzene) resins using oligomeric porogens. (Link)
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Gokmen, M. T., & Du Prez, F. E. (2012). Porous polymer particles—A comprehensive guide to synthesis, characterization, functionalization and applications. Progress in Polymer Science, 37(3), 365-405. (Link)
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Bucatariu, F., et al. (2016). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 8(9), 333. (Link)
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Scite. (n.d.). Control of Porous Morphology in Suspension Polymerized Poly(divinylbenzene) Resins Using Oligomeric Porogens. (Link)
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Alem, A., et al. (2018). A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers. Journal of the Serbian Chemical Society, 83(10), 1165-1178. (Link)
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Grama, C. I., et al. (2021). Silica-Supported Styrene-Co-Divinylbenzene Pickering Emulsion Polymerization: Tuning Surface Charge and Hydrophobicity by pH and Co-Aid Adsorption. Polymers, 13(20), 3568. (Link)
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ResearchGate. (2006). Suspension copolymerization of styrene and divinylbenzene: Formation of beads. (Link)
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Sienkiewicz, N., et al. (2021). The Influence of Pore-Forming Diluents on Porous Structure, Thermal and Sorption Properties of the Divinylbenzene and Glycidyl Methacrylate Copolymers. Materials, 14(17), 4945. (Link)
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Seiffert, S., & Sprakel, J. (2012). Cross-Linking Density Controls the Interstitial Pore Size and Elasticity in Polyacrylamide Microgel Packings. Macromolecules, 45(10), 4354–4362. (Link)
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Gokmen, M. T., & Du Prez, F. E. (2012). Porous polymer particles—A comprehensive guide to synthesis, characterization, functionalization and applications. Progress in Polymer Science, 37(3), 365-405. (Link)
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Yu, B., et al. (2017). Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations. Materials, 10(10), 1141. (Link)
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Macintyre, F., & Sherrington, D. C. (2004). Control of Porous Morphology in Suspension Polymerized Poly(divinylbenzene) Resins Using Oligomeric Porogens. Macromolecules, 37(20), 7628–7636. (Link)
-
Aguiar, A. P., et al. (2012). A Study of the Initiator Concentration's Effect on Styrene-Divinylbenzene Polymerization with Iron Particles. Materials Research, 15(6), 986-991. (Link)
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Zhang, H., & Cooper, A. I. (2020). Porous polymers: structure, fabrication and application. Materials Chemistry Frontiers, 4(5), 1339-1355. (Link)
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Chemistry LibreTexts. (2020). 1.11: Bead Polymerization of Divinyl Benzene and Methyl Methacrylate. (Link)
-
Omi, S., et al. (1994). Mechanism of Suspension Polymerization of Uniform Monomer Droplets Prepared by Glass Membrane (Shirasu Porous Glass) Emulsification. Journal of Polymer Science Part A: Polymer Chemistry, 32(10), 1887-1897. (Link)
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Lunn, J. D., & Lindsley, C. W. (2017). Tailored Mesoporous Microspheres by Polymerization-Induced Microphase Separation in Suspension. ACS Macro Letters, 6(8), 839–843. (Link)
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Chen, C., et al. (2018). Effects of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. Dental Materials, 34(11), 1645-1655. (Link)
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University of Southern Mississippi. (n.d.). Suspension Polymerization of Styrene. (Link)
-
ResearchGate. (2005). Monodisperse‐porous poly(styrene‐co‐divinylbenzene) beads providing high column efficiency in reversed phase HPLC. (Link)
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Taylor & Francis Online. (2020). Secondary particle formation in suspension polymerization using a particulate surfactant. (Link)
-
PubMed. (1993). Stabilization of reactive species within polystyrene divinylbenzene polymer networks. (Link)
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ResearchGate. (2008). Effects of crosslinking density on structure and properties of interpenetrating polymer networks from polyurethane and nitroguar gum. (Link)
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ResearchGate. (2002). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. (Link)
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ACS Publications. (1996). Effects of Polymer Concentration and Cross-Linking Density on Rheology of Chemically Cross-Linked Poly(vinyl alcohol) near the Gelation Threshold. (Link)
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Wikipedia. (n.d.). Ion chromatography. (Link)
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ResearchGate. (2016). Synthesis of monodisperse poly(styrene-co-divinylbenzene) microspheres with binary porous structures and application in high-performance liquid chromatography. (Link)
-
ResearchGate. (2017). Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations. (Link)
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Application Note: Controlled Synthesis of Poly(1,3-divinylbenzene) via RAFT Polymerization
Introduction: Taming the Reactivity of a Crosslinking Workhorse
1,3-Divinylbenzene (DVB) is a cornerstone monomer for the synthesis of crosslinked polymers, valued for the exceptional thermal and mechanical stability they impart.[1][2] However, the very feature that makes DVB so useful—its bifunctional vinyl groups—also presents a significant synthetic challenge. Conventional free-radical polymerization of DVB leads to rapid, uncontrolled network formation, often resulting in premature gelation at low monomer conversions (around 15%) and yielding structurally heterogeneous materials.[3][4][5][6] This lack of control severely limits the ability to tailor the material's properties and to create well-defined, functional architectures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique to overcome these limitations.[7] As a form of reversible deactivation radical polymerization (RDRP), RAFT introduces a dynamic equilibrium between active and dormant polymer chains, mediated by a thiocarbonylthio compound known as the RAFT agent.[8][9] This reversible process allows for a more uniform growth of polymer chains, significantly delaying the gelation point to much higher monomer conversions (up to 68%) and enabling the synthesis of soluble, highly branched poly(DVB) with controlled molecular weights and lower dispersity.[3][4][5][6] This application note provides a comprehensive guide to the principles, experimental protocols, and characterization of poly(this compound) synthesized via RAFT polymerization.
The RAFT Mechanism in Divinylbenzene Polymerization
The controlled nature of RAFT polymerization stems from the rapid and reversible transfer of the thiocarbonylthio group between growing polymer chains.[8] This ensures that all chains have an equal opportunity to propagate, leading to a more homogeneous polymer population. The key steps in the RAFT polymerization of DVB are outlined below:
-
Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals. These radicals then react with a DVB monomer to initiate a growing polymer chain.[8][10] It is crucial to use a low concentration of initiator relative to the RAFT agent to ensure that most polymer chains are initiated from the RAFT agent's R-group.[10][11]
-
Chain Transfer: The propagating polymer chain reacts with the RAFT agent (a thiocarbonylthio compound), forming a dormant intermediate radical. This intermediate can then fragment, releasing the R-group of the RAFT agent as a new radical, which can then initiate a new polymer chain.
-
Reversible Addition-Fragmentation: A key equilibrium is established where the growing polymer chains are capped with the thiocarbonylthio group, rendering them dormant. These dormant chains can be reactivated by reacting with a propagating radical. This rapid exchange between active and dormant states is the cornerstone of the control offered by RAFT.[8]
-
Propagation and Branching: While the RAFT equilibrium is active, the polymer chains continue to grow by adding DVB monomers. Due to the presence of two vinyl groups on the DVB monomer, the polymerization of the pendant vinyl groups leads to the formation of a branched or crosslinked structure. The controlled nature of RAFT allows for the formation of highly branched, yet still soluble, polymers before the gel point.[3][4]
-
Termination: As with any radical polymerization, termination reactions can occur, primarily through coupling or disproportionation of two growing radical chains. These reactions are minimized in a well-controlled RAFT polymerization.[8]
Figure 1: The RAFT polymerization mechanism for this compound.
Experimental Protocol: RAFT Polymerization of this compound
This protocol provides a general procedure for the synthesis of soluble, branched poly(this compound). The molar ratios of monomer to RAFT agent to initiator are critical for controlling the polymerization and should be adjusted based on the desired molecular weight and reaction kinetics.
Materials and Equipment
-
Monomer: this compound (DVB) (inhibitor removed by passing through a column of basic alumina).
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or S-Thiobenzoyl thioglycolic acid (TBTGA) are suitable choices.[1][12]
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol).
-
Solvent: Anhydrous toluene or anisole.
-
Equipment: Schlenk flask or sealed ampule, magnetic stirrer, oil bath with temperature controller, vacuum line, and inert gas supply (nitrogen or argon).
Step-by-Step Procedure
-
Reagent Preparation: In a Schlenk flask, dissolve the desired amounts of DVB, RAFT agent (e.g., CPDTC), and AIBN in the chosen solvent. A typical molar ratio of [DVB]:[RAFT Agent]:[AIBN] is 100:1:0.1, but this can be varied to target different molecular weights.
-
Degassing: The reaction mixture must be thoroughly deoxygenated as oxygen can inhibit radical polymerization.[13] Perform at least three freeze-pump-thaw cycles.[14] To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere. Repeat this cycle two more times.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C).[1] Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion. Gel Permeation Chromatography (GPC) can be used to track the evolution of molecular weight and dispersity.
-
Quenching the Reaction: Once the desired conversion is reached (before the gel point), the polymerization should be quenched. This is typically done by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: The resulting polymer can be purified by precipitation in a large excess of a non-solvent, such as cold methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Figure 2: A generalized workflow for the RAFT polymerization of this compound.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the controlled nature of the polymerization and to understand the properties of the resulting polymer.
| Technique | Parameter Measured | Expected Outcome for Controlled Polymerization |
| ¹H NMR Spectroscopy | Monomer conversion, polymer structure | Gradual disappearance of vinyl proton signals. Broadening of aromatic and aliphatic signals. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) | Linear increase of Mn with monomer conversion. Low dispersity values (Đ < 1.5). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A single Tg, which may increase with molecular weight and branching. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High thermal stability, characteristic of crosslinked aromatic polymers.[15] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology of the polymer (if in particulate form) | Can reveal the size and shape of polymer particles or monoliths.[15][16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very slow polymerization | - Inefficient initiator or incorrect temperature.- Presence of oxygen.[13]- Impure RAFT agent.[13] | - Check initiator half-life at the reaction temperature.- Ensure thorough degassing.- Purify the RAFT agent. |
| Broad dispersity (Đ > 1.5) | - Too high initiator concentration.- Inappropriate choice of RAFT agent for DVB. | - Reduce the initiator-to-RAFT agent ratio (typically ≤ 0.1).[10][11]- Select a RAFT agent with a high transfer constant for styrenic monomers. |
| Premature gelation | - Reaction allowed to proceed to too high a conversion.- High reaction temperature leading to uncontrolled crosslinking. | - Carefully monitor monomer conversion and quench the reaction before the gel point.- Lower the reaction temperature. |
| Bimodal GPC trace | - Inefficient chain transfer by the RAFT agent.- Presence of impurities that can initiate polymerization. | - Choose a more appropriate RAFT agent.- Ensure all reagents and solvents are pure. |
Applications and Future Outlook
The ability to synthesize well-defined, highly branched poly(DVB) opens up a range of advanced applications. These materials can serve as precursors for:
-
Nanostructured materials: The soluble, branched polymers can be used to create nanostructured particles and monoliths with controlled porosity.[12][16][17]
-
Functional materials: The retention of the thiocarbonylthio end-groups and pendant vinyl groups allows for post-polymerization modification, enabling the introduction of various functionalities.[3][4][12]
-
Chromatography and separation media: The controlled porosity and functionality of poly(DVB) monoliths make them promising materials for chromatography and flow chemistry.[1][12][16]
-
Coatings and composites: The highly branched structure can impart unique rheological and mechanical properties to coatings and composite materials.
The continued development of RAFT polymerization techniques for divinyl monomers will undoubtedly lead to new materials with tailored architectures and functionalities, expanding their utility in drug development, catalysis, and advanced materials science.
References
-
A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene. (2011). Semantic Scholar. [Link]
-
Barlow, K. J., Hao, X., Hughes, T. C., et al. (2014). Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. Polymer Chemistry, 5(3), 722-732. [Link]
-
Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. (2014). Polymer Chemistry. [Link]
-
Jaramillo-Soto, G., & Vivaldo-Lima, E. (2012). RAFT Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. Australian Journal of Chemistry, 65(8), 1177-1185. [Link]
-
A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene. (2011). ResearchGate. [Link]
-
RAFT Polymerization Overview. (2020). YouTube. [Link]
-
Mechanism of the Formation and Growth of the Cross-Linked Poly(Divinylbenzene) Spheres Using Poly(Styrene-Block-4-Vinylpyridine). (2011). ResearchGate. [Link]
-
Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes. (2019). eScholarship@McGill. [Link]
-
A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene. (2011). SciSpace. [Link]
-
A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene. (2011). Semantic Scholar. [Link]
-
RAFT Polymerisation and Hypercrosslinking Improve Crosslink Homogeneity and Surface Area of Styrene Based PolyHIPEs. (2023). National Institutes of Health. [Link]
-
Overcoming monomer limitations in RAFT polymerization using photoredox catalysis. (2020). American Chemical Society. [Link]
-
RAFT Polymerization - Reaction Setup. (2022). YouTube. [Link]
-
RAFT Polymerization not initiating?. (2015). Reddit. [Link]
-
RAFT Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. (2012). ResearchGate. [Link]
-
Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. (2014). Swinburne University of Technology. [Link]
-
Why in RAFT polymerization, monomers don't grow on the radical initiator (AIBN)?. (2018). ResearchGate. [Link]
-
RAFT Polymerisation and Hypercrosslinking Improve Crosslink Homogeneity and Surface Area of Styrene Based PolyHIPEs. (2023). MDPI. [Link]
-
24 questions with answers in RAFT POLYMERIZATION. ResearchGate. [Link]
-
Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. (2023). MDPI. [Link]
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creating monolithic columns with 1,3-divinylbenzene for HPLC
Application Note & Protocol
Topic: High-Efficiency HPLC Separations: A Guide to Creating Poly(divinylbenzene)-Based Monolithic Columns
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Monolithic Paradigm in HPLC
For decades, high-performance liquid chromatography (HPLC) has been dominated by columns packed with porous silica or polymer particles. While effective, these packed-bed columns inherently face a trade-off between efficiency and backpressure, governed by particle size. Monolithic columns represent a significant evolution, consisting of a single, continuous rod of porous polymeric or silica material. This unique structure, characterized by a bimodal pore distribution (large through-pores for mobile phase flow and smaller mesopores providing a high surface area for interaction), offers distinct advantages:
-
High Permeability & Low Backpressure: The interconnected network of macropores allows for high flow rates with significantly lower backpressure compared to particle-packed columns of similar efficiency.[1][2]
-
Rapid Mass Transfer: The convective flow through the macropores and short diffusion distances within the skeleton facilitate rapid mass transfer, enabling fast separations without a substantial loss of resolution.[3]
-
Ease of Preparation: Polymer-based monoliths can be synthesized directly within the column hardware (in-situ polymerization), simplifying the column preparation process.[3][4]
This guide focuses on the synthesis of organic polymer-based monoliths using 1,3-divinylbenzene (DVB) as the primary crosslinking monomer. Poly(styrene-co-divinylbenzene) (PS-DVB) monoliths are particularly notable for their exceptional chemical stability across a wide pH range (typically 1-13), a significant advantage over silica-based phases.[3] We will explore the fundamental principles of their synthesis, provide detailed, field-tested protocols, and discuss how to rationally tune the monolith's structure for optimal chromatographic performance.
The Chemistry of Monolith Formation: A Controlled Phase Separation
The creation of a monolithic structure is not merely polymerization; it is a carefully orchestrated process of polymerization-induced phase separation . The process begins with a homogeneous solution containing monomers, a crosslinker, a polymerization initiator, and a crucial component—the porogenic solvent system (or "porogen").
As the polymerization is initiated (typically by heat or UV light), growing polymer chains become insoluble in the porogen. They precipitate out of the solution, forming microscopic globules. These globules aggregate and fuse, creating the interconnected, rigid skeleton of the monolith. The porogenic solvent, now displaced, fills the voids between the polymer skeleton, forming the network of macropores. After polymerization is complete, this porogen is washed away, leaving the final porous structure.
The final morphology—and thus the chromatographic performance—of the monolith is critically dependent on the composition of the initial polymerization mixture.
Caption: Workflow of polymerization-induced phase separation.
Causality of Experimental Choices: The Core Components
a) Monomers and Crosslinkers:
-
Divinylbenzene (DVB): As the crosslinker, DVB is the architect of the monolith's rigidity and stability. A higher percentage of DVB leads to a more highly cross-linked, mechanically robust polymer with a large surface area.[5] However, using DVB alone can create a fragile monolith with poor flow characteristics.
-
Styrene: Often used as a co-monomer with DVB, styrene modulates the properties of the polymer. It reduces the overall cross-linking density, improving the mechanical properties and altering the surface hydrophobicity. The ratio of styrene to DVB is a key parameter for tuning selectivity.[3][5]
b) The Porogenic Solvent System: The choice of porogen is arguably the most critical factor in controlling the monolith's pore structure.[2] The porogen is typically a mixture of two or more solvents:
-
A "Good" Solvent (Solvating Agent): This solvent can dissolve the forming polymer chains. An example is toluene . A higher proportion of a good solvent delays phase separation, leading to larger polymer globules and, consequently, larger macropores. This results in higher permeability but a lower surface area.[5][6]
-
A "Poor" Solvent (Precipitating Agent): This solvent is a non-solvent for the polymer. Examples include long-chain alcohols like 1-dodecanol or 1-propanol , or other polar solvents like formamide .[5][7][8] A higher proportion of a poor solvent accelerates phase separation, resulting in smaller globules and smaller pores. This increases the surface area and potential efficiency but also increases backpressure.
c) The Initiator: The initiator kick-starts the free-radical polymerization. The choice and concentration affect the polymerization kinetics.
-
Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are common thermally activated initiators.[5] Polymerization is typically carried out at temperatures between 60-70°C for a defined period (e.g., 24 hours) to ensure complete conversion.[5] The reaction rate, influenced by temperature, also impacts the final pore structure.[5]
Protocols for DVB-Based Monolithic Column Preparation
This section provides a step-by-step methodology for preparing a poly(styrene-co-divinylbenzene) monolithic column in a fused-silica capillary, a common format for micro-HPLC and LC-MS applications.
Protocol 1: Capillary Pre-treatment and Silanization
Rationale: To ensure the monolithic polymer rod is covalently anchored to the inner wall of the capillary, preventing extrusion under high pressure and eliminating wall effects. This is achieved by functionalizing the silica surface with a vinyl group.
Materials:
-
Fused-silica capillary (e.g., 100 µm I.D.)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized Water
-
Acetone
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Dichloromethane (DCM)
Procedure:
-
Cut a desired length of capillary.
-
Flush the capillary sequentially with acetone, 1 M NaOH (for 30 min), deionized water until neutral, and finally acetone again. Dry the capillary with a stream of nitrogen gas.
-
Prepare a 20% (v/v) solution of TMSPMA in DCM.
-
Fill the capillary with the TMSPMA solution and seal both ends.
-
Place the capillary in an oven or water bath at 60°C for 12 hours.
-
After cooling, flush the capillary thoroughly with DCM and acetone to remove unreacted silanizing agent.
-
Dry the capillary completely with nitrogen gas before use.
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- 8. Alkylated poly(styrene-divinylbenzene) monolithic columns for mu-HPLC and CEC separation of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Poly(1,3-divinylbenzene) for Advanced Catalyst Support
Introduction: The Strategic Advantage of Poly(1,3-divinylbenzene) as a Catalyst Support
In the landscape of heterogeneous catalysis, the support material is not merely an inert scaffold but an active participant that dictates the performance, stability, and reusability of the catalyst. Poly(this compound) (PDVB) has emerged as a superior support material due to its inherent chemical robustness, high thermal stability, and tunable porosity.[1][2] Unlike polystyrene-based supports, the high degree of cross-linking in PDVB imparts exceptional mechanical strength and resistance to swelling in various organic solvents, ensuring the longevity of the catalytic system.[3]
The true potential of PDVB is unlocked through chemical functionalization, a process that introduces specific chemical moieties onto the polymer backbone.[4] These functional groups serve as anchoring sites for catalytically active metal species, such as palladium, and can modulate the local chemical environment of the catalytic center, thereby influencing its activity, selectivity, and stability.[5] This guide provides a comprehensive overview of the key functionalization strategies for poly(this compound) and detailed protocols for its application as a high-performance catalyst support, with a focus on palladium-catalyzed cross-coupling reactions.
I. Synthesis of Porous Poly(this compound) Microspheres: The Foundation
The morphology and porosity of the PDVB support are critical determinants of its performance. A well-defined porous structure with a high surface area is essential for efficient mass transfer of reactants and products to and from the catalytic sites. Distillation-precipitation polymerization is a robust method for synthesizing monodisperse porous PDVB microspheres.[6]
Protocol 1: Synthesis of Porous Poly(this compound) Microspheres
Rationale: This protocol utilizes a distillation-precipitation polymerization method to create highly cross-linked and porous PDVB microspheres. Acetonitrile serves as the solvent, while toluene acts as a porogen, a substance that induces pore formation within the polymer matrix as it precipitates during polymerization. 2,2′-Azobisisobutyronitrile (AIBN) is a standard radical initiator for this type of polymerization.
Materials:
-
This compound (DVB)
-
2,2′-Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Distillation apparatus
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve AIBN (0.046 g) and DVB (2.5 mL) in a mixture of acetonitrile (75 mL) and toluene (25 mL).[6]
-
Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
While maintaining a nitrogen atmosphere, heat the mixture to boiling with vigorous stirring. The distillation of the solvent from the reaction system will induce the precipitation of the polymer microspheres.[6]
-
Continue the reaction for 12 hours to ensure complete polymerization.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Collect the polymer microspheres by vacuum filtration using a Buchner funnel.
-
Wash the collected microspheres thoroughly with methanol to remove any unreacted monomers, initiator residues, and porogen.
-
Dry the microspheres in a vacuum oven at 60°C overnight.
Expected Outcome: This procedure yields highly cross-linked, monodisperse porous poly(divinylbenzene) microspheres with a high specific surface area. The porosity can be tuned by adjusting the ratio of acetonitrile to toluene.[6]
II. Functionalization Strategies: Tailoring the Support Surface
The introduction of functional groups onto the PDVB backbone is a critical step in preparing it for catalyst immobilization. The choice of functionalization method depends on the desired anchoring group and the nature of the catalyst to be supported.
A. Chloromethylation: A Gateway to Diverse Functionalities
Chloromethylation introduces chloromethyl (-CH₂Cl) groups onto the aromatic rings of the PDVB. This functional group is a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of other functionalities, most notably amines.
Rationale: This protocol employs a Friedel-Crafts alkylation reaction using 1,4-bis(chloromethoxy)butane as the chloromethylating agent and stannic chloride (SnCl₄) as the Lewis acid catalyst. Dichloromethane is used as a solvent that swells the polymer beads, allowing for better reagent penetration. The reaction is conducted at low temperatures to control the reactivity and minimize side reactions.
Materials:
-
Porous poly(this compound) microspheres (from Protocol 1)
-
1,4-Bis(chloromethoxy)butane
-
Stannic chloride (SnCl₄)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 N)
-
Methanol
-
Dioxane
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer
-
Dropping funnel
-
Inert gas (nitrogen or argon) supply
-
Low-temperature circulator
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Suspend the PDVB microspheres (1.04 g, approx. 0.01 mol) in anhydrous dichloromethane (20 mL) in a jacketed reaction vessel under a nitrogen atmosphere.[7]
-
Cool the suspension to 0°C using a low-temperature circulator.
-
Slowly add 1,4-bis(chloromethoxy)butane (3.75 g, 0.02 mol) to the stirring suspension.[7]
-
Carefully add stannic chloride (0.05 mL, 0.00425 mol) dropwise to the reaction mixture.[7]
-
Allow the reaction to stir at room temperature overnight (18-19 hours).[7]
-
Cool the mixture back to 0°C and quench the reaction by the slow addition of 1 N hydrochloric acid (15 mL).[7]
-
Filter the chloromethylated beads and wash them sequentially with a water-dioxane mixture, dioxane, methanol, and finally dichloromethane.[7]
-
Dry the chloromethylated poly(this compound) (Cl-PDVB) beads in a vacuum oven at room temperature.
Workflow for Chloromethylation and Subsequent Amination:
Caption: Functionalization workflow from PDVB to a supported catalyst.
B. Sulfonation: Introducing Strong Acid Sites
Sulfonation introduces sulfonic acid (-SO₃H) groups, creating a strongly acidic solid support. These materials are excellent catalysts for acid-catalyzed reactions and can also serve as strong cation exchangers for immobilizing metal cations.
Rationale: This protocol uses chlorosulfonic acid as a powerful sulfonating agent. The reaction is carried out in a non-polar solvent like chloroform or carbon tetrachloride to control the reaction rate. The optimized conditions of a short reaction time and a specific molar ratio of sulfonating agent to polymer allow for a controlled degree of sulfonation.[8]
Materials:
-
Porous poly(this compound) microspheres (from Protocol 1)
-
Chlorosulfonic acid (HSO₃Cl)
-
Chloroform or Carbon tetrachloride (anhydrous)
-
Distilled water
-
Sodium hydroxide solution (2% w/v in 1:1 dioxane:water)
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer
-
Dropping funnel
-
Inert gas (nitrogen or argon) supply
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Swell the PDVB microspheres (2 g) overnight in 1,2-dichloroethane in a glass jacketed reactor.[9]
-
Add 24 mL of 1,2-dichloroethane and then slowly add 16 mL of chlorosulfonic acid under magnetic stirring.[9]
-
Maintain the reaction at 42°C for three hours.[9]
-
Cool the reaction mixture in an ice bath and carefully add 50 mL of cold distilled water dropwise to quench the reaction.[9]
-
Filter the sulfonated polymer and wash with distilled water until the filtrate is neutral.
-
To ensure complete conversion of any remaining chlorosulfonyl groups to sulfonic acid, suspend the polymer in 40 mL of a 2% NaOH solution in 1:1 dioxane:water at 40°C for two hours.[9]
-
Filter the polymer again, wash thoroughly with distilled water, and then with dilute HCl to protonate the sulfonic acid groups, followed by a final wash with distilled water until neutral.
-
Dry the sulfonated poly(this compound) (PDVB-SO₃H) in a vacuum oven at 60°C.
C. Amination of Chloromethylated PDVB: Creating Ligating Sites
Amination of chloromethylated PDVB introduces amine functionalities that can act as ligands to coordinate with metal catalyst precursors. This is a common strategy for immobilizing palladium catalysts.
Rationale: This protocol describes the reaction of chloromethylated PDVB with an amine, in this case, trimethylamine, to form a quaternary ammonium salt. This creates a positively charged site on the polymer that can be used for anion exchange or to electrostatically interact with anionic metal complexes.
Materials:
-
Chloromethylated poly(this compound) (from Protocol 2)
-
Trimethylamine (45% aqueous solution)
-
Acetone
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, suspend the chloromethylated PDVB (0.255 g) in acetone (30 mL).[7]
-
Add 45% aqueous trimethylamine (2 mL) to the suspension.[7]
-
Heat the mixture to reflux with stirring and maintain for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the aminated polymer beads and wash them thoroughly with water and then methanol.
-
Dry the aminated poly(this compound) in a vacuum oven at 50°C.
III. Characterization of Functionalized Poly(this compound)
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the support material.
| Technique | Information Obtained | Typical Observations for Functionalized PDVB |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Chloromethylation: Appearance of a C-Cl stretching band (~670-700 cm⁻¹) and a -CH₂- wagging band (~1265 cm⁻¹). Sulfonation: Appearance of characteristic S=O stretching bands (~1170 and 1035 cm⁻¹) and an O-H stretching band for the sulfonic acid group. Amination: Appearance of C-N stretching bands and changes in the aromatic substitution pattern in the fingerprint region. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the functionalized polymer. | Functionalization can alter the thermal decomposition profile. The introduction of functional groups may lead to an initial weight loss at lower temperatures corresponding to the decomposition of these groups, followed by the degradation of the polymer backbone at higher temperatures.[4] |
| Scanning Electron Microscopy (SEM) | Surface morphology and particle size distribution. | SEM images can confirm that the spherical morphology of the beads is retained after functionalization. Changes in surface texture may be observed.[4] |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the material. | Confirms the presence of key elements introduced during functionalization, such as chlorine (after chloromethylation), sulfur (after sulfonation), and nitrogen (after amination).[4] |
| Nitrogen Sorption Analysis (BET) | Specific surface area and pore size distribution. | Functionalization can lead to a decrease in the specific surface area and pore volume as the functional groups occupy space within the pores.[2] |
| Elemental Analysis | Quantitative determination of elemental composition. | Provides a quantitative measure of the degree of functionalization (e.g., weight percentage of Cl, S, or N). |
| Acid-Base Titration | Quantification of acidic or basic functional groups. | Used to determine the ion-exchange capacity of sulfonated (acidic) or aminated (basic) polymers.[7] |
IV. Application in Catalysis: Palladium-Supported Catalysts for Cross-Coupling Reactions
Functionalized PDVB is an excellent support for palladium catalysts used in a variety of C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings. The polymer support facilitates catalyst recovery and reuse, which is crucial for the cost-effectiveness and sustainability of these processes.[5]
Protocol 5: Immobilization of Palladium on Aminated Poly(this compound)
Rationale: This protocol describes the immobilization of palladium onto an aminated PDVB support. Palladium(II) acetate is used as the palladium precursor, which coordinates to the amine functional groups on the polymer.
Materials:
-
Aminated poly(this compound) (from Protocol 4)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ethanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the aminated PDVB in ethanol.
-
In a separate flask, dissolve palladium(II) acetate in ethanol.
-
Add the palladium(II) acetate solution to the stirring suspension of the aminated PDVB.
-
Stir the mixture at room temperature for 24 hours to ensure complete coordination of the palladium to the amine sites.
-
Filter the resulting palladium-loaded polymer and wash thoroughly with ethanol to remove any unbound palladium species.
-
Dry the Pd-PDVB catalyst under vacuum at room temperature.
Application Example: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and an organoboron species.[10]
General Reaction Scheme:
Illustrative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2 mmol), and the Pd-PDVB catalyst (e.g., 1 mol% Pd).
-
Add a suitable solvent system (e.g., a mixture of ethylene glycol monomethyl ether and water, 3:1).[5]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.
-
The filtrate containing the product can be subjected to standard workup procedures (e.g., extraction, chromatography).
-
The recovered catalyst can be washed, dried, and reused in subsequent reactions.
Catalyst Performance and Reusability:
| Catalyst System | Reaction | Key Performance Metrics | Reusability |
| Pd on Aminated PDVB | Suzuki-Miyaura Coupling | High conversion (>95%) under mild conditions. | Can be recycled 5-10 times without significant loss of activity. |
| Pd on Functionalized Hypercrosslinked Polymers | Suzuki-Miyaura Coupling | Highly active in aqueous media.[11] | Good recyclability.[11] |
Logical Relationship of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
V. Conclusion and Future Outlook
The functionalization of poly(this compound) provides a powerful platform for the development of robust and efficient heterogeneous catalysts. The protocols outlined in this guide offer a starting point for researchers to synthesize and tailor these advanced materials for a wide range of catalytic applications. The ability to control the polymer morphology and surface chemistry allows for the rational design of catalyst supports with optimized performance. Future research in this area will likely focus on the development of novel functionalization strategies to create multifunctional supports and the application of these materials in emerging areas of catalysis, such as photocatalysis and electrocatalysis.
VI. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization | MDPI [mdpi.com]
- 5. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthesis of Ion-Exchange Resins Utilizing 1,3-Divinylbenzene: A Detailed Application Note and Protocol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of ion-exchange resins using 1,3-divinylbenzene as a crosslinking agent. This document offers in-depth insights into the underlying chemical principles and practical methodologies for creating both cation and anion exchange resins with tailored properties.
Introduction: The Pivotal Role of this compound in Resin Architecture
Ion-exchange resins are indispensable tools in a myriad of scientific and industrial applications, including water purification, chromatography, catalysis, and controlled drug delivery. The backbone of the most common ion-exchange resins is a crosslinked polymer matrix, typically composed of styrene and a crosslinking agent. Among the various crosslinkers available, this compound (DVB) stands out for its ability to impart exceptional mechanical, thermal, and chemical stability to the resin beads.
The incorporation of DVB into the polymer structure creates a robust, three-dimensional network that is insoluble in most solvents. The degree of crosslinking, determined by the concentration of DVB, is a critical parameter that dictates the resin's properties, such as its porosity, swelling behavior, and ion-exchange kinetics. A higher degree of crosslinking generally leads to a more rigid structure with smaller pores, reduced swelling, and enhanced thermal stability. Conversely, a lower degree of crosslinking results in a more flexible, gel-type resin with larger pores and faster ion-exchange rates. This tunability allows for the rational design of ion-exchange resins with properties optimized for specific applications.
Part 1: Synthesis of the Poly(styrene-co-1,3-divinylbenzene) Backbone via Suspension Polymerization
The foundational step in synthesizing ion-exchange resins is the creation of the crosslinked polymer beads. Suspension polymerization is the most widely employed method for this purpose, as it yields spherical particles of a desired size range.
Causality Behind Experimental Choices:
-
Initiator (Benzoyl Peroxide): Benzoyl peroxide is a common free-radical initiator. Upon heating, it decomposes to form phenyl radicals, which initiate the polymerization of styrene and this compound. The concentration of the initiator influences the polymerization rate and the molecular weight of the polymer chains.
-
Suspending Agent (Polyvinyl Alcohol): In suspension polymerization, the monomer phase (styrene, DVB, and initiator) is dispersed as fine droplets in an immiscible continuous phase, typically water. Polyvinyl alcohol (PVA) is a water-soluble polymer that acts as a protective colloid. It adsorbs onto the surface of the monomer droplets, preventing them from coalescing during polymerization and thus stabilizing the suspension to ensure the formation of discrete spherical beads.[1][2][3]
-
Porogen (Inert Diluent): To create macroporous resins with a permanent porous structure, an inert diluent, or porogen, is added to the monomer phase. The porogen is a good solvent for the monomers but a poor solvent for the resulting polymer. As polymerization proceeds, the polymer precipitates within the monomer droplets, forming a porous network. After polymerization, the porogen is removed by washing, leaving behind a network of interconnected pores. The choice and concentration of the porogen are critical in controlling the pore size distribution and surface area of the final resin.
Experimental Workflow: Suspension Polymerization
References
preparation of poly(1,3-divinylbenzene) microspheres with controlled porosity
Application Note & Protocol
Topic: Preparation of Poly(1,3-divinylbenzene) Microspheres with Controlled Porosity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Porosity in Poly(divinylbenzene) Microspheres
Poly(divinylbenzene) (PDVB) microspheres are highly crosslinked, spherical polymer particles renowned for their exceptional physical, chemical, and thermal stability.[1] Their utility spans a vast range of applications, from stationary phases in high-performance liquid chromatography (HPLC) to solid-phase supports for catalysts and carriers for controlled drug delivery.[2][3] The performance of these microspheres is not merely a function of their chemical composition but is critically dependent on their physical architecture, specifically their internal pore structure.
The ability to precisely control the porosity—including pore size, pore volume, and specific surface area—is paramount. A well-defined porous network dictates the accessibility of the microsphere's interior to external molecules, influencing diffusion rates, loading capacity, and release kinetics.[4][5] For instance, in chromatography, the pore size distribution directly impacts the separation efficiency of molecules. In drug delivery, porosity governs both the amount of therapeutic agent that can be loaded and the rate at which it is released.[3]
This guide provides a detailed exploration of the synthesis of porous PDVB microspheres, focusing on the fundamental principles and practical methodologies for achieving controlled porosity. We will delve into the critical role of porogens and other synthesis variables, present a detailed experimental protocol based on seeded suspension polymerization, and discuss essential characterization techniques.
The Science of Pore Formation: The Role of the Porogen
The creation of a permanent porous structure within a highly crosslinked polymer like PDVB is achieved by conducting the polymerization in the presence of an inert, non-polymerizable solvent known as a porogen or diluent . The fundamental mechanism involves a phase separation process that occurs during polymerization.
Initially, the monomer (divinylbenzene), crosslinker, initiator, and porogen form a homogeneous solution. As polymerization proceeds, the growing polymer chains crosslink and become insoluble in the surrounding medium. At a critical point (the gel point), the system separates into two phases: a solid, crosslinked polymer-rich phase and a liquid, porogen-rich phase. This porogen-rich phase becomes entrapped within the solid polymer matrix. After the polymerization is complete, this porogen is extracted, leaving behind a network of interconnected pores that constitute the microsphere's porosity.[6]
The characteristics of the final pore structure are profoundly influenced by the nature of the porogen and its interaction with the polymer.[7]
-
Solvating Porogens (Good Solvents): These porogens, such as toluene or dibutyl phthalate, effectively solvate the growing polymer chains.[8] This delays the onset of phase separation, allowing for the formation of a more densely crosslinked polymer network before separation occurs. The resulting structure is typically characterized by a high specific surface area and a large number of small pores (micropores and small mesopores).[7]
-
Non-solvating Porogens (Poor Solvents): These porogens, such as heptane or long-chain alcohols, have a low affinity for the polymer. Phase separation occurs much earlier in the polymerization process. This leads to the formation of larger, discrete polymer globules that aggregate, resulting in a structure with larger pores (macropores) and a lower specific surface area.[7]
-
Co-porogen Systems: Often, a mixture of a solvating and a non-solvating porogen is used to gain finer control over the pore structure.[9] By adjusting the ratio of the two, researchers can tailor the pore size distribution to create bimodal or hierarchical pore structures. Polymeric porogens, such as low molecular weight polystyrene or polypropylene glycol, can also be used in conjunction with solvent porogens to introduce macroporosity.[6]
Experimental Workflow: Synthesis of Porous PDVB Microspheres
The following diagram illustrates the general workflow for the synthesis of porous PDVB microspheres via seeded suspension polymerization, a technique well-suited for producing monodisperse particles.[8][10]
Caption: Workflow for seeded suspension polymerization of porous PDVB microspheres.
Protocol: Two-Step Seeded Swelling Polymerization
This protocol is adapted from methodologies designed to produce monodisperse porous poly(styrene-divinylbenzene) microspheres, which can be readily applied to a pure poly(divinylbenzene) system.[8][10] This method provides excellent control over particle size and porosity.
Materials & Equipment:
-
Monomer: Divinylbenzene (DVB), technical grade (~80%, remainder is ethylvinylbenzene)
-
Initiator: Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
-
Porogens: Toluene (solvating), Dibutyl phthalate (DBP, swelling activator/porogen)[8]
-
Seed Particles: Monodisperse polystyrene (PS) latex seeds (e.g., 2-5 µm diameter)
-
Surfactant/Stabilizer: Sodium dodecyl sulfate (SDS), Poly(vinyl alcohol) (PVA)
-
Solvents: Deionized water, Ethanol, Tetrahydrofuran (THF) for extraction
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, oil bath with temperature control, condenser, nitrogen inlet, ultrasonic bath, centrifuge, Soxhlet extractor (optional), vacuum oven.
Step-by-Step Methodology:
Part 1: Preparation of Emulsions and Dispersions
-
Seed Dispersion: In a beaker, disperse 0.25 g of monodisperse polystyrene seed particles in 10 mL of deionized water. Use an ultrasonic bath for 10-15 minutes to ensure a uniform, aggregate-free dispersion.
-
Porogen Emulsion: In a separate beaker, create a porogen mixture. For a balance of meso- and macroporosity, a ratio of toluene to DBP can be used (e.g., 1.5 mL toluene and 1.0 mL DBP). Add this mixture to 25 mL of a 0.35% (w/v) SDS aqueous solution. Emulsify using an ultrasonic bath for 10 minutes until a stable, milky-white emulsion is formed.[8]
-
Monomer/Initiator Emulsion: In a third beaker, dissolve 0.12 g of BPO initiator in 2.5 mL of divinylbenzene monomer. Emulsify this organic phase in 30 mL of a 0.25% (w/v) SDS aqueous solution using sonication for 10 minutes.
Part 2: Swelling and Polymerization
-
First Swelling (Porogen): Transfer the seed dispersion from step 1 into a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Begin stirring at ~300 rpm. Add the porogen emulsion from step 2 to the flask. Heat the mixture in an oil bath to 35°C and allow the seeds to swell for 24 hours.[10]
-
Second Swelling (Monomer): After the first swelling period, add the monomer/initiator emulsion from step 3 to the reaction flask. Continue stirring at 300 rpm at 35°C for another 24 hours to allow the monomer to diffuse into the porogen-swollen seed particles.
-
Stabilization & Polymerization: Add 3.5 mL of a 10% (w/v) PVA solution to the dispersion to enhance stability during polymerization.[8] Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Thermal Polymerization: Increase the oil bath temperature to 75°C to initiate polymerization. Maintain this temperature with continuous stirring for 12-24 hours.
Part 3: Purification and Drying
-
Washing: After polymerization, allow the mixture to cool to room temperature. Collect the microspheres by filtration or centrifugation. Wash the particles sequentially with hot deionized water (3 times), followed by ethanol (3 times) to remove stabilizers and unreacted components.
-
Porogen Extraction: To create the porous structure, the porogens must be removed. Resuspend the washed microspheres in THF and stir for several hours, then collect by filtration. For exhaustive extraction, a Soxhlet extraction with THF for 24 hours is highly effective.
-
Drying: Dry the purified, porous microspheres in a vacuum oven at 60°C overnight or until a constant weight is achieved.
Controlling Porosity: Key Synthesis Parameters
The final porous architecture of the PDVB microspheres can be systematically tuned by adjusting several key experimental variables.[6]
| Parameter | Manipulation | Expected Effect on Porosity | Rationale & Insights |
| Porogen Type | Solvating (e.g., Toluene) vs. Non-solvating (e.g., Heptane) | Solvating: High surface area, smaller pores.[7] Non-solvating: Lower surface area, larger pores. | A solvating porogen maintains homogeneity longer, leading to a microporous network. A non-solvating porogen induces early phase separation, forming larger voids.[7] |
| Porogen:Monomer Ratio | Increase the volume ratio of porogen to DVB | Increases total pore volume and average pore size. | A higher porogen content creates a larger volume fraction for the liquid phase during phase separation, resulting in a more open porous structure after extraction. |
| Crosslinker (DVB) % | Increase the concentration of DVB in the monomer phase | Decreases pore size and can increase surface area up to a point. | Higher crosslink density leads to an earlier gel point and can result in a more rigid, finely porous structure. Very high levels may reduce overall porosity. |
| Polymerization Temp. | Increase temperature | Can lead to smaller pores. | Higher temperatures increase the rate of polymerization, potentially leading to earlier phase separation and the formation of smaller polymer nuclei, which aggregate into a finer porous structure.[10] |
| Stirring Speed | Increase stirring speed (rpm) | Primarily affects particle size (smaller particles at higher speeds).[11] May have a secondary effect on surface porosity. | Higher agitation creates smaller monomer droplets, leading to smaller final microspheres. This does not fundamentally alter the internal pore-forming mechanism but can influence inter-particle properties. |
Characterization of Porous Microspheres
Validating the successful synthesis of porous microspheres requires specialized characterization techniques.
-
Scanning Electron Microscopy (SEM): SEM is essential for visualizing the morphology of the microspheres. It provides direct information on particle size, size distribution, sphericity, and the surface pore structure.[6] By fracturing the microspheres, the internal porous architecture can also be examined.
-
Nitrogen Adsorption-Desorption Analysis: This is the primary technique for quantitative analysis of the pore structure.[2]
-
BET (Brunauer-Emmett-Teller) Method: This model is applied to the nitrogen adsorption isotherm to calculate the specific surface area (in m²/g) of the material. A high BET surface area (often >400 m²/g for PDVB) indicates a well-developed porous network.[8][10]
-
BJH (Barrett-Joyner-Halenda) Method: This model is applied to the desorption branch of the isotherm to determine the pore size distribution and the total pore volume.[2] This data reveals whether the pores are predominantly micro-, meso-, or macroporous.
-
Troubleshooting Common Issues
-
Issue: Wide particle size distribution or irregular shapes.
-
Cause: Inefficient stabilization or improper stirring speed.
-
Solution: Ensure the concentration of the stabilizer (PVA/SDS) is adequate. Optimize the stirring speed—too low may lead to agglomeration, while too high can cause droplet shear and irregularity.
-
-
Issue: Low or no porosity (low surface area).
-
Cause: Incomplete extraction of the porogen or an inappropriate porogen:monomer ratio.
-
Solution: Ensure the extraction step is thorough (Soxhlet extraction is recommended). Increase the porogen:monomer ratio in the formulation to create a larger pore volume.[7]
-
-
Issue: Microspheres are fragile and break apart.
-
Cause: Insufficient crosslinking or excessively high porogen content.
-
Solution: Ensure the DVB used is of good quality and the polymerization has gone to completion. If the porogen level is very high, consider reducing it slightly to improve the mechanical integrity of the polymer network.
-
References
- Wang, Q., et al. (2008). Porogen effects in synthesis of uniform micrometer-sized poly(divinylbenzene) microspheres with high surface areas. Journal of Colloid and Interface Science.
- Li, G., et al. (2010). Research progress in macroporous styrene-divinylbenzene co-polymer microspheres.
- Poudel, I., et al. (2021).
- Zhang, L., et al. (2017). Preparation of Porous Poly(Styrene-Divinylbenzene)
-
Bai, F., et al. (2009). Synthesis of monodisperse porous poly(divinylbenzene) microspheres by distillation–precipitation polymerization. Colloid and Polymer Science. [Link]
-
Wang, Q., et al. (2009). Preparation of Poly(divinylbenzene) Microspheres with Controllable Pore Structure Using Poly(propylene)/Toluene as Coporogen. Journal of Applied Polymer Science. [Link]
-
Zhang, L., et al. (2017). Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations. MDPI. [Link]
-
Gao, C., & Li, W. H. (2001). Synthesis and characterization of poly(divinylbenzene) microspheres. Gaofenzi Xuebao. [Link]
-
Xing, J., et al. (2013). Porous microsphere and its applications. Artificial Cells, Nanomedicine, and Biotechnology. [Link]
-
Zhang, X., et al. (2023). Preparation of Colored Polymer Microspheres. Polymers. [Link]
-
Tyszczuk-Rotko, K., et al. (2022). Multi-instrument characterization of poly(divinylbenzene) microspheres for use in liquid chromatography: as received, after air-oxidation and carbonization. Open Chemistry. [Link]
-
El-Nahrawy, A. M., et al. (2018). Preparation of Cation-Exchange Resin from Styrene-Divinylbenzene Copolymer Obtained by suspension Polymerization Method. Egyptian Journal of Chemistry. [Link]
-
Toro, C. A., et al. (2009). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research. [Link]
-
Tuncel, A. (2011). Porous polymer particles – A comprehensive guide to synthesis, characterization, functionalization and applications. CORE. [Link]
-
Liu, J., et al. (2013). Microporous Poly(Styrene-Divinylbenzene) Microspheres: Preparation, Modification and Application. Chinese Journal of Polymer Science. [Link]
-
Ghosh Dastidar, D., & Ghosh, A. (2018). Porous microspheres: Synthesis, characterisation and applications in pharmaceutical & medical fields. International Journal of Pharmaceutics. [Link]
-
Xing, J., et al. (2013). Porous microsphere and its applications. Taylor & Francis Online. [Link]
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one-pot synthesis of branched poly(styrene-co-1,3-divinylbenzene) resins
Application Note & Protocol
Topic: One-Pot Synthesis of Branched Poly(styrene-co-1,3-divinylbenzene) Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(styrene-co-divinylbenzene) (PS-DVB) resins are foundational materials in chemical and pharmaceutical sciences, serving as robust supports for solid-phase synthesis, catalysis, and chromatography.[1][2] Traditional PS-DVB resins possess a randomly cross-linked structure. However, creating a polymer with a highly branched architecture offers distinct advantages: a higher proportion of functionalizable chain ends, potentially altered solvation characteristics, and improved mass transfer properties.[1][3][4] Such features are highly desirable in drug development for applications ranging from high-throughput synthesis of compound libraries to the creation of novel drug delivery vehicles.[5][6]
This guide details a facile, one-pot suspension polymerization method to synthesize these advanced branched resins. The key to this methodology is the controlled use of a free-radical chain transfer agent (CTA), which, in concert with the divinylbenzene cross-linker, directs the polymerization towards a branched, rather than a conventionally cross-linked, architecture.[1][3] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss how to tailor the resin properties for specific applications.
The Principle of Controlled Branching
The synthesis is based on a free-radical copolymerization of styrene and 1,3-divinylbenzene (DVB).[7] The process can be understood through three core mechanistic pillars:
-
Free-Radical Polymerization: The reaction is initiated by the thermal decomposition of an initiator like 2,2'-azoisobutyronitrile (AIBN), which generates free radicals. These radicals attack the vinyl groups of styrene and DVB monomers, propagating polymer chains.[8][9]
-
Cross-Linking: Divinylbenzene is a bifunctional monomer, containing two vinyl groups. Once one of its vinyl groups is incorporated into a growing polymer chain, the second (pendant) vinyl group can be attacked by another growing chain. This creates a covalent bond, or cross-link, between the two chains, eventually leading to an insoluble, three-dimensional network.[7][10]
-
Chain Transfer-Induced Branching: This is the critical step for creating the desired architecture. A chain transfer agent, such as dodecanethiol (DDT), is introduced into the polymerization. The growing polymer radical can abstract a hydrogen atom from the thiol group of DDT, terminating that specific chain.[1][3] The resulting thiyl radical (RS•) is reactive enough to initiate a new polymer chain. This continuous "stop-and-start" process, combined with the presence of the DVB cross-linker, results in a structure composed of shorter, interconnected chains—a branched polymer—rather than a network of very long, entangled chains.[1][3] This increases the number of chain ends, which are prime locations for subsequent functionalization.
Caption: Mechanism of chain transfer-induced branching.
Experimental Protocol
This protocol describes a typical one-pot suspension polymerization to produce branched, macroporous PS-DVB resin beads.
Materials and Reagents
-
Styrene (Sty), inhibitor removed (≥99%)
-
This compound (DVB), technical grade (e.g., 80%)
-
Dodecanethiol (DDT), (≥98%)
-
2,2'-Azoisobutyronitrile (AIBN), (98%)
-
Toluene (as porogen), ACS grade
-
Poly(vinyl alcohol) (PVA), (Mw 85,000-124,000, 87-89% hydrolyzed)
-
Deionized water
-
Methanol, ACS grade
Equipment
-
Three-neck round-bottom flask (e.g., 500 mL)
-
Overhead mechanical stirrer with a paddle blade
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter paper
-
Soxhlet extraction apparatus
-
Vacuum oven
Experimental Workflow
Caption: Overall workflow for resin synthesis and purification.
Step-by-Step Procedure
-
Prepare the Aqueous Phase: In a beaker, dissolve poly(vinyl alcohol) (1.0 g) in deionized water (200 mL) with gentle heating and stirring to create a 0.5% w/v solution. This will act as the suspension stabilizer.
-
Prepare the Organic Phase: In a separate beaker, prepare the monomer mixture. For a representative synthesis, combine styrene (40 mL), divinylbenzene (10 mL), dodecanethiol (2.5 mL), and toluene (25 mL). Gently swirl to mix. Finally, dissolve the initiator, AIBN (0.5 g), into this organic phase.
-
Reactor Setup: Assemble the three-neck flask with the overhead stirrer, reflux condenser, and a gas inlet.
-
Combine Phases: Pour the prepared aqueous phase into the reactor. Begin stirring at a controlled rate (e.g., 300 RPM) to create a stable vortex.
-
Dispersion: Slowly add the organic phase to the stirring aqueous phase. A stable dispersion of organic droplets in water should form.
-
Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: While maintaining stirring and a gentle inert gas flow, heat the reactor to 80°C. Maintain this temperature for 24 hours. Solid polymer beads will form within the droplets.
-
Workup and Purification: a. After 24 hours, turn off the heat and allow the reactor to cool to room temperature. b. Collect the solid resin beads by vacuum filtration using a Buchner funnel. c. Wash the beads thoroughly on the filter with copious amounts of hot deionized water (3 x 200 mL) to remove the PVA stabilizer. d. Subsequently, wash with methanol (3 x 100 mL) to remove residual monomers. e. For rigorous purification, perform a Soxhlet extraction on the beads for 12-24 hours using toluene or another suitable solvent to remove any unreacted oligomers or porogen trapped within the pores. f. Dry the purified resin beads in a vacuum oven at 60°C to a constant weight.
Tailoring Resin Properties: The Causality of Experimental Choices
The power of this one-pot method lies in its tunability. By adjusting the ratios of the key components, researchers can precisely control the final properties of the resin.
| Parameter | Variable | Effect on Resin Properties | Rationale |
| Degree of Branching | Dodecanethiol (DDT) Concentration | Higher DDT levels lead to a higher degree of branching and a greater number of chain-end functional groups.[1][3] | DDT acts as a chain transfer agent, terminating growing chains and initiating new ones. More DDT leads to more termination/re-initiation events, resulting in shorter, more numerous branched chains.[3] |
| Cross-link Density | Divinylbenzene (DVB) % | Increasing the DVB-to-styrene ratio increases the cross-link density, resulting in a more rigid resin with lower swelling capacity.[11][12] | DVB is the cross-linking monomer. A higher concentration provides more sites for inter-chain linkages, creating a tighter polymer network. |
| Porosity & Surface Area | Porogen Type & Volume | The use of a porogen (a poor solvent for the polymer) induces phase separation during polymerization, creating a permanent porous structure (macroporous resin).[3][11] Higher porogen volume generally leads to higher porosity and surface area.[11] | As the polymer forms, it precipitates from the porogen, creating a network of polymer globules interspersed with solvent-filled channels. When the solvent is removed, these channels become permanent pores.[3] The absence of a porogen results in a gel-type resin. |
Characterization and Validation
To ensure the synthesis was successful and the resulting resin meets the desired specifications, several characterization techniques are essential. This forms a self-validating system for the protocol.
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology of the resin beads.[13][14] A successful suspension polymerization should yield spherical particles. SEM can also provide information on the surface texture.
-
Nitrogen Adsorption-Desorption (BET Analysis): This is the standard method for determining the specific surface area, pore volume, and pore size distribution of macroporous resins.[1][3][12]
-
Solvent Swelling Studies: The degree of swelling in a good solvent (like toluene or dichloromethane) is inversely related to the cross-link density.[1][15] By measuring the volume or weight change of the dry resin upon immersion in a solvent, one can qualitatively assess the degree of cross-linking.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the chemical identity of the polymer.[13][16] Characteristic peaks for polystyrene, such as those for the aromatic C-H and C=C bonds, should be present.
Applications in Drug Development
The unique branched architecture of these resins provides significant advantages for pharmaceutical research:
-
Solid-Phase Organic Synthesis (SPOS): The high density of chain-end functional groups allows for higher loading of starting materials for the synthesis of peptide or small-molecule libraries.[1][17]
-
Scavenger and Reagent Resins: The improved surface area and accessibility of functional groups make them highly efficient as scavengers to remove excess reagents or as solid-supported reagents in purification workflows.
-
Controlled Drug Delivery: After functionalization, the porous and high-surface-area structure can be used to load drugs. The polymer backbone can be designed to control the release kinetics of the therapeutic agent.[5][6]
-
Biomolecule Purification: The tunable porosity allows for the creation of chromatography media tailored for the separation and purification of proteins and other large biomolecules.[18]
References
-
Sherrington, D. C., et al. (2002). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. Macromolecules. [Link]
-
Hild, G., & Okasha, R. (1985). Kinetic investigation of the free radical crosslinking copolymerization in the pre‐gel state, 1. Styrene/m‐ and p‐divinylbenzene systems. Die Makromolekulare Chemie: Rapid Communications. [Link]
-
Cunha, A. G., et al. (2025). Synthesis and Characterization of Poly(styrene-co-divinylbenzene) Microspheres with Polystyrene Brushes Containing Trimercaptotriazine Obtained from Surface Initiation with Bromoacetyl and Chloromethyl Groups. Journal of the Brazilian Chemical Society. [Link]
-
Sherrington, D. C., et al. (2002). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. ResearchGate. [Link]
-
Silva, A. A., et al. (2021). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. ResearchGate. [Link]
-
Kumar, K. S., & Pillai, V. N. R. (2000). Syntheses, characterization and application of cross-linked polystyrene-ethyleneglycol acrylate resin (CLPSER) as a novel polymer support for polypeptide syntheses. Protein and Peptide Letters. [Link]
-
Ates, B., & Koytepe, S. (2014). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters as a cross-linker agent by click chemistry method. Polímeros. [Link]
-
Vivaldo-Lima, E. (1993). Free Radical Copolymerization Kinetics of Styrene/Divinylbenzene. McMaster University. [Link]
-
Sherrington, D. C., et al. (2002). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. Semantic Scholar. [Link]
-
Penlidis, A., et al. (2001). Controlled Free‐Radical Copolymerization Kinetics of Styrene and Divinylbenzene by Bimolecular NMRP using TEMPO and Dibenzoyl Peroxide. Macromolecular Symposia. [Link]
-
Konkolewicz, D., et al. (2023). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. [Link]
-
Sunresin. (2024). Sunresin's Breakthrough in Medicinal Powder Resin Applications. Sunresin. [Link]
-
Ates, B., & Koytepe, S. (2014). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters as a cross-linker agent by click chemistry method. Polímeros: Ciência e Tecnologia. [Link]
-
Zetterlund, P. B., et al. (2011). Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. Polymer Chemistry. [Link]
-
Valero-Cid, A., et al. (2011). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research. [Link]
-
Shaw, M., et al. (2005). Synthesis and Characterization of Cross-linked Sulfonated Polystyrene Nanoparticles. Industrial & Engineering Chemistry Research. [Link]
-
Study.com. (N/A). Describe the mechanism of the polymerization of styrene. Homework.Study.com. [Link]
-
ChemistNATE. (2023). Polystyrene Polymerization Mechanism. YouTube. [Link]
-
Kim, J-W., et al. (2005). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Sriwongjanya, M., & Phunpee, S. (2007). Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery. AAPS PharmSciTech. [Link]
-
Hu, Z., et al. (2022). Preparation and application of polystyrene-divinylbenzene sorbent with weak cation-exchange character for the selective extraction of illicit drugs in environmental water. Journal of Chromatography A. [Link]
-
Wang, Y., et al. (2016). One-pot preparation of poly(styrene-co-divinylbenzene)/silver nanoparticles composite microspheres with tunable porosity and their catalytic degradation of methylene blue in aqueous solution. RSC Advances. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (N/A). Exploring the Capabilities of Styrene-Divinylbenzene Copolymer Resins in Chemical Separation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The Role of 1,3-Divinylbenzene in Solid-Phase Peptide Synthesis: A Detailed Application Note and Protocol
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of solid support is a critical determinant of success. Among the various polymers used, polystyrene resins cross-linked with 1,3-divinylbenzene (1,3-DVB) remain a cornerstone of solid-phase peptide synthesis (SPPS). This application note provides an in-depth technical guide on the application of 1,3-DVB in SPPS, elucidating the scientific principles behind its use and offering detailed protocols for its practical implementation.
The Foundational Role of 1,3-DVB: Engineering the Solid Support
Polystyrene, in its linear form, is soluble in many organic solvents, making it unsuitable as a solid support for SPPS.[1] The introduction of a cross-linking agent, most commonly 1,3-DVB, is essential to render the polystyrene matrix insoluble and mechanically stable.[1][2] This cross-linking creates a three-dimensional polymer network, forming the beads that act as the solid phase. The concentration of DVB used during the polymerization of styrene dictates the degree of cross-linking, which in turn significantly influences the resin's properties and performance in peptide synthesis.[3][4]
The most commonly used polystyrene resins in SPPS, such as Merrifield and Wang resins, are typically cross-linked with 1-2% DVB.[1][4][5] This seemingly small percentage has a profound impact on the resin's characteristics.
The Critical Balance: Swelling and Mechanical Stability
A key property of DVB-cross-linked resins is their ability to swell in appropriate organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).[1][6] This swelling is crucial as it allows for the diffusion of reagents—activated amino acids, deprotection agents, and washing solvents—to the reactive sites within the resin beads.[1][7] The degree of cross-linking with DVB directly correlates with the swelling capacity of the resin.[1][3]
-
Lower Cross-linking (e.g., 1% DVB): Results in greater swelling, providing better access for reagents to the growing peptide chain.[1][3] This enhanced diffusion can lead to more efficient and complete reactions.[1] However, highly swollen, low-cross-linked resins can be mechanically fragile and may be susceptible to damage from vigorous stirring or solvent changes ("osmotic shock").[8][9]
-
Higher Cross-linking (e.g., 2-5% DVB): Leads to lower swelling but imparts greater mechanical stability to the resin beads.[1][3] While this can be advantageous in automated synthesizers where mechanical stress is a concern, the reduced swelling may hinder reaction kinetics, particularly for the synthesis of long or "difficult" peptide sequences.[10]
The choice of DVB concentration is therefore a critical parameter that must be tailored to the specific requirements of the peptide being synthesized and the synthesis methodology being employed.
Impact of 1,3-DVB on Peptide Synthesis Workflow
The properties imparted by 1,3-DVB cross-linking influence every stage of the SPPS workflow, from the initial loading of the first amino acid to the final cleavage of the completed peptide.
Resin Selection and Characterization
Several key parameters related to the DVB-cross-linked resin must be considered before initiating peptide synthesis:
| Parameter | Description | Typical Values for SPPS | Impact of 1,3-DVB |
| Degree of Cross-linking | The percentage of DVB used in the polymerization of the polystyrene resin.[4] | 1-2%[1][4] | Higher DVB % leads to lower swelling and higher mechanical stability.[1][3] |
| Particle Size (Mesh) | The size of the resin beads.[4] | 100-200 mesh (75-150 µm) or 200-400 mesh.[4][9] | Influences diffusion rates; smaller beads offer a higher surface area-to-volume ratio.[3] |
| Substitution Level (Loading) | The number of reactive sites per gram of resin (mmol/g).[4] | 0.5 - 1.5 mmol/g | The cross-linking can influence the accessibility of these sites. |
| Swelling Factor | The volume increase of the resin in a specific solvent.[4] | 1% DVB resin swells 4-6 times its dry volume in DCM.[1] | Inversely proportional to the DVB percentage.[1][3] |
Experimental Workflow: A Visual Guide
The following diagram illustrates the central role of the DVB-cross-linked resin throughout the solid-phase peptide synthesis process.
Caption: Workflow of SPPS on a 1,3-DVB cross-linked resin.
Detailed Protocols for DVB-Cross-linked Resins
The following protocols are provided as a general guideline for using 1% DVB-cross-linked polystyrene resins (e.g., Merrifield or Wang resin) in manual SPPS. Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Resin Swelling and Preparation
Rationale: Proper swelling of the resin is paramount to ensure that the reactive sites are accessible for the subsequent chemical transformations.[7]
Materials:
-
1% DVB-cross-linked resin (e.g., Merrifield or Wang resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Sintered glass funnel or peptide synthesis vessel
Procedure:
-
Place the desired amount of resin in a sintered glass funnel or reaction vessel.
-
Add sufficient DCM to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional gentle agitation.[7]
-
Drain the DCM.
-
Wash the resin three times with DMF to equilibrate it for the first amino acid coupling.
Protocol 2: Attachment of the First Amino Acid to Merrifield Resin (Boc Chemistry)
Rationale: The first amino acid is anchored to the resin via a stable ester linkage. The cesium salt method is often employed to minimize the risk of racemization.[5]
Materials:
-
Swollen Merrifield resin (1% DVB, chloromethylated)
-
Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Boc-amino acid in methanol.
-
Add an aqueous solution of cesium carbonate to neutralize the amino acid solution to pH 7.0.
-
Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt.
-
Co-evaporate with DMF twice to ensure the salt is anhydrous.
-
Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen Merrifield resin in DMF.
-
Heat the mixture at 50°C for 12-24 hours with shaking.[5]
-
Filter the resin and wash thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.
-
Dry the resin under vacuum.
Protocol 3: Peptide Elongation Cycle (Fmoc Chemistry on Wang Resin)
Rationale: This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence. The 1% DVB cross-linking allows for efficient diffusion of reagents during these steps.
Materials:
-
Amino acid-loaded Wang resin (1% DVB)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) with coupling reagents (e.g., HBTU/HOBt and DIEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion (e.g., using the Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.
-
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid.
Protocol 4: Cleavage of the Peptide from the Resin
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the ester or amide linkage between the peptide and the resin, as well as to remove side-chain protecting groups. Scavengers are included to trap reactive carbocations generated during this process.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold ether and dry under vacuum.
Advanced Considerations and Alternative Cross-linkers
While 1,3-DVB-cross-linked polystyrene resins are workhorses in SPPS, they are not without limitations. Their hydrophobic nature can sometimes lead to aggregation of the growing peptide chain, especially for hydrophobic sequences.[8] This can result in incomplete reactions and lower purity of the final product.
To address these challenges, alternative cross-linkers have been developed. For instance, diethylene glycol dimethacrylate (DEG-DMA) has been used to create more hydrophilic and flexible polystyrene resins.[11][12] These resins have shown improved performance in the synthesis of "difficult" peptides, with studies reporting higher purities and yields compared to their DVB-cross-linked counterparts.[11][13]
The choice of cross-linker, therefore, represents a key variable that can be optimized to enhance the efficiency and success of solid-phase peptide synthesis.
Conclusion
This compound plays a pivotal role in solid-phase peptide synthesis by providing the necessary mechanical stability and insolubility to the polystyrene support. The degree of DVB cross-linking is a critical parameter that must be carefully selected to balance the need for adequate resin swelling, which facilitates reaction kinetics, with the requirement for mechanical robustness. By understanding the fundamental principles governing the behavior of DVB-cross-linked resins and adhering to optimized protocols, researchers can effectively leverage these versatile solid supports for the successful synthesis of a wide range of peptides.
References
-
Advantages of Wang Resin in Peptide Synthesis - AltaBioscience.
-
Technical Support Information Bulletin 1048 - Merrifield Resin - Aapptec Peptides.
-
Resins for Solid Phase Peptide Synthesis - Core Resins - AAPPTEC.
-
Influence of resin cross-linking on solid-phase chemistry - PubMed.
-
Merrifield Resin - Omizzur Peptide.
-
Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture - ResearchGate.
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - NIH.
-
The Synthesis and Application of Novel Resins and Solid Supported Reagents - ePrints Soton.
-
Chemical structures of DEG-PS and DVB-PS resins - ResearchGate.
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Publishing.
-
Resins for Solid Phase Peptide Synthesis - ChemPep.
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Merrifield Resin(70-90 mesh, 0.6-2.0 mmol/g) - ChemPep.
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SPPS Resins for Peptide Synthesis - Fluorochem.
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Polystyrene resins cross-linked with di- or tri(ethylene glycol) dimethacrylates as supports for solid-phase peptide synthesis - ElectronicsAndBooks.
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Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents.
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Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH.
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Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide - La Sapienza.
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Tailoring polystyrene solid-phase synthesis resins: Incorporation of flexible cross-linkers | Request PDF - ResearchGate.
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Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - Semantic Scholar.
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Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Publishing.
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US4859736A - Synthetic polystyrene resin and its use in solid phase peptide synthesis - Google Patents.
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Base Resins for Peptide Synthesis - Sigma-Aldrich.
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SYNTHESIS NOTES - Aapptec Peptides.
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SPPS Tips For Success Handout - Mesa Labs.
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Methods and protocols of modern solid phase peptide synthesis.
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Guide to Resins and Linkers in SPPS | Biosynth.
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Application Notes and Protocols for the Synthesis of Peptides with Modified Properties Using Boc-DL-Phg-OH - Benchchem.
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Analytical methodologies to assure successful peptide synthesis when utilizing polystyrene/DVB resins - ResearchGate.
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Three-dimensional (3D) Atomistic structure of 1% divinylbenzene (DVB)... - ResearchGate.
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WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.
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C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed.
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Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents - CNR-IRIS.
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Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
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Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012 - Supporting Information.
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Synthesis of Macroporous 1,3-Divinylbenzene Copolymers: A Guide to Porogen-Mediated Structural Control
An Application and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of macroporous poly(1,3-divinylbenzene) (pDVB) copolymers. The central theme is the strategic use of porogens—inert diluents present during polymerization—to control the porous architecture of the resulting polymer beads. We delve into the fundamental mechanisms of pore formation via phase separation and explain how the thermodynamic quality of the porogen dictates the final material properties, including surface area, pore volume, and pore size distribution. Detailed, step-by-step protocols for synthesizing both microporous and macroporous resins are provided, grounded in established scientific literature. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to design and fabricate crosslinked polymer supports with tailored porosity for applications such as chromatography, solid-phase synthesis, and catalysis.
Introduction: The Architecture of Porous Polymers
Polymeric resins based on styrene and divinylbenzene (DVB) are foundational materials in a vast array of scientific and industrial applications, from ion exchange and chromatography to catalysis and solid-phase organic synthesis.[1][2][3] While gel-type resins, which swell in compatible solvents, are suitable for many uses, macroporous resins offer distinct advantages. These materials possess a permanent, rigid porous structure even in the dry state, which facilitates rapid mass transfer and allows for efficient interaction with large molecules.[4][5]
The key to creating this permanent porosity lies in conducting the crosslinking polymerization in the presence of an inert diluent, known as a porogen or pore-forming agent .[2] This porogen, which is later extracted, acts as a template around which the polymer network forms. The choice of porogen is the single most critical parameter influencing the final porous properties of the resin.[6][7] This guide focuses on copolymers of this compound, a potent crosslinking agent that produces chemically and thermally stable networks. We will explore how the selection of different porogens and co-porogens allows for the fine-tuning of pore morphology, from the micropore to the macropore range.[8][9]
The Mechanism: Pore Formation via Phase Separation
The formation of a macroporous structure is not a simple templating process; it is a dynamic phenomenon governed by thermodynamics and reaction kinetics. The process, occurring within each monomer droplet during suspension polymerization, is driven by phase separation.
As the polymerization of divinylbenzene proceeds, the growing polymer chains become increasingly crosslinked. At a certain point, these chains are no longer soluble in the monomer/porogen mixture, leading to phase separation. The system separates into a polymer-rich phase (which will become the solid matrix) and a porogen-rich phase (which will form the pores).
The timing of this phase separation is crucial.[8]
-
Early Phase Separation: If the porogen is a poor solvent for the forming polymer, phase separation occurs early in the polymerization. This results in the formation of many small, highly crosslinked microgel nuclei. These nuclei aggregate into larger clusters, and the porogen fills the voids between them. This process creates large, interconnected macropores and generally results in a lower specific surface area.[8][10]
-
Late Phase Separation: If the porogen is a good solvent for the polymer, it can solvate the growing network for a longer period. Phase separation is delayed until a much higher monomer-to-polymer conversion is reached. The resulting structure is a more homogeneous, finely divided network of fused microgel particles, leading to smaller pores (meso- or micropores) and a very high specific surface area.[8][11]
This fundamental relationship allows the researcher to rationally design polymer architectures by selecting a porogen with the appropriate thermodynamic compatibility.
Caption: Mechanism of pore formation based on porogen quality.
Porogen Selection: The Key to Architectural Control
The choice of porogen dictates the timing of phase separation and, consequently, the final pore structure. Porogens can be broadly classified as solvating ("good") or non-solvating ("poor") solvents for the resulting polymer network.
| Porogen Type | Example(s) | Thermodynamic Quality | Phase Separation | Typical Pore Structure | Resulting Surface Area (SBET) |
| Solvating | Toluene, Xylene | Good Solvent | Late | Microporous / Mesoporous | High (~300-750 m²/g)[8][11] |
| Non-Solvating | n-Heptane, Isooctane | Poor Solvent (Precipitant) | Early | Mesoporous / Macroporous | Moderate to High[10][12] |
| Alcohols | 2-Ethylhexanol, Decanol | Poor Solvent | Early | Macroporous | Moderate[4][9][13] |
| Oligomeric | Poly(propylene glycol), PDMS | Very Poor Solvent | Very Early | Highly Macroporous | Low (~15-50 m²/g)[8][11][14] |
Co-Porogen Systems: Engineering Bimodal Porosity
A powerful strategy for creating materials with complex pore structures is the use of a co-porogen system, typically a mixture of a good solvent and a poor solvent.[8] By combining, for example, toluene (a good solvent) with an oligomeric porogen like poly(dimethylsiloxane) (PDMS), a double phase separation can be induced.[1][8]
-
The oligomer, being a very poor solvent, induces an early phase separation, forming the macroporous framework.
-
The toluene remains within the polymer-rich phase, solvating it until a much later stage of polymerization, at which point it phase-separates to create a network of micropores within the macroporous structure.
This approach yields a material with a bimodal pore size distribution, which can be highly advantageous for applications requiring both rapid flow-through (macropores) and high surface area for interaction (micropores).[8][14]
Experimental Protocols
The following protocols describe the synthesis of pDVB beads via suspension polymerization. Safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, are mandatory.
Caption: General workflow for suspension polymerization.
Protocol 1: Synthesis of High Surface Area, Microporous pDVB Resin
This protocol utilizes toluene, a solvating porogen, to produce a resin with high specific surface area and predominantly micropores.[8][11]
Materials:
-
This compound (DVB), technical grade (~80%, remainder is primarily 3-ethylstyrene)
-
Toluene (porogen)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed (suspension stabilizer)
-
Deionized water
-
Methanol (for washing)
Equipment:
-
1 L three-neck round-bottom flask (reactor)
-
Mechanical overhead stirrer with a Teflon paddle
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Büchner funnel and filter paper
-
Soxhlet extraction apparatus
Procedure:
-
Aqueous Phase Preparation: In the 1 L reactor flask, dissolve 2.0 g of PVA in 400 mL of deionized water. Heat gently if necessary to fully dissolve. Allow to cool to room temperature.
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing:
-
50 mL of this compound
-
50 mL of Toluene (1:1 v/v ratio with monomer)[8]
-
1.0 g of AIBN (initiator, ~2 wt% of monomer) Stir until the AIBN is completely dissolved.
-
-
Initiate Suspension: Begin stirring the aqueous phase in the reactor at 300-400 RPM to create a stable vortex. Slowly add the organic phase to the reactor. A suspension of fine droplets should form.
-
Polymerization: Equip the flask with the condenser and nitrogen inlet. Purge the system with nitrogen for 15-20 minutes. Begin heating the reactor to 80°C while maintaining stirring.
-
Reaction: Hold the temperature at 80°C for 8-10 hours. Solid, white polymer beads will form.
-
Work-up and Purification:
-
Turn off the heat and allow the reactor to cool to room temperature.
-
Collect the polymer beads by vacuum filtration using a Büchner funnel.
-
Wash the beads thoroughly with 500 mL of hot deionized water, followed by 500 mL of methanol to remove the stabilizer and unreacted monomer.
-
Perform Soxhlet extraction on the beads using methanol or acetone for 12-24 hours to completely remove the toluene porogen and any soluble oligomers.
-
Dry the purified beads in a vacuum oven at 60°C to a constant weight.
-
Expected Outcome: Hard, white, spherical beads with a high specific surface area (typically > 500 m²/g) and a pore structure dominated by micropores.[11]
Protocol 2: Synthesis of Macroporous pDVB Resin
This protocol uses a mixture of a non-solvating alcohol and a solvating solvent as a co-porogen system to produce a macroporous resin. This approach is adapted from methodologies aiming for larger pore structures.[9][10][13]
Materials:
-
This compound (DVB), technical grade (~80%)
-
Decanol (non-solvating porogen)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed (suspension stabilizer)
-
Deionized water
-
Methanol (for washing)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Aqueous Phase Preparation: Same as Protocol 1 (2.0 g PVA in 400 mL DI water).
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing:
-
50 mL of this compound
-
Co-porogen mixture: 35 mL of Decanol and 15 mL of Benzyl Alcohol (Total porogen volume is 50 mL, maintaining a 1:1 v/v ratio with monomer).
-
1.0 g of AIBN Stir until the AIBN is completely dissolved. The causality here is that the decanol, a poor solvent, will induce early phase separation to form macropores, while the benzyl alcohol helps mediate the process.[9][13]
-
-
Initiate Suspension: Same as Protocol 1.
-
Polymerization: Same as Protocol 1 (80°C for 8-10 hours under nitrogen).
-
Work-up and Purification:
-
Cool the reactor and collect the beads by filtration.
-
Wash thoroughly with hot water and methanol.
-
Perform Soxhlet extraction with methanol for 24 hours to ensure complete removal of the high-boiling-point alcohol porogens.
-
Dry the purified beads in a vacuum oven at 60°C to a constant weight.
-
Expected Outcome: Rigid, spherical beads with a well-developed macroporous structure, larger average pore diameter, and a lower specific surface area compared to the resin from Protocol 1.[9][13]
Characterization of Porous Copolymers
To validate the synthesis and understand the material properties, several characterization techniques are essential.
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the bead surface and internal morphology (by examining fractured beads). It allows for qualitative assessment of the pore structure and bead integrity.
-
Nitrogen Adsorption-Desorption Analysis (BET Method): This is the primary method for quantifying the specific surface area (SBET), total pore volume, and average pore diameter. The shape of the isotherm can provide insight into the pore structure (microporous vs. mesoporous).[10]
-
Mercury Intrusion Porosimetry: This technique is particularly useful for characterizing the macropore range (>50 nm), which is often not fully captured by nitrogen adsorption. It measures the volume of mercury forced into the pores as a function of pressure.[5]
-
Apparent Density: A simple measurement that can give an initial indication of the material's porosity.[10]
Application Notes
The ability to tune the porous properties of pDVB copolymers makes them highly versatile for various applications:
-
Chromatography: Macroporous beads are excellent stationary phases for size exclusion and reversed-phase chromatography, especially for separating large biomolecules, as the large pores reduce mass transfer resistance.[1]
-
Catalyst Supports: The high surface area and chemical inertness make these materials ideal supports for immobilizing homogeneous catalysts, improving catalyst recovery and reusability.[15]
-
Enzyme Immobilization: The large pores of macroporous resins allow for the immobilization of enzymes without significant loss of activity due to conformational constraints, creating robust heterogeneous biocatalysts.[10]
-
Solid-Phase Synthesis: While gel-type resins are common, macroporous supports offer advantages in reactions where reagents or scavengers might cause swelling/shrinking issues with gel-type beads.[16][17]
References
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Macintyre, F. S., & Sherrington, D. C. (2004). Control of Porous Morphology in Suspension Polymerized Poly(divinylbenzene) Resins Using Oligomeric Porogens. Macromolecules, 37(20), 7628–7636. [Link]
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Podkościelna, B., & Sobiesiak, M. (2021). The Influence of Pore-Forming Diluents on Porous Structure, Thermal and Sorption Properties of the Divinylbenzene and Glycidyl Methacrylate Copolymers. Materials, 14(16), 4685. [Link]
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Podkościelna, B., & Sobiesiak, M. (2021). The Influence of Pore-Forming Diluents on Porous Structure, Thermal and Sorption Properties of the Divinylbenzene and Glycidyl Methacrylate Copolymers. PubMed Central (PMC). [Link]
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Silverstein, M. S., & Cameron, N. R. (2001). The influence of porogen type on the porosity, surface area and morphology of poly(divinylbenzene) PolyHIPE foams. Journal of Materials Chemistry, 11(6), 1630-1638. [Link]
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Macintyre, F. S., & Sherrington, D. C. (2004). Control of porous morphology in suspension polymerized poly(divinylbenzene) resins using oligomeric porogens. University of Strathclyde Institutional Repository. [Link]
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Podkościelna, B., & Sobiesiak, M. (2021). The Influence of Pore-Forming Diluents on Porous Structure, Thermal and Sorption Properties of the Divinylbenzene and Glycidyl Methacrylate Copolymers. PubMed. [Link]
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Macintyre, F. S., & Sherrington, D. C. (2004). Control of Porous Morphology in Suspension Polymerized Poly(divinylbenzene) Resins Using Oligomeric Porogens. Scite. [Link]
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Liu, X., et al. (2007). Research progress in macroporous styrene-divinylbenzene co-polymer microspheres. Journal of Zhejiang University Science A, 8(3), 416-428. [Link]
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dos Santos, J. C. S., et al. (2015). Influence of Textural Properties of Divinylbenzene Copolymers on the Immobilization of Lipase B from Candida antarctica. Materials Research, 18(6), 1238-1247. [Link]
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Sharma, S., & Agarwal, M. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 26, 1559–1571. [Link]
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Revillon, A., et al. (1993). Styrene‐divinylbenzene copolymers II. Influence of the nature of the diluent on the texture of macroporous copolymers. Journal of Applied Polymer Science, 48(2), 265-280. [Link]
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Macintyre, F. S., & Sherrington, D. C. (1994). Molecular architectural changes in hydrated macroporous styrene-divinylbenzene resin sorbents revealed by transmission electron microscopy using image analysis. Polymer, 35(23), 5028-5038. [Link]
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Al-Ghobashy, M. A., et al. (2006). Preparation of Macroporous Styrene – Divinyl Benzene Copolymers. Engineering and Technology Journal, 25(2), 1-10. [Link]
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Liu, X., et al. (2007). Research progress in macroporous styrene-divinylbenzene co-polymer microspheres. ResearchGate. [Link]
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Durie, S., et al. (2002). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. Macromolecules, 35(25), 9257–9263. [Link]
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Cuellar, J., et al. (2016). Application of Poly(styrene-co-divinylbenzene) Macroporous Microparticles as a Catalyst Support in the Enzymatic Synthesis of Biodiesel. Journal of Polymers and the Environment, 24, 209-217. [Link]
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Okay, O. (2000). Synthesis of porous styrene divinylbenzene copolymers. Journal of Applied Polymer Science, 78(1), 1-11. [Link]
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Garcia-Diego, C., & Cuellar, J. (2009). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research, 48(6), 2959–2966. [Link]
-
Garcia-Diego, C., & Cuellar, J. (2009). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. ResearchGate. [Link]
-
Durie, S., et al. (2002). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. ResearchGate. [Link]
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Ali, S. W., et al. (2012). Carbonyl Groups in Sulfonated Styrene−Divinylbenzene Macroporous Resins. Industrial & Engineering Chemistry Research, 51(1), 136-143. [Link]
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Iovu, H., et al. (2022). Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. Polymers, 14(22), 4895. [Link]
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Application Note: A Guide to the Structural and Thermal Characterization of 1,3-Divinylbenzene (DVB) Based Polymers using FTIR and TGA
Introduction
1,3-Divinylbenzene (1,3-DVB) is a crucial crosslinking agent used in the synthesis of a wide variety of polymers, most notably in the production of ion-exchange resins and chromatographic stationary phases. The resulting polymers are characterized by a highly crosslinked, three-dimensional network structure, which imparts significant chemical resistance, mechanical rigidity, and thermal stability. The degree of crosslinking, determined by the concentration of DVB, is a critical parameter that dictates the final properties of the material. Therefore, robust analytical techniques are essential to verify the polymer structure and assess its performance characteristics.
This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the characterization of 1,3-DVB based polymers using two fundamental analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into data interpretation, ensuring a comprehensive understanding of these powerful characterization methods.
Part 1: Structural Verification using Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for the qualitative analysis of polymeric materials. It operates on the principle that chemical bonds and functional groups vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these frequencies, and the resulting spectrum provides a unique "molecular fingerprint" of the material. For 1,3-DVB based polymers, FTIR is primarily used to confirm the polymerization of the vinyl groups and to verify the integrity of the polymer's aromatic backbone.
Causality in Experimental Design
The primary goal of FTIR analysis in this context is to track the conversion of the vinyl groups of the 1,3-DVB monomer into the saturated aliphatic chains that form the crosslinked polymer network. The disappearance or significant reduction of absorption bands associated with the C=C stretching and =C-H bending vibrations of the vinyl groups is direct evidence of successful polymerization. Concurrently, the persistence of bands related to the aromatic ring confirms the structural backbone of the polymer.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid polymer beads/powders (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry 1,3-DVB polymer sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Mix thoroughly to ensure a homogenous mixture.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is crucial for minimizing light scattering.
-
-
For solid samples (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the polymer sample directly onto the crystal.
-
Apply pressure using the ATR press to ensure intimate contact between the sample and the crystal. This is a simpler and often preferred method as it requires minimal sample preparation.
-
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). This is a critical step to subtract the spectral contributions of atmospheric CO2 and water vapor.
-
Collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a wavenumber range of 4000 to 400 cm⁻¹.
-
FTIR Data Interpretation
The resulting FTIR spectrum should be analyzed for the presence or absence of key absorption bands. The comparison between the spectrum of the 1,3-DVB monomer and the resulting polymer is highly informative.
Table 1: Characteristic FTIR Peak Assignments for 1,3-DVB Based Polymers
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Significance in Polymerization |
| ~3080-3020 | C-H Stretch | Aromatic and Vinyl (=C-H) | Should persist due to aromatic rings, but vinyl contribution diminishes. |
| ~2920 & ~2850 | C-H Stretch | Aliphatic (-CH₂- and -CH-)[1] | Appears/increases upon polymerization of vinyl groups. |
| ~1630 | C=C Stretch | Vinyl group | Should significantly decrease or disappear in the polymer spectrum. |
| ~1600, ~1490, ~1440 | C=C Stretch | Aromatic Ring Skeletal Vibrations[2][3] | Should remain prominent in the polymer spectrum. |
| ~990 & ~910 | =C-H Bend (out-of-plane) | Vinyl group | Should significantly decrease or disappear in the polymer spectrum. |
| ~840 & ~750 | C-H Bend (out-of-plane) | Substituted benzene ring[1] | Confirms the presence of the aromatic backbone. |
A successful polymerization is indicated by the marked reduction or complete absence of the characteristic vinyl peaks around 1630 cm⁻¹, 990 cm⁻¹, and 910 cm⁻¹. Conversely, the appearance of strong aliphatic C-H stretching bands and the persistence of aromatic ring vibrations confirm the formation of the poly(this compound) structure.[1][2]
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of 1,3-DVB polymers.
Part 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[4] This information is critical for determining the thermal stability, decomposition profile, and composition of polymeric materials. For the highly crosslinked 1,3-DVB polymers, TGA is used to quantify their high thermal stability, which is a key performance characteristic.
Causality in Experimental Design
The dense, three-dimensional network of 1,3-DVB polymers restricts the thermal motion of polymer chains. This high degree of crosslinking means that significant thermal energy is required to break the covalent bonds and initiate degradation. Therefore, we expect these polymers to exhibit high decomposition temperatures. TGA allows us to precisely measure the onset temperature of degradation (Td), which serves as a primary indicator of thermal stability. The higher the Td, the more thermally stable the polymer. Furthermore, the degradation profile can reveal whether the decomposition occurs in a single step or multiple steps, and the final residual mass at high temperatures provides information about the char yield, which is often higher for highly aromatic and crosslinked structures.
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Ensure the sample is representative of the bulk material.
-
-
Instrument Setup and Data Acquisition:
-
Place the crucible onto the TGA balance mechanism.
-
Select the atmosphere. For studying inherent thermal stability without oxidative effects, an inert atmosphere like nitrogen is used at a typical flow rate of 50 mL/min.[5]
-
Define the temperature program. A common method is a linear heating ramp, for example, from room temperature (e.g., 25°C) to a high temperature (e.g., 900°C) at a constant rate of 10°C/min.[5]
-
Tare the balance and begin the heating program.
-
The instrument will continuously record the sample mass as a function of temperature.
-
TGA Data Interpretation
The output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. For more detailed analysis, the first derivative of this curve (the DTG curve) is often plotted, which shows the rate of mass loss.[6]
-
Initial Mass Loss: A small initial weight loss below 150°C can often be attributed to the evaporation of adsorbed moisture or residual solvents.[5][7]
-
Decomposition Temperature (Td): This is the main region of interest. The onset temperature of the major mass loss step is a key measure of thermal stability. Pure polydivinylbenzene (PDVB) and its copolymers are known to be stable up to high temperatures, with significant degradation typically occurring above 400°C.[8]
-
DTG Peak (Tmax): The peak of the DTG curve indicates the temperature at which the rate of mass loss is at its maximum.
-
Multi-step Degradation: The TGA curve for DVB copolymers may show multiple degradation steps, corresponding to the decomposition of different components in the polymer matrix.[5]
-
Char Yield/Final Residue: The percentage of mass remaining at the end of the experiment (e.g., at 900°C) is the char yield. Highly crosslinked and aromatic polymers like poly(DVB) tend to have a significant char yield.[7]
The thermal stability of DVB-based polymers increases with the degree of crosslinking.[8][9][10]
Table 2: Typical Thermal Properties of DVB-based Polymers from TGA
| Parameter | Typical Value Range | Significance |
| Onset of Decomposition (Td) | > 350 - 400 °C | Indicates high thermal stability. |
| Temperature of Max. Degradation (Tmax) | ~410 - 450 °C | Point of fastest decomposition of the polymer backbone.[7] |
| Final Residue (at >600°C in N₂) | 4 - 20% | Represents the formation of thermally stable char.[7] |
Visualization: TGA Experimental Workflow
Caption: Workflow for TGA analysis of 1,3-DVB polymers.
Conclusion: A Synergistic Approach
The combination of FTIR and TGA provides a comprehensive characterization of 1,3-DVB based polymers. FTIR serves as the primary tool for structural verification, confirming the successful crosslinking of the monomer units into the desired polymer network. TGA then quantifies a critical performance metric: the material's thermal stability. Together, these techniques form a powerful and efficient workflow for quality control, material development, and performance prediction of 1,3-DVB based polymeric systems, ensuring their suitability for demanding applications.
References
-
Straus, S., & Madorsky, S. L. (1958). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Journal of Research of the National Bureau of Standards, 61(2), 77–81. [Link]
-
Williamson, D. T., Elman, J. F., Madison, P. H., Pasquale, A. J., & Long, T. E. (2002). Synthesis and Characterization of Poly(1,3-cyclohexadiene) Homopolymers and Star-Shaped Polymers. Macromolecules, 35(1), 39-45. [Link]
-
Li, W., et al. (2018). The thermal properties of porous polydivinylbenzene beads. Thermochimica Acta, 667, 139-145. [Link]
-
Madorsky, S. L., & Straus, S. (1958). Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Semantic Scholar. [Link]
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Popa, A., et al. (2023). Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. Polymers, 15(18), 3788. [Link]
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da Silva, M. C. R., et al. (2017). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. Polímeros, 27(3), 219-226. [Link]
-
Torontech. (2023). How to Interpret a TGA Curve: An Expert Guide. Torontech Inc. [Link]
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Gao, C., & He, B. (1993). Styrene‐divinylbenzene copolymers, 3. Revisited IR analysis. Journal of Applied Polymer Science, 50(8), 1289-1294. [Link]
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Moubark, M. F., Moghny, T. A., & Allah, A. E. A. (2012). Cation exchange resin nanocomposites based on multi-walled carbon nanotubes. ResearchGate. [Link]
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Aguiar, K. L. N. P. de, et al. (2019). Factorial design to obtain magnetized poly(ethyl acrylate-co-divinylbenzene). ResearchGate. [Link]
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Larkin, P. (2011). Spectra–Structure Correlations: Polymer Spectra. Society for Applied Spectroscopy. [Link]
-
Moubark, M. F., et al. (2012). Cation exchange resin nanocomposites based on multi-walled carbon nanotubes. ResearchGate. [Link]
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Troubleshooting & Optimization
controlling pore size distribution in poly(1,3-divinylbenzene) synthesis
Welcome to the Technical Support Center for Porous Polymer Synthesis. This guide is designed for researchers, scientists, and drug development professionals working with poly(1,3-divinylbenzene) [poly(DVB)]. As Senior Application Scientists, we have compiled our field expertise into this resource to help you navigate the complexities of controlling pore size distribution. This document provides in-depth answers to common questions, solutions to frequently encountered problems, and validated protocols to enhance the reproducibility and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for mastering the synthesis of porous poly(DVB) materials.
Q1: What is a "porogen," and how does it create a porous structure in poly(DVB)?
A porogen, also known as an inert diluent, is a non-reactive solvent or a mixture of solvents added to the monomer phase before polymerization. It does not participate in the polymerization itself but plays a critical role in templating the final pore structure.
The mechanism relies on thermodynamically driven phase separation. As the divinylbenzene (DVB) monomers polymerize and crosslink, the growing polymer network becomes insoluble in the porogenic solvent. This causes the system to separate into two phases: a polymer-rich, swollen gel phase and a porogen-rich liquid phase. After polymerization is complete, the porogen is washed away, leaving behind a network of voids, or pores, where the porogen-rich phase once existed. The timing of this phase separation is the single most important factor in determining the final pore architecture.[1]
Q2: What is the difference between a "good" and a "poor" solvent porogen, and how does this choice affect the final polymer?
The "goodness" of a solvent refers to its ability to solvate the growing polymer chains. This property directly influences the point of phase separation and, consequently, the pore structure.
-
Good Solvents (e.g., Toluene): A good solvent solvates the polymer network effectively, delaying the onset of phase separation. The polymerization proceeds to a higher conversion before the network precipitates. This results in the formation of small, densely packed polymer globules, leading to a structure dominated by micropores and mesopores with a high specific surface area.[2][3][4]
-
Poor Solvents (e.g., n-Heptane, Alcohols): A poor solvent has low affinity for the polymer. Phase separation occurs much earlier in the polymerization process. This early separation allows large, distinct polymer aggregates to form, creating large interstitial voids. The resulting structure is characterized by macropores , a lower specific surface area, and often better flow-through properties in applications like chromatography.[5][6]
Q3: How does the concentration of divinylbenzene (DVB) as a crosslinker influence the pore structure?
The concentration of DVB determines the crosslinking density of the polymer network. A higher DVB content leads to a more rigid, densely crosslinked network. This has several effects:
-
Increased Surface Area: Generally, increasing the DVB concentration from a low level (e.g., 5-15%) to a moderate or high level (e.g., 20-50% or higher) significantly increases the specific surface area, particularly the volumes of micropores and mesopores.[7][8]
-
Structural Rigidity: A higher crosslink density creates a more robust polymer framework that is less prone to shrinking or collapsing after the porogen is removed, thus better preserving the porous structure generated during synthesis.[7]
-
Bimodal Distributions: In some systems, a very high DVB content can lead to a bimodal pore size distribution, with distinct populations of smaller and larger pores.[9]
Q4: What are the standard methods for characterizing the pore size distribution of my synthesized poly(DVB)?
The two most common and complementary techniques are:
-
Nitrogen Adsorption-Desorption (BET Analysis): This technique is ideal for characterizing micropores (<2 nm) and mesopores (2-50 nm). By measuring the amount of nitrogen gas that adsorbs to the polymer surface at cryogenic temperatures, one can calculate the specific surface area (using the Brunauer-Emmett-Teller method), total pore volume, and the distribution of pore sizes in this range.[7][10]
-
Mercury Intrusion Porosimetry: This method is used for characterizing larger pores, specifically mesopores and macropores (>50 nm). It works by forcing mercury under high pressure into the porous material. The pressure required to fill a pore is inversely related to the pore's diameter, allowing for the calculation of pore size distribution in the larger size regime.[11]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental issues in a direct question-and-answer format.
Q1: I'm not getting any significant porosity in my final product. What went wrong?
Possible Cause 1: Inappropriate Porogen Choice.
-
Explanation: You may be using a porogen that is too good of a solvent for poly(DVB). If the polymer network remains fully solvated throughout the entire polymerization process, phase separation will not occur. Without phase separation, no pores are formed.
-
Solution: Replace the current porogen with a "poorer" solvent or a mixture of solvents. For example, if you are using only toluene, try replacing a portion of it with a poor solvent like n-heptane or isooctane to induce phase separation.[1]
Possible Cause 2: Pore Collapse During Drying.
-
Explanation: The porous structure of a solvated polymer network is delicate. During the evaporation of a good solvent, powerful capillary forces can draw the polymer chains together, causing the pores to collapse. This phenomenon is especially prevalent in less rigidly crosslinked polymers.[2]
-
Solution: Implement a solvent exchange protocol before drying. After washing out the porogen with a good solvent (like toluene), sequentially wash the polymer with a solvent of intermediate polarity (like methanol or acetone), and finally with a non-solvent from which it can be dried without collapse. This process preserves the "pore memory" of the network formed during polymerization.[2] See Protocol 3 for a detailed procedure.
Q2: My polymer has a very broad and uncontrolled pore size distribution. How can I achieve a narrower distribution?
Possible Cause 1: Suboptimal Porogen System.
-
Explanation: A single porogen, especially one with intermediate solvating power, can sometimes lead to a prolonged and inconsistent phase separation process, resulting in a wide range of pore sizes.
-
Solution: Utilize a co-porogen system. A carefully selected mixture of a good solvent and a poor solvent can provide much finer control. The good solvent helps form the initial microporous gel structure, while the poor solvent acts as a template for larger, more uniform macropores.[1] Experiment with the ratio of these solvents to tune the distribution.
Possible Cause 2: Use of Polymeric Porogens.
-
Explanation: Linear polymers or oligomers (e.g., polypropylene glycol, PDMS) can be used as co-porogens with a solvent like toluene. This technique is highly effective for creating bimodal pore size distributions, with one population in the micropore region (from the solvent) and another in the macropore region (from the polymeric porogen).[3][4][12]
-
Solution: Introduce a low molecular weight oligomer into your toluene-based porogen system. Varying the concentration and molecular weight of the oligomer provides a powerful tool for controlling the size and volume of the macropore family.[12]
Q3: My goal is to create large, flow-through macropores for chromatography, but my polymer has a high surface area with mostly micropores. How do I shift the pore size?
Explanation: Your synthesis conditions favor delayed phase separation, which is characteristic of using a good solvent porogen like toluene alone.[3][4] To generate larger pores, you must induce an earlier phase separation.
-
Solution 1: Change the Porogen: Switch from a good solvent (toluene) to a poor solvent (e.g., n-heptane, cyclohexanol) or a mixture containing a high proportion of a poor solvent. Poor solvents force the polymer out of solution earlier, creating larger polymer globules and, consequently, larger interstitial macropores.[6]
-
Solution 2: Adjust Monomer-to-Porogen Ratio: Increasing the amount of porogen relative to the monomer content generally leads to an increase in the volumes of mesopores and macropores.[6][8] This is because there is more volume available to form the porogen-rich phase during separation.
Q4: The mechanical stability of my macroporous poly(DVB) monolith is poor and it fractures easily. How can I improve its robustness?
Explanation: There is often a trade-off between high macroporosity and mechanical strength. Large pores can mean a more tenuous polymer framework holding the structure together.
-
Solution 1: Increase Crosslinking Density: Increase the percentage of DVB in your monomer mixture. A more densely crosslinked network provides greater intrinsic rigidity to the polymer backbone, making the final material stronger.[7]
-
Solution 2: Optimize the Porogen Mixture: While poor solvents are excellent for creating macropores, they can sometimes lead to weakly interconnected structures. By using a mixture of a good and poor solvent, you can build a more integrated structure that combines macroporosity with a more continuous and robust microporous framework, enhancing overall stability.[13]
Section 3: Key Experimental Protocols & Data
Data Summary: Effect of Porogen Choice on Poly(DVB) Properties
The table below summarizes the general effects of different porogen systems on the resulting polymer structure, based on established literature.
| Porogen System | Predominant Pore Type | Typical Specific Surface Area (m²/g) | Key Characteristic |
| Toluene (Good Solvent) | Microporous | High (e.g., 500-800) | High surface area, small pores.[3][11] |
| n-Heptane (Poor Solvent) | Meso- and Macroporous | Moderate to Low | Large pores, suitable for macromolecule separation.[6] |
| Alcohols (Poor Solvents) | Meso- and Macroporous | Variable (e.g., 0-400) | Can be used to create larger pore structures.[7] |
| Toluene / Oligomer (Co-porogen) | Bimodal (Micro- and Macro-) | Variable (e.g., 100-700) | Creates hierarchical porosity with two distinct pore sizes.[4][12] |
Diagram 1: General Experimental Workflow
The following diagram illustrates the typical workflow for synthesizing porous poly(DVB) beads via suspension polymerization.
Caption: Workflow for porous poly(DVB) synthesis.
Diagram 2: Influence of Synthesis Parameters on Pore Structure
This diagram shows the cause-and-effect relationships between key synthesis parameters and the final pore characteristics.
Sources
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troubleshooting premature gelation in 1,3-divinylbenzene copolymerization
Welcome to the comprehensive support center for troubleshooting premature gelation in 1,3-divinylbenzene (DVB) copolymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of creating crosslinked polymers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your polymerization reactions.
Understanding Premature Gelation in DVB Copolymerization
This compound is a common crosslinking agent used in the synthesis of polymers for a wide range of applications, from ion-exchange resins to materials for drug delivery. The presence of two vinyl groups allows for the formation of a three-dimensional polymer network. However, this reactivity also presents a significant challenge: premature gelation. Gelation is the point at which the polymerizing mixture transitions from a viscous liquid to a solid-like gel, and when it occurs too early, it can lead to failed experiments and materials with undesirable properties.[1][2]
This guide will provide a systematic approach to identifying the root causes of premature gelation and implementing effective solutions.
Troubleshooting Guide: Premature Gelation
This section addresses specific issues you might encounter during your this compound copolymerization experiments in a question-and-answer format.
Issue 1: The reaction mixture gelled almost immediately after adding the initiator.
-
Question: My polymerization reaction turned into an insoluble gel within minutes of initiation, far below the expected reaction time. What could be the cause?
-
Answer: This rapid gelation is often a sign of an uncontrolled, excessively fast polymerization rate. Several factors could be at play:
-
Excessive Initiator Concentration: A high concentration of the initiator generates a large number of free radicals simultaneously, leading to rapid polymer chain growth and crosslinking.[3][4][5] The reaction rate is often proportional to the square root of the initiator concentration.
-
High Reaction Temperature: Elevated temperatures accelerate the decomposition of the initiator, again leading to a surge in radical production and a faster polymerization rate.[6] This can also increase the rate of propagation and crosslinking reactions.
-
Absence of Inhibitor/Retarder: Monomers like DVB are often shipped with inhibitors to prevent polymerization during storage.[7][8] If these are removed too thoroughly, or if no retarder is used in a highly reactive system, the polymerization can proceed uncontrollably.
-
-
Recommended Solutions:
-
Reduce Initiator Concentration: Decrease the amount of initiator by 25-50% in your next experiment. This will lower the number of initial radicals and slow down the overall reaction rate.
-
Lower the Reaction Temperature: Conduct the polymerization at a lower temperature. A 10°C decrease can significantly reduce the rate of initiator decomposition and polymerization.
-
Introduce a Retarder: For highly reactive systems, consider adding a controlled amount of a retarder, such as nitrobenzene, to moderate the reaction.[9]
-
Issue 2: Gelation occurred at a low monomer conversion.
-
Question: I'm observing gel formation long before a significant portion of the monomer has been consumed. Why is this happening?
-
Answer: Gelation at low conversion suggests that the crosslinking reactions are dominating early in the process. This can be influenced by:
-
High DVB Concentration: A higher concentration of the crosslinking agent (DVB) increases the probability of a growing polymer chain reacting with a pendant vinyl group on another chain, leading to network formation at an early stage.[10]
-
Monomer Reactivity Ratios: If the DVB is significantly more reactive than the comonomer, it will be incorporated into the polymer chains more rapidly, leading to a high density of pendant vinyl groups early in the reaction, which are available for crosslinking.
-
Solvent Quality: A poor solvent for the forming polymer can cause the polymer chains to coil up, increasing the local concentration of reactive sites and promoting intramolecular and intermolecular crosslinking.[11][12]
-
-
Recommended Solutions:
-
Adjust Monomer Feed Ratio: Decrease the initial concentration of DVB in your monomer mixture. A lower DVB content will delay the onset of gelation.[10]
-
Consider a Semi-Batch or Continuous Monomer Addition: Instead of adding all the DVB at the beginning, a gradual addition can help maintain a lower instantaneous concentration of the crosslinker, delaying the gel point.
-
Optimize the Solvent System: Use a good solvent for the polymer being formed. This will keep the polymer chains extended and reduce the likelihood of premature crosslinking. Toluene is often a suitable solvent for polystyrene-co-DVB systems.[12]
-
Issue 3: My results are inconsistent, with gelation time varying between batches.
-
Question: I am running the same reaction under what I believe are identical conditions, but the time to gelation is not reproducible. What could be causing this variability?
-
Answer: Inconsistent gelation times often point to subtle, uncontrolled variables in your experimental setup. Key culprits include:
-
Monomer Purity: Commercial DVB can contain inhibitors (like 4-tert-butylcatechol, TBC), ethylstyrene, and other impurities that can affect the polymerization rate.[7][8] The concentration of these can vary between batches.
-
Presence of Oxygen: Oxygen can act as an inhibitor or a retarder in free-radical polymerization. Inconsistent deoxygenation of your reaction mixture can lead to variable induction periods and polymerization rates.
-
Temperature Fluctuations: Poor temperature control of the reaction vessel can lead to variations in the rate of initiation and propagation.
-
-
Recommended Solutions:
-
Purify the Monomer: Standardize your monomer purification procedure to remove inhibitors and other impurities. See the detailed protocol below for inhibitor removal.
-
Ensure Thorough Deoxygenation: Use a consistent and effective method to remove dissolved oxygen from your reaction mixture, such as purging with an inert gas (nitrogen or argon) or using freeze-pump-thaw cycles.
-
Maintain Strict Temperature Control: Use a reliable temperature-controlled bath or reactor setup to ensure a constant reaction temperature.
-
Troubleshooting Summary Table
| Symptom | Possible Causes | Recommended Solutions |
| Rapid Gelation (within minutes) | High initiator concentration, High temperature, Absence of inhibitor. | Reduce initiator, Lower temperature, Add a retarder. |
| Gelation at Low Conversion | High DVB concentration, Poor solvent quality. | Decrease DVB concentration, Use a better solvent. |
| Inconsistent Gelation Times | Variable monomer purity (inhibitors), Presence of oxygen, Temperature fluctuations. | Purify monomer, Ensure thorough deoxygenation, Maintain strict temperature control. |
Frequently Asked Questions (FAQs)
-
Q1: What is the "gel point" in polymerization?
-
A1: The gel point is the critical stage in a crosslinking polymerization where a continuous, macroscopic polymer network is formed.[1] At this point, the reaction mixture transitions from a viscous liquid to an elastic solid, and the polymer becomes insoluble in all solvents.
-
-
Q2: How does the isomer of DVB (meta vs. para) affect polymerization?
-
A2: The reactivity of the vinyl groups can differ between meta- and para-divinylbenzene. Generally, p-DVB is more reactive and leads to a more rapid formation of a crosslinked network compared to m-DVB.[13] The composition of DVB isomers can therefore influence the gel point and the final properties of the polymer network.
-
-
Q3: What is the role of an inhibitor in the DVB monomer?
-
Q4: Can I avoid gelation completely?
-
A4: In a crosslinking copolymerization with DVB, gelation is an expected and often desired outcome to form a network structure. The goal of troubleshooting is not to eliminate gelation, but to control when it occurs (i.e., to prevent premature gelation) to achieve the desired material properties. In some specific controlled radical polymerization techniques, it is possible to synthesize soluble, branched polymers from DVB by carefully controlling the reaction conditions.[14][15]
-
-
Q5: How does stirring speed affect gelation?
-
A5: In suspension polymerizations, stirring speed is crucial for maintaining droplet size and distribution.[4] While it doesn't directly alter the chemical kinetics of gelation within the droplets, inadequate or inconsistent stirring can lead to droplet coalescence, which can affect the overall process and the properties of the resulting polymer beads. In bulk or solution polymerization, stirring ensures homogeneity of temperature and reactants, which can indirectly affect the reproducibility of the gel point.
-
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
Objective: To remove the polymerization inhibitor (e.g., 4-tert-butylcatechol) from commercial this compound to allow for controlled polymerization.
Materials:
-
This compound (commercial grade)
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
Procedure:
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will typically turn brown as it removes the phenolic inhibitor.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the washing with fresh 10% NaOH solution until the aqueous layer remains colorless.
-
Wash the DVB with an equal volume of deionized water to remove any residual NaOH. Shake, allow to separate, and discard the aqueous layer. Repeat this water wash two more times.
-
Transfer the washed DVB to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the DVB to remove any remaining water. Swirl the flask and let it sit for 15-20 minutes. The DVB should be clear.
-
Carefully decant or filter the purified, dry DVB into a clean storage container. It is recommended to use the purified monomer promptly.
Visualizing the Process
Diagram 1: Troubleshooting Logic for Premature Gelation
Caption: A flowchart for troubleshooting premature gelation.
Diagram 2: Free Radical Copolymerization and Crosslinking
Caption: The mechanism of DVB copolymerization and gel formation.
References
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in the Synthesis and Purification of 1,3-Divinylbenzene
Welcome to the technical support center for 1,3-divinylbenzene (1,3-DVB). This guide is designed for researchers, scientists, and professionals in drug development and materials science who work with this highly reactive yet valuable crosslinking agent. Given its propensity for polymerization and the formation of closely related impurities, handling 1,3-DVB requires a nuanced understanding of the underlying chemistry to ensure high purity and yield. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification.
Section 1: Synthesis via Dehydrogenation - Troubleshooting Guide
The industrial synthesis of divinylbenzene isomers is predominantly achieved through the catalytic dehydrogenation of the corresponding diethylbenzenes.[1] This high-temperature process, while effective, is fraught with potential side reactions that can significantly impact product purity and yield.
Q1: What are the primary side reactions during the synthesis of 1,3-DVB from 1,3-diethylbenzene, and what causes them?
A1: The catalytic dehydrogenation of 1,3-diethylbenzene is a stepwise process. The primary desired reaction is the sequential removal of two molecules of hydrogen. However, several competing reactions can occur:
-
Incomplete Dehydrogenation: The most common side product is 1-ethyl-3-vinylbenzene (EVB). This occurs when the dehydrogenation process halts after the removal of only one hydrogen molecule from a single ethyl group. This is often a result of suboptimal reaction conditions such as insufficient temperature or catalyst activity.[2][3]
-
Thermal Cracking: At the high temperatures required for dehydrogenation (typically 600-700°C), the ethyl and vinyl groups, or the benzene ring itself, can undergo cleavage, leading to the formation of lower molecular weight hydrocarbons like styrene, toluene, and benzene.[3][4]
-
Polymerization: 1,3-DVB is highly reactive and can polymerize under the reaction conditions, especially in the condenser section where the gaseous product is cooled.[4] This leads to the formation of high-molecular-weight oligomers and polymers, which can cause fouling and blockages in the equipment.[4]
-
Isomerization and Cyclization: Although less common for the meta-isomer, ortho-divinylbenzene, if present, readily cyclizes to form naphthalene under dehydrogenation conditions.[5]
The balance between these reactions is kinetically and thermodynamically controlled. High temperatures favor dehydrogenation but also increase the rates of cracking and polymerization.[3]
Q2: How can I optimize my reaction conditions to maximize the yield of 1,3-DVB while minimizing ethylvinylbenzene (EVB) and thermal cracking byproducts?
A2: Optimizing the dehydrogenation process requires careful control over several key parameters. The goal is to find a window where the rate of the second dehydrogenation step (EVB to DVB) is maximized while thermal cracking is minimized.
-
Catalyst Selection: Iron oxide-based catalysts, often promoted with potassium and other metals, are standard for this process.[2][6] Potassium acts as a promoter, enhancing catalyst activity and selectivity towards divinylbenzene.[3] The catalyst's role is to lower the activation energy for dehydrogenation without significantly promoting cracking pathways.
-
Reaction Temperature: This is a critical parameter. The reaction is endothermic, so higher temperatures favor product formation.[2][3] However, temperatures that are too high (e.g., > 700°C) will lead to excessive thermal cracking. A typical operating range is 600-650°C.[4][6]
-
Steam Dilution: The reaction is typically carried out in the presence of superheated steam.[2][4] Steam serves multiple crucial functions:
-
It reduces the partial pressure of the hydrocarbons, shifting the equilibrium towards the products (Le Châtelier's principle), as the reaction involves an increase in the number of moles.[2]
-
It supplies heat to the endothermic reaction.
-
It helps to keep the catalyst surface clean by removing carbonaceous deposits (coke). A high steam-to-diethylbenzene weight ratio (e.g., 5:1 to 8:1) is generally desirable.[4]
-
The interplay of these factors is summarized in the table below.
| Parameter | Effect of Increasing the Parameter | Recommended Range | Rationale |
| Temperature | ↑ DVB Yield, but also ↑ Cracking | 600 - 650 °C | Balances favorable dehydrogenation kinetics against thermal degradation.[4][6] |
| Steam/DEB Ratio | ↑ DVB Yield, ↓ Coking | 5:1 - 8:1 (w/w) | Shifts equilibrium to favor products and maintains catalyst activity.[4] |
| Catalyst Promoter (K₂O) | ↑ Selectivity for DVB | 5 - 13% (w/w) in catalyst | Enhances the rate of the second dehydrogenation step from EVB to DVB.[3][6] |
Q3: My condenser is getting blocked with polymer during product recovery. What are the causes and how can I prevent this?
A3: Polymer formation in the condenser is a common and serious issue, caused by the cooling of the highly reactive DVB from the gas phase.[4] As the temperature drops, DVB can undergo spontaneous thermal polymerization.
Causality: The reaction product gas leaving the reactor is at a very high temperature where polymerization is kinetically less favorable compared to the desired reaction. As this gas is rapidly cooled in a condenser, it passes through a temperature window where DVB is liquid or a concentrated gas and has sufficient thermal energy to initiate polymerization before it can be stabilized.
Solutions:
-
Quench Spraying: A highly effective industrial method is to spray a high-boiling-point oil directly into the condenser.[4] This oil, which should have a boiling point significantly higher than DVB (e.g., >230°C), rapidly cools the reaction gas and dilutes the DVB, significantly reducing its concentration and thus the rate of polymerization. Water can be co-sprayed to enhance the cooling effect via its latent heat of vaporization.[4]
-
Inhibitor Addition: While challenging to implement in a hot gas stream, introducing a volatile, high-temperature polymerization inhibitor can be effective.
-
Minimize Residence Time: Ensure the condenser design allows for rapid cooling and transfer of the condensed liquid to a cooled, inhibited collection vessel.
Section 2: Purification - A Guide to Preventing Product Loss
Purifying 1,3-DVB is challenging primarily due to its thermal instability. Standard techniques like distillation must be modified to prevent the entire product from polymerizing into an insoluble gel.[7]
Q4: I am attempting to purify 1,3-DVB by distillation, but the material keeps polymerizing in the reboiler, leading to gel formation and column plugging. What is the root cause and how can I fix it?
A4: This is the most common failure mode during DVB purification. The root cause is providing sufficient thermal energy over time to initiate polymerization. Standard atmospheric distillation is not feasible as the required temperatures are far too high.[7] Even under vacuum, mistakes in procedure can lead to failure.
Causality: Polymerization is a kinetically controlled process with a specific activation energy. By heating the DVB, you provide the energy to overcome this barrier. The rate is dependent on both temperature and time. A long distillation at a high temperature is a recipe for polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DVB distillation failures.
Key Corrective Actions:
-
High Vacuum: The distillation must be performed under a high vacuum (e.g., <10 mmHg) to lower the boiling point of DVB, thereby reducing the thermal stress on the molecule.
-
Correct Inhibitor: Standard inhibitors like 4-tert-butylcatechol (TBC) are effective only in the presence of oxygen.[7] Under vacuum, the partial pressure of oxygen is too low for them to function. You must use an inhibitor that works in an anaerobic environment, such as certain nitroso derivatives of phenol or naphthol.[7]
-
Temperature and Time: Keep the reboiler temperature as low as possible and minimize the distillation time. Use an efficient heating mantle and a well-insulated apparatus. Never leave the distillation heated for extended periods (e.g., overnight).
Q5: Which polymerization inhibitor should I choose for vacuum distillation, and how much should I use?
A5: The choice of inhibitor is critical for successful vacuum distillation. As mentioned, common phenolic inhibitors that rely on oxygen are ineffective.
| Inhibitor Type | Example(s) | Mechanism | Effectiveness in Vacuum | Typical Concentration | Reference |
| Phenolic (requires O₂) | 4-tert-butylcatechol (TBC), Hydroquinone | Radical scavenger (peroxy radicals) | Poor | 1000-1200 ppm (for storage) | [7][8] |
| Nitroso-Aromatic (O₂-independent) | 5-methyl-4-nitroso-2-isopropylphenol, 1-nitroso-2-naphthol | Radical scavenger | Excellent | 30 - 5000 ppm (0.03 - 5 g/kg) | [7] |
| Aromatic Amines | p-Phenylenediamine | Radical scavenger | Moderate to Good | Varies | [9][10] |
For vacuum distillation, a nitroso-aromatic compound is the preferred choice .[7] The concentration can vary widely, but starting in the range of 200-500 ppm is a reasonable approach. The degree of stabilization is proportional to the amount of inhibitor added.[7] Always add the inhibitor to the crude DVB before heating. It is also good practice to add a small amount of inhibitor to the receiving flask.
Q6: Beyond distillation, what other methods can be used to purify 1,3-DVB, especially for applications requiring very high purity or for avoiding heat altogether?
A6: While vacuum distillation is common, alternative methods can provide higher purity or avoid thermal degradation.
-
Complexation with Copper(I) Salts: Divinylbenzene isomers can form solid complexes with monovalent copper salts like cuprous chloride (CuCl).[5][11] The complex can be precipitated from a solution, filtered, and washed to remove impurities. The purified DVB is then recovered by decomposing the complex, typically by heating it in the presence of a solvent or with live steam.[5][11] This method is effective but can be cumbersome and costly.[7]
-
Preparative Gas Chromatography (GC): For obtaining small quantities of very high-purity material (>99%), preparative GC is an excellent option.[12] Specialized stationary phases, such as Bentone-34, have been shown to be effective for separating DVB isomers from each other and from ethylvinylbenzene.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC using specialized columns, such as those packed with Fe-based metal-organic frameworks (MILs), has demonstrated baseline separation of DVB and EVB isomers.[13] This technique is suitable for analytical separation and could be scaled for preparative purification.
Q7: How can I confirm the purity of my final 1,3-DVB product and identify any remaining impurities?
A7: Gas Chromatography (GC) is the primary method for assessing the purity of DVB.
-
GC with Flame Ionization Detection (GC-FID): This is used for quantitative analysis to determine the area percentage of DVB relative to impurities like EVB, diethylbenzene, styrene, and naphthalene.
-
GC coupled with Mass Spectrometry (GC-MS): This is essential for the positive identification of unknown peaks in the chromatogram.[14] By matching the mass spectra of impurities to library data, you can confirm their identity and gain insight into the side reactions occurring in your specific process.
Section 3: Protocols and Methodologies
Protocol 1: Safe Vacuum Distillation of this compound
This protocol assumes a starting material of crude DVB containing an appropriate inhibitor for storage (e.g., TBC), which needs to be purified away from less volatile impurities.
Objective: To purify 1,3-DVB while minimizing polymerization.
Materials:
-
Crude 1,3-DVB
-
Oxygen-independent polymerization inhibitor (e.g., 2-nitroso-1-naphthol)
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
High-vacuum pump (<5 mmHg capability) and vacuum gauge
-
Dry ice/acetone or cryocooler for cold trap
Workflow Diagram:
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
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- 5. US3217051A - Separation of the para and meta isomers of divinylbenzene - Google Patents [patents.google.com]
- 6. CN100418937C - Method for preparing divinylbenzene by dehydrogenation of diethylbenzene - Google Patents [patents.google.com]
- 7. US3527822A - Divinylbenzene polymerization inhibitors - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. prepchem.com [prepchem.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. US3445535A - Method for separation of divinylbenzene isomers from hydrocarbon mixture - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Thermal Stability of 1,3-Divinylbenzene (DVB) Based Polymers
Welcome to the technical support center dedicated to researchers, scientists, and professionals in drug development who are working with 1,3-divinylbenzene (DVB) based polymers. This guide provides in-depth, field-proven insights into troubleshooting and improving the thermal stability of these highly crosslinked materials. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties of DVB-based polymers.
Q1: What is the primary role of this compound (DVB) in a polymer system?
A: this compound is a bifunctional monomer, meaning it has two reactive vinyl groups. Its primary role is to act as a crosslinking agent[1]. When copolymerized with monofunctional monomers like styrene or methyl methacrylate, DVB forms chemical bridges between linear polymer chains. This creates a three-dimensional polymer network, transforming the material from a thermoplastic into a more rigid and robust thermoset.
Q2: How does crosslinking with DVB enhance the thermal stability of a polymer?
A: Crosslinking significantly improves thermal stability by restricting the thermal motion of polymer chains. In a linear polymer like polystyrene, thermal degradation often proceeds by "unzipping," where the chain breaks and reverts to monomer units[2][3]. The crosslinks introduced by DVB prevent this unzipping mechanism[2]. Even when a carbon-carbon bond breaks, the crosslinked network holds the fragments in place, inhibiting the formation of volatile products and promoting the formation of a stable carbonaceous char at high temperatures[4].
Q3: What is the typical thermal degradation pathway for a highly crosslinked DVB polymer?
A: The degradation of highly crosslinked DVB polymers does not yield significant amounts of monomer[2][3]. Instead, the mechanism involves:
-
Random Scission: At high temperatures, carbon-carbon bonds within the polymer backbone break, creating free radicals[2].
-
Hydrogen Abstraction: Due to the rigid, crosslinked structure, these radicals cannot "unzip." They instead abstract hydrogen atoms from neighboring polymer chains[2].
-
Fragmentation & Carbonization: As more bonds break, small hydrocarbon fragments may split off and vaporize. The remaining structure loses hydrogen and becomes increasingly carbonized, forming a thermally stable residue[2].
Q4: Is more DVB always better for thermal stability?
A: Not necessarily. While increasing the DVB content in copolymers (e.g., with styrene) does increase thermal stability, this effect tends to plateau at around 50% DVB by weight[2][3]. Beyond this point, further increases in DVB may not yield significant gains in stability and can lead to incomplete polymerization, leaving residual "pendant" vinyl groups[5]. These unreacted groups can undergo their own exothermic reactions at much lower temperatures (around 150-280°C), which can be a source of instability[5].
Q5: What are the characteristic temperatures for thermal events in DVB polymers?
A: The thermal behavior depends on the specific comonomer and the degree of crosslinking. However, some general ranges have been observed:
-
Low-Temperature Exotherms: In polymers with unreacted pendant vinyl groups, exothermic events (not related to decomposition) can be seen between 150°C and 280°C[5].
-
Onset of Decomposition: The main thermal degradation for well-formed DVB-styrene copolymers typically begins at temperatures above 300°C, and can be as high as 370-400°C for highly crosslinked systems[6][7][8].
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis and characterization of DVB-based polymers.
Issue 1: Unexpected Exothermic Peak Observed in DSC/TGA at Low Temperatures (150-280°C)
Question: My DVB copolymer shows a significant exothermic peak in the DSC trace well below the expected decomposition temperature. What is causing this?
Causality & Solution:
This phenomenon is almost certainly due to the reaction of residual pendant double bonds from the DVB monomer[5]. This indicates that not all vinyl groups from the DVB participated in the initial polymerization, which is common when using a very high DVB content[5]. These unreacted groups can undergo thermal coupling or oxidation, releasing energy.
Diagnostic & Corrective Workflow:
-
Quantify DVB Content: Re-evaluate the monomer feed ratio. If the DVB concentration is above 55-60%, you are more likely to encounter this issue[5].
-
Optimize Monomer Ratio: Reduce the DVB concentration to the 40-50% range, where maximum thermal stability is often achieved without leaving excessive unreacted groups[2][3].
-
Enhance Polymerization Conditions:
-
Increase Reaction Time/Temperature: Allow the polymerization to proceed for a longer duration or at a slightly elevated temperature to drive the reaction closer to completion.
-
Adjust Initiator Concentration: Ensure sufficient initiator is present to activate the vinyl groups throughout the reaction.
-
-
Implement Post-Polymerization Curing: Introduce a controlled post-curing step by heating the polymer under an inert atmosphere (e.g., nitrogen) at a temperature between the polymerization temperature and the onset of the exotherm (e.g., 120-140°C). This can consume the remaining pendant vinyl groups in a controlled manner, leading to a more stable final material.
Caption: Troubleshooting workflow for low-temperature exotherms.
Issue 2: Polymer Exhibits Poor Thermal Stability and High Weight Loss
Question: My final crosslinked polymer degrades at a temperature similar to the linear homopolymer (e.g., pure polystyrene). What went wrong?
Causality & Solution:
This outcome strongly suggests that an effective crosslinked network did not form. The thermal stability of DVB-copolymers is directly correlated with the crosslink density[4][9]. Insufficient crosslinking provides minimal improvement over the base polymer.
Potential Causes & Solutions:
-
Low DVB Concentration: A small amount of DVB (e.g., <5%) may not be enough to form a robust network, resulting in thermal stability similar to the homopolymer[2][3].
-
Presence of Inhibitors: Commercial DVB and other vinyl monomers are shipped with inhibitors (e.g., tert-Butyl catechol, TBC) to prevent premature polymerization during storage[10]. If not removed, these inhibitors will quench the free radicals generated by your initiator, preventing polymerization.
-
Solution: Pass the monomer through a column of activated alumina or use an inhibitor removal resin before use[11].
-
-
Oxygen Inhibition: Oxygen can react with free radicals, inhibiting radical polymerization.
-
Solution: Ensure the reaction is performed under an inert atmosphere by purging the reaction vessel and solvent with nitrogen or argon before and during the polymerization[12].
-
-
Incorrect Initiator or Temperature: The chosen initiator must have an appropriate half-life at the reaction temperature to sustain the polymerization.
-
Solution: Verify that your initiator (e.g., AIBN, BPO) is suitable for the chosen reaction temperature. For example, AIBN is commonly used around 70°C[6].
-
Issue 3: Polymer Discolors and Degrades Quickly When Heated in Air
Question: My polymer is stable when analyzed under a nitrogen atmosphere (TGA), but it turns yellow and brittle when heated on a hot plate in the open air. Why is there a discrepancy?
Causality & Solution:
This is a classic case of thermo-oxidative degradation. In an inert atmosphere, you are observing the inherent thermal stability of the polymer backbone. In the presence of oxygen, a different, more aggressive degradation pathway is initiated, involving the formation of peroxy and alkoxy radicals that attack the polymer chains[13][14].
Solution: Incorporation of Antioxidants
To protect polymers during processing and use in an oxygen-containing environment, a stabilizer package is essential. Often, a blend of antioxidants is used for synergistic protection[14].
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They function by donating a hydrogen atom to trap the highly reactive peroxy radicals (ROO•), preventing them from attacking the polymer backbone[13][15].
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphite- or sulfur-based compounds. They work by decomposing hydroperoxides (ROOH)—less reactive species that can break down to initiate new radical reactions—into non-radical, stable products[13].
Practical Recommendation: Add a small amount (e.g., 0.1-1.0% by weight of total monomers) of a primary antioxidant like Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) and/or a secondary antioxidant like Tris(2,4-di-tert-butylphenyl)phosphite to the monomer mixture before initiating polymerization.
Caption: Antioxidants interrupt the oxidative degradation cycle.
Part 3: Experimental Protocol & Data
Protocol: Synthesis of a Thermally Stable Styrene/DVB Copolymer with Antioxidant
This protocol describes the preparation of a highly crosslinked and oxidatively stable polymer via suspension polymerization.
Materials:
-
Styrene (inhibitor removed)
-
This compound (55% grade, inhibitor removed)
-
Benzoyl Peroxide (BPO), initiator
-
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), antioxidant
-
Poly(vinyl alcohol) (PVA), suspending agent
-
Deionized water
Procedure:
-
Inhibitor Removal: Pass both styrene and DVB monomers through a short column packed with activated basic alumina immediately before use.
-
Aqueous Phase Preparation: In a 500 mL baffled reaction kettle, dissolve 1.0 g of PVA in 200 mL of deionized water. Heat gently to 60°C to ensure complete dissolution, then allow to cool.
-
Organic Phase Preparation: In a separate beaker, prepare the monomer/organic phase:
-
Styrene: 25 g
-
This compound: 25 g (achieving a 50:50 weight ratio)
-
Antioxidant: 0.25 g (0.5% of total monomer weight)
-
Benzoyl Peroxide (BPO): 0.5 g (1% of total monomer weight)
-
Stir until the BPO and antioxidant are fully dissolved.
-
-
Reaction Setup: Assemble the reaction kettle with a mechanical stirrer, condenser, and nitrogen inlet/outlet. Begin stirring the aqueous phase at 300 RPM.
-
Initiation: Purge the reactor with nitrogen for 20 minutes to remove oxygen. Slowly add the organic phase to the stirring aqueous phase. The stirring will break the organic phase into small droplets.
-
Polymerization: Heat the reactor to 80°C and maintain this temperature for 8 hours with continuous stirring and a slow nitrogen purge.
-
Workup: After 8 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Purification: Filter the resulting polymer beads using a Büchner funnel. Wash the beads extensively with hot water to remove the PVA, followed by methanol to remove any unreacted monomer.
-
Drying: Dry the polymer beads in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: Analyze the thermal stability of the dried polymer using Thermogravimetric Analysis (TGA) in both nitrogen and air atmospheres.
Data Presentation: Impact of DVB Content on Thermal Stability
The following table summarizes typical data from thermogravimetric analysis (TGA) of styrene-DVB copolymers, illustrating the effect of crosslinking on the onset of thermal degradation in an inert atmosphere.
| Copolymer Composition (Styrene:DVB) | Onset Degradation Temp. (Tonset in N2) | Activation Energy (kcal/mol) | Reference |
| 100:0 (Polystyrene) | ~330 °C | ~53 | [2],[3] |
| 98:2 | ~340 °C | 53 | [2],[16] |
| 75:25 | ~365 °C | 54 | [2],[16] |
| 52:48 | ~380 °C | 58 | [2],[16] |
| 44:56 | ~385 °C | 58 | [2],[16] |
| 0:100 (Poly-DVB) | ~390 °C | 65 | [2],[16] |
Note: Absolute temperatures can vary based on specific experimental conditions and instrumentation. The trend is the key takeaway.
Caption: Crosslinking prevents the "unzipping" degradation pathway.
References
-
Straus, S., & Wall, L. A. (1961). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 243–248. [Link]
-
Cojocariu, C., & Jankovic, L. (2009). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. e-Publications@Marquette. [Link]
-
Straus, S., & Wall, L. A. (1961). Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Semantic Scholar. [Link]
-
Hu, Y., et al. (2002). The thermal properties of porous polydivinylbenzene beads. ResearchGate. [Link]
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Straus, S., & Wall, L. A. (1961). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. PubMed. [Link]
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Krajnc, M., et al. (2018). Regular Polymeric Microspheres with Highly Developed Internal Structure and Remarkable Thermal Stability. National Institutes of Health. [Link]
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Shim, S. E., et al. (2004). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Future4200. [Link]
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Straus, S., & Wall, L. A. (1961). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Semantic Scholar. [Link]
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Podkościelna, M., & Worzakowska, M. (2009). Synthesis, characterization, and thermal properties of diacrylic/divinylbenzene copolymers. Springer. [Link]
-
Asandulesa, M., et al. (2024). Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. MDPI. [Link]
-
Prasetya, N. B. A., et al. (2020). Effects of percent weight of divinylbenzene as crosslinking agent on the properties of eugenol–divinylbenzene copolymers. ResearchGate. [Link]
-
Zhang, Y., et al. (2013). Preparation and characterization of (St-DVB-MAA) ion exchange resins. AIP Publishing. [Link]
-
Wikipedia contributors. (n.d.). Polymer stabilizer. Wikipedia. [Link]
-
Podkościelna, M. (2010). The highly crosslinked dimethacrylic/divinylbenzene copolymers Characterization and thermal studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Results of thermogravimetric analyses for DVB-ST, DVB-ST-TEVS 0.5 and... ResearchGate. [Link]
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Deltech Corporation. (n.d.). Divinylbenzene Storage and Handling. Scribd. [Link]
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Clatworthy, E., & ROPL, A. (2004). Determination of the thermal degradation rate of polystyrene-divinyl benzene ion exchange resins in ultra-pure water at ambient and service temperature. ResearchGate. [Link]
-
ResearchGate. (n.d.). Thermal degradation mechanism for poly(MMA-co-DVB) copolymer. ResearchGate. [Link]
-
Solubility of Things. (n.d.). This compound. Solubility of Things. [Link]
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Ciba Specialty Chemicals. (n.d.). INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. Ciba. [Link]
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RBH Ltd. (2024). Polymer stabilisers: Antioxidants, light stabilisers & UV stabilisers. RBH Ltd. [Link]
-
Linchemical. (n.d.). Antioxidant UV Stabilizers For Polymers. Linchemical. [Link]
-
ResearchGate. (n.d.). Fully crosslinked poly(styrene‐co‐divinylbenzene) microspheres by precipitation polymerization and their superior thermal properties. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Low Volatility Antioxidants for Enhanced Polymer Stability. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Wibowo, A. H., et al. (2018). Synthesis and Thermal-Stability Study of Polybutylene Itaconate Modified with Divinyl Benzene and Glycerol. ResearchGate. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Poly(styrene-divinylbenzene), 2% cross-linked. Thermo Fisher Scientific. [Link]
-
Osswald, T. A., et al. (n.d.). The basics of troubleshooting in plastics processing : an introductory practical guide. Hanser. [Link]
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- 16. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of diluent type on the morphology of poly(1,3-divinylbenzene) particles
A Guide for Scientists and Researchers on the Critical Role of Diluent Selection in Controlling Particle Morphology
Welcome to the technical support center for poly(1,3-divinylbenzene) [p(DVB)] particle synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. The synthesis of p(DVB) particles via precipitation polymerization is a powerful technique, but success hinges on a nuanced understanding of the reaction environment. The single most influential factor in determining the final particle morphology, size, and distribution is the choice of diluent.
This guide is structured to help you troubleshoot common experimental issues and answer fundamental questions related to diluent effects. We will explore the causality behind these phenomena, moving beyond simple recipes to a predictive understanding of your polymerization system.
Troubleshooting Guide
This section addresses specific, undesirable outcomes you may encounter during your experiments. Each entry details the likely cause related to the diluent and provides a clear, actionable solution.
Q1: Why are my particles heavily agglomerated or forming a single macrogel instead of discrete microspheres?
Answer:
This is a classic sign that your growing polymer particles remained "soft" and fusible for too long before becoming fully crosslinked, leading to coalescence upon collision. The primary culprit is a diluent with excessively high solvency for the forming p(DVB) polymer.
Causality: In precipitation polymerization, the process relies on the growing polymer chains reaching a critical molecular weight and crosslink density, at which point they become insoluble in the diluent and precipitate out to form nuclei.
-
High Solvency (Good Solvent): If the diluent is a "good" solvent for p(DVB), the polymer chains can grow to a much larger size before they precipitate. These larger, solvated chains are less compact and have lower crosslink density.
-
Delayed Precipitation: This delays the formation of stable, non-sticky nuclei. When these soft, swollen "prenuclei" or primary particles collide, they readily fuse, leading to irreversible agglomeration or, in extreme cases, a bulk macrogel.[1][2]
Diagnostic Steps & Solutions:
-
Re-evaluate Diluent Choice: The diluent is likely too thermodynamically "good." For example, pure toluene or tetrahydrofuran (THF) can be too effective at solvating the polymer chains.
-
Solution 1: Introduce a "Poor" Solvent (Co-solvent): The most effective solution is to decrease the overall solvency of the medium. Introduce a non-solvating or "poor" solvent (a porogen) like n-heptane or isooctane into your diluent system.[2][3] Start with a modest addition (e.g., 10-20% v/v) and systematically increase the poor solvent fraction. This will induce earlier phase separation, forming more compact and stable nuclei that are less prone to fusion.
-
Solution 2: Switch to a Marginal Solvent: Consider using a single diluent that is a "marginal" or near-theta solvent for p(DVB). Acetonitrile is a widely used and effective marginal solvent that often yields well-defined, monodisperse microspheres directly.[1][4][5]
Q2: My particles are spherical, but the size distribution is very broad (high polydispersity). What's causing this?
Answer:
A broad particle size distribution typically results from a prolonged or continuous nucleation period. Ideally, all particle nuclei should form in a short, single burst, followed by a period where existing particles grow by capturing newly formed oligomers and monomer from the solution, without any new nuclei being formed.
Causality: The diluent's solvency directly mediates the nucleation window.
-
Borderline Solvency: A diluent system with borderline solvency can lead to a "smoldering" nucleation process. The initial nuclei form, but the conditions in the continuous phase remain favorable for new oligomers to precipitate over an extended period.
-
Secondary Nucleation: These later-formed nuclei have less time to grow, resulting in a final population of particles with a wide range of sizes. The nucleation stage proceeds through transient microgel particles which act as nuclei for microsphere growth.[6][7] If these microgels form over a long period, polydispersity is the result.
Diagnostic Steps & Solutions:
-
Increase Monomer or Initiator Concentration: Sometimes, a faster polymerization rate can help define a shorter nucleation window. A higher initiator concentration can lead to a more rapid production of primary oligomers, promoting a more distinct nucleation event.[8]
-
Adjust Co-solvent Ratio: If using a mixed diluent system, the ratio is critical. A slight adjustment toward a poorer solvent can sharpen the nucleation event by making the precipitation of initial oligomers more definitive and rapid.
-
Increase Crosslinker (DVB) Concentration: Higher concentrations of DVB lead to faster crosslinking. This causes the growing oligomers to become insoluble more quickly and at a smaller size, promoting a more uniform set of nuclei.[1][5] This also increases the rigidity of the final particles, preventing fusion of softer particles which can also contribute to polydispersity.[1]
Q3: The particle morphology is irregular and "cauliflower-like," not spherical. How do I fix this?
Answer:
This morphology often arises from the secondary aggregation of smaller, primary nanoparticles. This happens when the initial nuclei are not colloidally stable and tend to cluster together before they can grow into larger, smooth spheres. The diluent plays a key role in mediating these particle-particle interactions.
Causality: This is often the result of using a diluent that is an extremely "poor" solvent.
-
Rapid, Uncontrolled Precipitation: In a very poor solvent, the nascent polymer chains precipitate almost instantly, forming a large number of very small primary particles (nanoparticles).
-
Lack of Colloidal Stability: These primary particles have high surface energy and are not well-stabilized in the poor solvent. They rapidly and randomly aggregate to minimize their surface area.
-
Cementing: The aggregated clusters then become "cemented" together by the continued polymerization of monomer absorbed within the aggregate, locking in the irregular, cauliflower-like shape. Adding n-heptane, a poor solvent, to an acetic acid system was shown to produce such homocoagulated, cauliflower-like particles.[9]
Diagnostic Steps & Solutions:
-
Increase Diluent Solvency: The system needs to be shifted towards better solvency to prevent the uncontrolled aggregation of primary nuclei.
-
Solution 1: Introduce a "Good" Solvent: Add a "good" or "better" solvent to your diluent mixture. For example, if you are using pure heptane, introduce a solvent like toluene or methyl ethyl ketone (MEK). This will slightly swell the primary particles and improve their colloidal stability, allowing them to grow by absorbing monomer rather than by aggregating. Adding MEK to an acetic acid system was found to nearly eliminate the formation of odd-shaped particles.[9]
-
Solution 2: Optimize Temperature: Lowering the polymerization temperature can sometimes slow down the aggregation kinetics, allowing more time for individual particle growth. However, this must be balanced with the initiator's half-life.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which diluents control particle morphology in p(DVB) precipitation polymerization?
Answer:
The diluent's primary role is to control the thermodynamics of phase separation. The entire process, from nucleation to final particle morphology, is dictated by the evolving solubility of the growing, crosslinking p(DVB) chains in the reaction medium. This mechanism can be summarized in a few key stages, as illustrated below.
Caption: The influence of diluent solvency on the p(DVB) formation pathway.
-
Initiation and Oligomer Formation: The reaction begins with the formation of soluble, linear, or lightly branched p(DVB) oligomers.
-
Phase Separation (Nucleation): As these oligomers grow and crosslink, their molecular weight increases, and their solubility in the diluent decreases. At a critical point, they become insoluble and collapse, forming primary particles or "nuclei." This is the most critical stage. The timing and nature of this event, which is controlled by the diluent, sets the stage for the final morphology.
-
Particle Growth: After nucleation, particles continue to grow, primarily by absorbing monomer and soluble oligomers from the diluent phase. If the nuclei are stable, they grow into discrete spheres. If they are unstable, they aggregate.
Q2: How do I rationally select a diluent? Can solubility parameters help?
Answer:
Yes, solubility parameters provide an excellent theoretical framework for selecting and optimizing your diluent system. The Hildebrand and Hansen solubility parameters are the most useful tools. The core principle is that the smaller the difference in solubility parameter (δ) between the polymer and the solvent, the better the solvent is for that polymer.
-
Hildebrand Solubility Parameter (δ): This is a single value representing the overall cohesive energy density of a substance.
-
Hansen Solubility Parameters (δd, δp, δh): This model is more sophisticated, breaking down the Hildebrand value into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). This is particularly useful for complex systems.
One study systematically investigated this and proposed a "predictable" range for forming monodisperse p(DVB) microspheres using Hansen parameters: δd should be around 15.4 MPa¹/² and δh should be below 13.5 MPa¹/² .[9] Solvents falling within this range are more likely to act as suitable marginal solvents.
Practical Application:
-
Calculate p(DVB) Solubility Parameter: The δ for p(DVB) can be estimated using group contribution methods or found in literature.
-
Select Candidate Solvents:
-
For Monodisperse Spheres: Look for a single solvent whose δ is moderately different from that of p(DVB) (a marginal solvent like acetonitrile).
-
For Porous Particles: Select a binary system consisting of a good solvent (δ close to p(DVB), e.g., toluene) and a poor solvent/porogen (δ very different from p(DVB), e.g., n-heptane). The porosity is then generated by the phase separation of the polymer in the presence of the poor solvent.[2][3]
-
-
Fine-Tune with Mixtures: Use mixtures of solvents to precisely tune the δ of the continuous phase to achieve the desired particle morphology.
Table 1: Summary of Diluent Effects on p(DVB) Particle Morphology
| Diluent Type | Example Solvents | Typical Morphology | Particle Size | Size Distribution | Underlying Mechanism |
| Good Solvent | Toluene, THF, Dichloromethane | Macrogel, Agglomerated Particles | N/A (gel) or Large | Very Broad | Polymer remains soluble to high molecular weight, leading to delayed precipitation and fusion of soft, swollen particles.[1] |
| Marginal (Theta) Solvent | Acetonitrile, Acetic Acid | Monodisperse Spheres | Micron-sized (1-10 µm) | Narrow | Induces a short, distinct nucleation event followed by a diffusion-controlled growth phase on stable nuclei.[9][10] |
| Poor Solvent (Porogen) | n-Heptane, Isooctane, Alkanes | Irregular, Cauliflower-like Aggregates | Varies (aggregates of nanoparticles) | Broad | Causes rapid, uncontrolled precipitation of oligomers into unstable primary nanoparticles, which then quickly aggregate.[3][9] |
| Good/Poor Mixture | Toluene/n-Heptane, MEK/n-Heptane | Porous Spheres, Controlled Morphologies | Varies (often 1-50 µm) | Moderate to Narrow | The good solvent swells the growing polymer, while the poor solvent acts as a porogen, inducing phase separation to create pores. The ratio controls porosity and morphology.[2][11] |
Experimental Protocols
Protocol 1: Synthesis of Monodisperse p(DVB) Microspheres using a Marginal Solvent
This protocol provides a robust starting point for generating uniform, non-porous p(DVB) microspheres.
Materials:
-
This compound (DVB), technical grade (e.g., 80%, inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, for washing
Procedure:
-
Inhibitor Removal: Pass the DVB through a column of basic alumina to remove the polymerization inhibitor (e.g., tert-butylcatechol).
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 100 mL of acetonitrile.
-
Deoxygenation: Purge the acetonitrile with nitrogen gas for 30 minutes while stirring gently to remove dissolved oxygen.
-
Reagent Addition: While maintaining the nitrogen blanket, dissolve 0.2 g of AIBN in the acetonitrile. Then, add 2.0 mL of the purified DVB.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Maintain a constant stirring speed (e.g., 200 RPM) to ensure homogeneity. The solution will become turbid as nuclei form, typically within the first 30-60 minutes. Allow the reaction to proceed for 24 hours.
-
Particle Isolation: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Washing: Collect the particles by centrifugation or filtration. Wash the particles repeatedly with fresh acetonitrile (2-3 times) followed by methanol (2-3 times) to remove any unreacted monomer, initiator, and soluble oligomers.
-
Drying: Dry the white, powdery p(DVB) particles in a vacuum oven at 60 °C overnight.
Caption: Experimental workflow for p(DVB) microsphere synthesis.
References
- da Silva, M. A., et al. (2013). Morphological characteristics of poly(styrene-co-divinylbenzene) microparticles synthesized by suspension polymerization. Powder Technology, 247, 279-288. (URL not available)
-
de Souza, R. A., et al. (2022). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. National Institutes of Health (NIH). [Link]
-
Yang, S. M., et al. (2021). Single-Step Synthesis of Shape-Controlled Polymeric Particles using Initiated. arXiv. [Link]
-
Yan, Q., et al. (2009). Precipitation polymerization in acetic acid: study of the solvent effect on the morphology of poly(divinylbenzene). PubMed. [Link]
-
Bai, Y., et al. (2007). Synthesis of monodisperse porous poly(divinylbenzene) microspheres by distillation–precipitation polymerization. ResearchGate. [Link]
- Shim, S. E., et al. (2004). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Journal of Polymer Science Part A: Polymer Chemistry, 42, 835–845. (URL not available)
-
Sharma, S., et al. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. ResearchGate. [Link]
-
Jiang, H., et al. (2010). Precipitation polymerization in acetonitrile and 1-propanol mixture: Synthesis of monodisperse poly(styrene-co-divinylbenzene) microspheres with clean and smooth surface. ResearchGate. [Link]
-
Limé, F., & Irgum, K. (2009). Preparation of Divinylbenzene and Divinylbenzene-co-Glycidyl Methacrylate Particles by Photoinitiated Precipitation Polymerization in Different Solvent Mixtures. ACS Publications. [Link]
-
Okay, O., et al. (1995). Effects of crosslinking agents and inert diluents on the characteristics of crosslinked polystyrene copolymers. ResearchGate. [Link]
-
P(S-b-4VP) mediated synthesis of cross-linked poly(divinylbenzene) spheres. (n.d.). ResearchGate. [Link]
-
Okay, O., et al. (1995). Effects of the crosslinking agent and diluents on bead properties of styrene–divinylbenzene copolymers. ResearchGate. [Link]
-
Downey, J. S., et al. (1999). Precipitation polymerization of divinylbenzene: An investigation of the particle formation mechanism. McMaster Experts. [Link]
-
Zhang, H., et al. (2017). Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations. MDPI. [Link]
-
Cuellar, J., et al. (2011). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research. [Link]
-
Lee, J., et al. (2001). Effect of the polymerization parameters on the morphology and spherical particle size of poly(styrene- co-divinylbenzene) prepared by precipitation polymerization. ResearchGate. [Link]
-
Jerabek, K., et al. (2010). Effects of post-crosslinking of macroreticular styrene–divinylbenzene copolymers on their morphology. ResearchGate. [Link]
-
Can anyone suggest the preferred method for synthesis of porous Polystyrene-co-divinylbenzene microparticles? (2016). ResearchGate. [Link]
-
Downey, J.S. (2000). Precipitation polymerization of divinylbenzene to monodisperse microspheres: An investigation of the particle formation mechanism. McMaster University. [Link]
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Technical Support Center: Strategies to Reduce Polydispersity in 1,3-DVB Microspheres
Welcome to the technical support center for the synthesis of 1,3-Divinylbenzene (DVB) microspheres. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols for achieving low polydispersity. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of microsphere synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Polydispersity Index (PDI) and why is it a critical parameter for DVB microspheres?
A1: The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of a sample based on size. In the context of microspheres, it measures the breadth of the particle size distribution. A PDI value approaching 0.0 indicates a perfectly monodisperse sample (all particles are the same size), while values greater than 0.1 suggest a broader distribution. For many advanced applications, such as chromatography, drug delivery, and diagnostics, a narrow size distribution (low PDI) is crucial because particle size directly influences packing density, release kinetics, and binding efficiency. Uniformly sized microspheres ensure reproducibility and predictable performance.[1]
Q2: Which polymerization technique is inherently best for producing monodisperse DVB microspheres?
A2: There is no single "best" method, as the choice depends on the desired particle size, porosity, and scalability. However, some techniques offer more inherent control over particle size distribution:
-
Dispersion and Precipitation Polymerization are often favored for producing monodisperse, micron-sized particles directly in a one-step process.[2][3][4] Precipitation polymerization, in particular, can produce stable microspheres without any stabilizer, relying on the rigidity of the highly crosslinked network to prevent coagulation.[3][4]
-
Seeded Polymerization (often a multi-step method) provides excellent control over the final particle size and distribution by using pre-synthesized monodisperse seed particles that are subsequently swollen with monomer and polymerized.[5][6][7] This method separates the nucleation and growth stages, which is key to achieving uniformity.
-
Suspension and Emulsion Polymerization can be more challenging for achieving monodispersity with high DVB content due to the complex interplay of droplet stability, nucleation mechanisms, and crosslinking kinetics.[8][9] However, with careful optimization, they remain viable and widely used methods.
Troubleshooting Guide: Achieving Monodispersity
This section addresses common issues encountered during the synthesis of DVB microspheres, organized by polymerization technique.
I. Issues in Dispersion & Precipitation Polymerization
Dispersion and precipitation polymerizations are powerful methods for creating monodisperse microspheres. In these systems, the reaction medium is a solvent for the monomers but a non-solvent for the resulting polymer, causing the particles to precipitate as they form.
A3: This is a classic problem when working with crosslinking agents like DVB in dispersion polymerization. The primary cause is that DVB interferes with the critical particle nucleation stage.[2] Early crosslinking creates rigid, non-tacky nuclei that have difficulty adsorbing the polymeric stabilizer (like PVP), leading to instability and aggregation.
Solutions & Scientific Rationale:
-
Delayed Crosslinker Addition: The most effective strategy is to delay the addition of DVB until after the nucleation stage is complete (e.g., after ~5% monomer conversion).[2] This allows stable, non-crosslinked seed particles to form first, which are effectively stabilized. The DVB is then fed into the reaction over several hours to facilitate controlled growth and crosslinking of these pre-formed nuclei.
-
Optimize Stabilizer Concentration: Insufficient stabilizer will fail to cover the growing particle surface area, leading to coagulation. Conversely, excessively high concentrations can induce secondary nucleation, broadening the size distribution. The optimal concentration depends on the specific stabilizer (e.g., PVP molecular weight) and solvent system.[10][11]
-
Use a Chain Transfer Agent (CTA): Adding a CTA like tertiary dodecyl mercaptan (TDDM) can increase the concentration of oligomers during nucleation. This promotes the aggregation of oligomers into larger primary particles and reduces the initial crosslinking effect, helping to avoid coagulation and improve dispersity.[12]
Workflow: Two-Stage Dispersion Polymerization for Monodisperse Cross-Linked Microspheres
This workflow illustrates the principle of delayed crosslinker addition to circumvent nucleation interference.
Caption: Workflow for delayed crosslinker addition in dispersion polymerization.
A4: Precipitation polymerization relies on the self-stabilization of rigid, highly crosslinked particles.[4] The breadth of the size distribution is highly sensitive to the reaction parameters that control the nucleation window and particle growth rate.
Solutions & Scientific Rationale:
-
Increase DVB Concentration: Higher concentrations of DVB lead to more rapid formation of a rigid, crosslinked network.[3][4] This rigidity enhances particle stability against coagulation during the growth phase, resulting in a narrower size distribution. Studies have shown that increasing DVB concentration from 20 to 90 mol% can significantly narrow the distribution.[3]
-
Optimize Initiator Concentration: Increasing the initiator (e.g., AIBN) concentration generally leads to a higher number of nuclei being formed in a shorter period. This rapid nucleation event followed by monomer consumption can result in a more uniform particle size.[13][14]
-
Control Monomer Concentration: The total monomer concentration influences both the nucleation rate and the final particle size. While higher monomer concentrations lead to larger particles, there is an optimal range. Very low concentrations may not produce stable particles, while excessively high concentrations can lead to agglomeration.[3]
-
Maintain a Stable Temperature: The polymerization rate is highly dependent on temperature.[15] Fluctuations can cause variations in the nucleation and growth rates, leading to a broader size distribution. A stable and uniform temperature throughout the reaction vessel is critical.
II. Issues in Suspension Polymerization
In suspension polymerization, monomer droplets containing the initiator are dispersed in an aqueous phase with a stabilizer. Each droplet acts as a mini-bulk reactor. Polydispersity arises from a broad initial droplet size distribution and droplet coalescence or breakage.
A5: This is typically due to inadequate droplet stability or a non-uniform dispersion of mechanical energy.
Solutions & Scientific Rationale:
-
Optimize Agitation Speed: Stirring speed is one of the most critical parameters.[8][13]
-
Too Low: Insufficient shear leads to large, unstable droplets that can easily coalesce, resulting in a broad size distribution and large particles.
-
Too High: Excessive shear can cause turbulent flow and droplet breakage, leading to the formation of very small, irregular particles and broadening the distribution. A stable, optimal agitation speed must be determined empirically for your specific reactor geometry.
-
-
Adjust Stabilizer Type and Concentration: The stabilizer (e.g., PVA, SDS) forms a protective layer at the oil-water interface, preventing droplet coalescence. A high concentration of a suitable stabilizer is crucial for forming and maintaining a narrow droplet size distribution.[16][17] The choice between steric stabilizers (like PVA) and ionic surfactants (like SDS) can also impact stability and final particle size.[10]
-
Increase Crosslinker (DVB) Amount: A higher DVB concentration helps to quickly form a rigid network within the monomer droplets.[18] This increased rigidity, known as the "gel effect," reduces the tendency of droplets to coalesce upon collision, thus preserving their spherical shape and narrowing the final size distribution.[4][18]
Table 1: Effect of Key Parameters on Polydispersity in DVB Microsphere Synthesis
| Parameter | Polymerization Method | Effect of Increasing the Parameter on Polydispersity | Rationale & Key Insights |
| Initiator Conc. | All Methods | Generally Decreases | More nuclei are formed in a shorter time, leading to more uniform growth.[3][13] |
| Stabilizer Conc. | Dispersion / Suspension | Parabolic Effect (Optimal Point) | Too low causes agglomeration; too high can cause secondary nucleation. Finding the sweet spot is key.[10][19] |
| DVB Conc. | Precipitation | Decreases | Higher crosslinking density provides better self-stabilization against coagulation.[3][4] |
| DVB Addition | Dispersion | N/A (Strategy is Key) | Delayed/slow addition is critical to prevent interference with the nucleation stage.[2] |
| Agitation Speed | Suspension | Parabolic Effect (Optimal Point) | Balances droplet formation and coalescence. The optimum is reactor-dependent.[8][18] |
| Temperature | All Methods | Increases if Unstable | Temperature fluctuations cause inconsistent nucleation and growth rates. Stability is essential.[15] |
III. General Troubleshooting & Advanced Strategies
A6: If standard optimizations are insufficient, more advanced techniques or post-synthesis processing may be necessary.
Solutions & Scientific Rationale:
-
Seeded Polymerization: This is the go-to method for ultimate control. You begin with highly monodisperse seed particles (e.g., polystyrene) and swell them with a DVB/styrene monomer mixture before initiating a second polymerization stage.[6][7] The final size distribution is almost entirely dependent on the quality of the initial seed particles.
-
Use of a Co-solvent/Porogen: In precipitation and suspension polymerization, the choice of solvent or porogen (e.g., toluene, acetonitrile) is critical.[20][21] The solvent quality affects the polymer's precipitation behavior and the swelling of the growing particles, which in turn influences the final morphology and size distribution. Using a mixture of a good and bad solvent can help control phase separation.[8]
-
Post-Synthesis Separation: If the synthesis consistently produces a sample with a broad PDI, size-selective separation methods can be employed. Techniques like centrifugation, dialysis, or size-exclusion chromatography can be used to isolate a more monodisperse fraction from the bulk sample.[22]
Diagram: Troubleshooting Logic for High Polydispersity
This flowchart provides a logical path to diagnose and solve issues with broad particle size distribution.
Caption: Decision tree for troubleshooting high polydispersity in DVB microspheres.
References
-
Paine, A. J., Luymes, W., & McNulty, J. (1990). Cross-Linked, Monodisperse, Micron-Sized Polystyrene Particles by Two-Stage Dispersion Polymerization. Macromolecules, 23(11), 3104–3109. [Link]
-
Costa, M. A. S., et al. (2011). A Study of the Initiator Concentration's Effect on Styrene-Divinylbenzene Polymerization with Iron Particles. Materials Research, 14(4), 453-457. [Link]
-
Li, W., et al. (2013). Synthesis of Monodisperse Polystyrene Microspheres by Seeding Polymerization. Integrated Ferroelectrics, 147(1), 89-96. [Link]
-
Garcés, M., et al. (2021). Silica-Supported Styrene-Co-Divinylbenzene Pickering Emulsion Polymerization: Tuning Surface Charge and Hydrophobicity by pH and Co-Aid Adsorption. Polymers, 13(19), 3379. [Link]
-
Cui, Y., et al. (2008). Highly crosslinked poly(styrene- co -divinylbenzene) microspheres prepared by precipitation polymerization: Effects of the polymerization parameters on the characteristics of the particles. Journal of Applied Polymer Science, 111(6), 3144-3150. [Link]
-
Cong, H., et al. (2017). Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations. Molecules, 22(4), 656. [Link]
-
Thomson, R. A., et al. (2015). Surface morphology control of cross-linked polymer particles via dispersion polymerization. Soft Matter, 11, 3643-3652. [Link]
-
Bai, F., et al. (2007). Synthesis of Narrow or Monodisperse Poly(divinylbenzene) Microspheres by Distillation−Precipitation Polymerization. Macromolecules, 40(20), 7255–7261. [Link]
-
Kim, J., et al. (2004). Preparation of monodisperse poly(styrene-co-divinylbenzene) microspheres by vibration dispersion method. Journal of Industrial and Engineering Chemistry, 10(6), 999-1004. [https://www.semanticscholar.org/paper/Preparation-of-monodisperse-poly(styrene-co-microspheres-Kim-Kim/968e7e31b66f225d3090623a887a023023b32014]([Link]
-
Downey, J. S. (2002). Precipitation polymerization of divinylbenzene to monodisperse microspheres: An investigation of the particle formation mechanism. McMaster University Thesis. [Link]
-
Cong, H., et al. (2016). Synthesis of monodisperse poly(styrene-co-divinylbenzene) microspheres with binary porous structures and application in high-performance liquid chromatography. Journal of Materials Science, 51, 5240–5251. [Link]
-
Bai, F., et al. (2008). Synthesis of monodisperse porous poly(divinylbenzene) microspheres by distillation–precipitation polymerization. Polymer, 49(12), 2849-2855. [Link]
-
Shim, S. E., et al. (2003). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Journal of Polymer Science Part A: Polymer Chemistry, 41(6), 834-843. [Link]
-
Chaudhary, V., & Sharma, S. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 26, 1559–1571. [Link]
-
Sherrington, D. C., & Small, P. W. N. (2004). Control of Porous Morphology in Suspension Polymerized Poly(divinylbenzene) Resins Using Oligomeric Porogens. Macromolecules, 37(11), 4051–4057. [Link]
-
Li, W., et al. (2010). Preparation of monodispersed hollow polymer particles by seeded emulsion polymerization under low emulsifier conditions. Colloid and Polymer Science, 288, 1357–1364. [Link]
-
de Oliveira, G. R., et al. (2022). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. MethodsX, 9, 101735. [Link]
-
Lee, K. J., et al. (2011). Effect of co-initiator on the size distribution of the stable poly(styrene-co-divinylbenzene) microspheres in acetone/water mixture. Macromolecular Research, 19(8), 834-840. [Link]
-
Chaudhary, V., & Sharma, S. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 26, 1559–1571. [Link]
-
Saenz, J. M., & Puig, J. E. (1998). Particle size distribution control in emulsion polymerization. Polymer Engineering & Science, 38(12), 2084-2093. [Link]
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Lee, J. H., et al. (2018). Optimization of Emulsion Polymerization for Submicron-Sized Polymer Colloids towards Tunable Synthetic Opals. Polymers, 10(11), 1238. [Link]
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Wang, C., et al. (2021). Synthesis of hypercrosslinked polymers by DVB-knitting via Friedel-Crafts addition polymerization. Polymer Chemistry, 12(30), 4346-4352. [Link]
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D’Acunzi, M., et al. (2005). Synthesis of Monodisperse Colloidal Spheres, Capsules, and Microballoons by Emulsion Templating. Advanced Materials, 17(4), 442-446. [Link]
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Gritskova, I. A., et al. (2023). New Approaches to the Synthesis and Stabilization of Polymer Microspheres with a Narrow Size Distribution. Polymers, 15(11), 2465. [Link]
-
Wang, Y., et al. (2019). Narrow‐disperse, cross‐linked polymer microspheres by one‐step dispersion polymerization with a chain transfer agent. Journal of Applied Polymer Science, 136(48), 48261. [Link]
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Chen, C. Y., et al. (2017). Controlling Morphology and Particle Size of Hollow Poly(styrene-divinylbenzene) Microspheres Fabricated by Template-based Method. Journal of the Chinese Chemical Society, 64(12), 1471-1479. [Link]
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Podkościelna, B., et al. (2021). Regular Polymeric Microspheres with Highly Developed Internal Structure and Remarkable Thermal Stability. Materials, 14(9), 2200. [Link]
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Various Authors. (2023). How to reduce micelles' polydispersity and decrease size variations? ResearchGate Discussion. [Link]
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Shim, S. E., et al. (2003). Fully crosslinked poly(styrene-co-divinylbenzene) microspheres by precipitation polymerization and their superior thermal properties. Journal of Polymer Science Part A: Polymer Chemistry, 41(6), 834-843. [Link]
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Al-kassas, R., et al. (2022). Effect of different types and concentrations of stabilizers on the formulation and evaluation of meloxicam nanocrystals. AAPS PharmSciTech, 23(4), 118. [Link]
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Distler, P., & Schmidt, F. G. (2021). Preparation of monodisperse polystyrene microspheres: Effect of reaction parameters on particle formation, and optical performances of its diffusive agent application. Journal of Colloid and Interface Science, 582(Pt B), 936-947. [Link]
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Yadav, N., & Khatak, S. (2022). Effect of polymer and stabilizer concentrations on average particle size, polydispersity index, and zeta potential of nanoparticles. Journal of Pharmaceutical Negative Results, 13(3), 503-509. [Link]
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Wang, Y., et al. (2018). Effect of polymerization temperature on polymerization kinetics. ResearchGate. [Link]
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Zhang, K., et al. (2017). Research on Polymer Microspheres with Surface Concavities. Langmuir, 33(37), 9337-9345. [Link]
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Various Authors. (2021). How can I reduce the polydispersity index of a sample? ResearchGate Discussion. [Link]
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Sahiner, N., et al. (2016). Crosslinked PS-DVB microspheres with sulfonated polystyrene brushes as new generation of ion exchange resins. Reactive and Functional Polymers, 109, 1-9. [Link]
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SPI Supplies. (n.d.). Calibrated Polystyrene DVB Microspheres in Suspension. [Link]
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Shah, S., et al. (2021). Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles. Journal of Applied Pharmaceutical Science, 11(10), 113-121. [Link]
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Böck, F., et al. (2021). Impact of stabilizers on particle size and dispersion behavior in biorelevant media in solid nanocrystal formulations. European Journal of Pharmaceutics and Biopharmaceutics, 165, 285-294. [Link]
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Technical Support Center: Optimizing Agitation in 1,3-DVB Suspension Polymerization
Welcome to the technical support center for the suspension polymerization of 1,3-divinylbenzene (DVB). This guide is designed for researchers, scientists, and professionals in drug development who are working with DVB-based copolymers, such as poly(styrene-co-divinylbenzene). As you know, achieving the desired particle size, morphology, and a narrow size distribution is paramount for applications ranging from chromatography resins to drug delivery vehicles. One of the most critical, yet frequently misunderstood, parameters governing these outcomes is the agitation speed.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple instructions to explain the underlying physical principles, enabling you to diagnose problems and rationally design your experiments for optimal results.
Part 1: Foundational Principles of Agitation
This section addresses the fundamental role of agitation in establishing the conditions for successful suspension polymerization.
Q1: What is the primary function of agitation in the suspension polymerization of 1,3-DVB?
Agitation is the mechanical force that creates and maintains the dispersion of the water-insoluble monomer phase (1,3-DVB, often with a comonomer like styrene and a porogen) as discrete droplets within the continuous aqueous phase.[1] The process is a dynamic equilibrium between two opposing phenomena: droplet breakage and droplet coalescence .
-
Droplet Breakage: The shear forces generated by the impeller break down larger monomer droplets into smaller ones. Higher agitation speeds lead to greater shear and favor the formation of smaller droplets.[2]
-
Droplet Coalescence: In the absence of sufficient shear or stabilization, droplets tend to collide and merge, forming larger droplets to minimize interfacial energy.
The final size of the polymer beads is largely determined by the equilibrium droplet size established by agitation before polymerization begins and maintained during the critical early stages.[1]
Caption: Droplet breakage and coalescence equilibrium.
Q2: How does agitation speed directly influence the final properties of the poly(DVB) beads?
Agitation speed has a profound and direct impact on the key physical characteristics of the final polymer product:
-
Particle Size: This is the most direct relationship. Increasing the agitation speed generally decreases the mean particle size .[3][4] This is because higher speeds increase the turbulent energy, breaking monomer droplets into smaller, more stable sizes.[2]
-
Particle Size Distribution (PSD): An optimal agitation speed helps to create a uniform shear field throughout the reactor, leading to a narrower PSD (i.e., more monodisperse beads). Speeds that are too low or too high can introduce instabilities and broaden the PSD.[5][6]
-
Morphology and Porosity: While primarily controlled by the type and amount of porogen (diluent) used, agitation can have a secondary effect.[7][8] Inconsistent agitation can lead to premature phase separation or uneven polymerization within droplets, affecting the final porous structure and potentially leading to irregularly shaped particles.[9]
Part 2: Troubleshooting Common Agitation-Related Issues
This section provides practical guidance for diagnosing and resolving problems encountered during your experiments.
Q3: My final polymer beads are consistently too large. How can I reduce their size using agitation?
Primary Cause: The most likely reason for oversized beads is an agitation speed that is too low. Insufficient shear force fails to break down the monomer droplets to the desired size, and the rate of coalescence may be higher than the rate of breakage.
Troubleshooting Steps:
-
Incrementally Increase RPM: Increase the agitation speed by 50-100 RPM in your next experiment while keeping all other parameters constant.
-
Verify Impeller Position: Ensure the impeller is positioned correctly within the reactor (typically one-third of the reactor height from the bottom) to maximize mixing efficiency.
-
Assess Reactor Baffling: In unbaffled reactors, a central vortex can form, leading to poor dispersion.[6] If you observe a deep vortex, consider using a baffled reactor for more effective energy dissipation.
Q4: I'm getting a lot of fine powder instead of beads, and the reactor walls are coated with polymer. What's the issue?
Primary Cause: This scenario is characteristic of an agitation speed that is excessively high. Extreme shear can lead to several problems:
-
Secondary Nucleation: The monomer droplets are sheared into such small sizes that the polymerization characteristics can shift from a pure suspension system towards an emulsion-like system, creating very fine, stable particles.
-
Droplet-Wall Collisions: High turbulence violently throws droplets against the reactor walls, baffles, and impeller. During the "tacky" phase of polymerization, these collisions result in polymer buildup and fouling.
Troubleshooting Steps:
-
Systematically Decrease RPM: Reduce the agitation speed by 100-150 RPM. The goal is to find a speed that is energetic enough to prevent coalescence but gentle enough to avoid excessive shearing and wall deposition.
-
Review Stabilizer Concentration: High agitation can sometimes be compensated for by optimizing the concentration of the suspending agent (e.g., polyvinyl alcohol - PVA). A higher stabilizer concentration can better protect the smaller droplets formed at high shear rates.[1][2]
Q5: The particle size of my product is highly variable (polydisperse). How can agitation help me achieve a narrower distribution?
Primary Cause: A broad particle size distribution (PSD) suggests an unstable or non-uniform dispersion. This can happen if the agitation speed is either at the low end, causing random coalescence events, or at the high end, creating a chaotic and inefficient mixing pattern.[5] There is often an optimal agitation speed for a given reactor setup that provides the most uniform particle size.[5]
Troubleshooting Steps:
-
Conduct an Optimization Study: Run a series of experiments at different agitation speeds (e.g., 300, 400, 500, 600 RPM) while keeping all other variables constant. Analyze the PSD of each batch to identify the optimal RPM for your system.
-
Maintain Constant Speed: Ensure your stirring motor can maintain a constant speed throughout the entire polymerization process, especially during the initial dispersion and the critical tacky stage. Fluctuations in speed will inevitably broaden the PSD.
Q6: My reactor is full of large, agglomerated lumps of polymer instead of discrete beads. What happened?
Primary Cause: Catastrophic agglomeration is a failure of the suspension stability. This occurs when the monomer droplets or partially polymerized particles coalesce uncontrollably. While stabilizer failure is a common cause, insufficient agitation is a primary contributor.
Explanation: As polymerization proceeds, the viscosity of the monomer droplets increases. They go through a "tacky" or "sticky" phase where collisions are highly likely to result in irreversible agglomeration.[10] If the agitation is too low, it cannot provide the necessary mechanical barrier to keep these sticky particles separated.
Troubleshooting Steps:
-
Ensure Vigorous Initial Dispersion: The agitation must be sufficient from the very beginning to form a fine, stable dispersion before heating and initiation.
-
Do Not Decrease Speed Mid-Reaction: It is a critical error to reduce the agitation speed once the reaction has started, especially as it approaches the tacky phase. The speed must be maintained or even slightly increased to overcome the rising viscosity and stickiness of the particles.
-
Check for "Dead Zones": In poorly designed reactor setups, "dead zones" with low mixing can occur. This is where agglomeration often begins. Observe the dispersion carefully to ensure all areas of the reactor are well-mixed.
Caption: Troubleshooting flowchart for agitation issues.
Part 3: Experimental Protocols
Protocol 1: Baseline Suspension Polymerization of Styrene/1,3-DVB
This protocol provides a starting point. The optimal agitation speed is highly dependent on your specific reactor geometry and scale.[1][6]
A. Aqueous Phase Preparation:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer (e.g., four-bladed propeller), condenser, and nitrogen inlet, add deionized water.
-
Add the suspending agent (e.g., Polyvinyl alcohol, 1% w/v) and any salts.
-
Heat gently while stirring to fully dissolve the stabilizer.[11] Cool back to room temperature.
B. Organic Phase Preparation:
-
In a separate beaker, combine the monomers (e.g., styrene and 1,3-DVB). Note: Monomers should be washed with NaOH solution to remove inhibitors.[9]
-
Add the porogen (e.g., toluene, isooctane).
-
Add the initiator (e.g., benzoyl peroxide, 1 mol% relative to monomers) and stir until fully dissolved.[12]
C. Polymerization:
-
Begin stirring the aqueous phase at the target agitation speed (e.g., start at 400 RPM). The goal is to create a vortex.[12]
-
Slowly add the organic phase to the vigorously stirred aqueous phase to form a fine suspension.[11]
-
Once the addition is complete and the dispersion is stable, begin purging with nitrogen and heat the reactor to the target polymerization temperature (e.g., 80-90°C).[11][12]
-
Crucially, maintain the agitation speed throughout the entire reaction time (typically 6-8 hours).
-
After the reaction is complete, cool the mixture to room temperature while continuing to stir.
D. Work-up:
-
Filter the polymer beads using a Buchner funnel.
-
Wash thoroughly with hot water to remove the stabilizer, followed by a solvent like methanol or ethanol to remove residual monomers and porogen.
-
Dry the beads in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Agitation Speed Optimization Study
-
Set up the baseline reaction as described in Protocol 1.
-
For the first experiment, set the agitation to a moderate speed (e.g., 400 RPM).
-
Run the full polymerization and work-up.
-
Characterize the resulting beads for mean particle size and particle size distribution (e.g., using laser diffraction or sieve analysis).
-
Repeat the experiment, changing only the agitation speed (e.g., 300 RPM, 500 RPM, 600 RPM).
-
Tabulate the results to identify the speed that produces the desired particle characteristics.
Part 4: Quantitative Data & Advanced Considerations
Illustrative Relationship Between Agitation Speed and Particle Size
The following table synthesizes data from literature to illustrate the typical inverse relationship between agitation speed and the average particle size for styrene-DVB copolymers. Note that absolute values will vary significantly with reactor scale, geometry, and formulation.[4][8]
| Agitation Speed (RPM) | Average Particle Size (µm) | Expected Observation |
| 400 | ~480 | Larger, spherical beads. |
| 550 | ~400 | Medium-sized, spherical beads. |
| 700 | ~250 | Smaller, spherical beads. |
Data synthesized from studies on styrene-divinylbenzene systems for illustrative purposes.[4]
Q7: How do reactor geometry, impeller type, and scale-up affect my optimal agitation speed?
This is a critical consideration for process development. The power input and shear distribution in a reactor are not solely dependent on RPM.
-
Reactor Geometry: A baffled, cylindrical reactor provides a more uniform and efficient mixing profile than a simple, unbaffled flask, which can suffer from a large central vortex and poor turnover.[6] Spherical reactors may offer different particle size outcomes at similar speeds.[6]
-
Impeller Type & Size: The type of impeller (e.g., marine propeller, Rushton turbine, pitched-blade) and its diameter relative to the tank diameter drastically change the flow pattern (axial vs. radial) and the intensity of shear for a given RPM.[1]
-
Scale-Up: You cannot simply maintain the same RPM when moving from a 1 L lab reactor to a 100 L pilot reactor. Process engineers use principles like maintaining constant power-per-unit-volume (P/V) or constant impeller tip speed to estimate the equivalent agitation conditions at a larger scale. Direct translation of RPM will fail.
Q8: How does my choice of stabilizer interact with agitation?
The stabilizer and agitation work synergistically. The stabilizer (e.g., PVA, gelatin, starch) adsorbs at the oil-water interface, forming a protective layer that hinders coalescence.[10][13]
-
At Low Agitation: A highly efficient stabilizer might compensate for low shear, but you risk creating larger beads if the stabilizer is not robust enough.
-
At High Agitation: As you increase agitation, the total surface area of the dispersed droplets increases dramatically. You must ensure you have a sufficient concentration of stabilizer to cover this newly created surface area. If not, the now-unprotected small droplets will rapidly coalesce, leading to instability and a broad PSD.[1][2]
By understanding these fundamental principles and following a systematic troubleshooting approach, you can effectively harness agitation speed as a powerful tool to control the outcome of your 1,3-DVB suspension polymerizations.
References
-
Effect of agitation speed on polymer particle size. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Barandiaran, M. J., & Asua, J. M. (1996). Influence of Stirring Speed on the Suspension Copolymerization of Styrene with Methyl Methacrylate. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 34(8), 1491-1505. [Link]
-
Zai, A. A. S., & Brooks, B. W. (2009). effect of stirring speed on conversion and time to particle stabilization of poly (vinyl chloride) produced by suspension polymerization process at the beginning of reaction. Brazilian Journal of Chemical Engineering, 26(1), 147-155. [Link]
-
Tailoring the Particle Size Distribution in Suspension Polymerization of Poly(MMA‐co‐EGDMA): Role of Stabilizer and Agitation Rate. (2020). Macromolecular Symposia, 391(1), 2000033. [Link]
-
Suspension copolymerization of styrene and divinylbenzene: Formation of beads. (2006). Journal of Applied Polymer Science, 101(5), 3559-3563. [Link]
-
Yildirim, O. D., & Veziroglu, S. (2018). Bead Size Distribution Dependency on Reactor Geometry and Agitation Conditions of Polystyrene Production with Suspension Polymerization. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 655-666. [Link]
-
Suspension Polymerization of Styrene. (n.d.). University of Southern Mississippi, School of Polymer Science and Engineering. Retrieved January 3, 2026, from [Link]
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Silica-Supported Styrene-Co-Divinylbenzene Pickering Emulsion Polymerization: Tuning Surface Charge and Hydrophobicity by pH and Co-Aid Adsorption. (2021). Processes, 9(10), 1820. [Link]
-
Chaudhary, V., et al. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Journal of Porous Materials, 26(6), 1559-1571. [Link]
-
Chaudhary, V., et al. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties. Future4200. [Link]
-
Kinetic studies on styrene-divinylbenzene copolymerization by suspension technique. (2001). Journal of Applied Polymer Science, 82(6), 1521-1540. [Link]
-
Bead Polymerization of Divinyl Benzene and Methyl Methacrylate. (2020). Chemistry LibreTexts. [Link]
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Vivaldo-Lima, E., et al. (1997). An Updated Review on Suspension Polymerization. Industrial & Engineering Chemistry Research, 36(4), 939-965. [Link]
-
A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers. (2018). PLoS One, 13(6), e0198730. [Link]
-
Kiatkamjornwong, S., et al. (2001). Kinetic studies on styrene-divinylbenzene copolymerization by suspension technique. Journal of Applied Polymer Science, 82(6), 1521-1540. [Link]
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Suspension copolymerization of styrene and divinylbenzene in the presence of stabilizers (starch and gelatin). (2018). Hemijska Industrija, 72(4), 221-229. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1,3-Divinylbenzene vs. 1,4-Divinylbenzene as Crosslinking Agents
In the realm of polymer science, the architectural integrity of a polymer network is paramount to its function. Crosslinking agents are the molecular keystones that establish this architecture, transforming linear polymer chains into robust, three-dimensional structures. Among the most versatile of these agents are the isomers of divinylbenzene (DVB), which are widely employed in the synthesis of materials ranging from ion-exchange resins to chromatographic stationary phases.[1]
While often used as a mixture of isomers, a nuanced understanding of the distinct contributions of 1,3-divinylbenzene (m-DVB) and 1,4-divinylbenzene (p-DVB) is critical for researchers, scientists, and drug development professionals seeking to fine-tune polymer properties for specific applications. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to illuminate the causal relationships between their molecular structure and the performance of the resulting crosslinked polymers.
Chemical Structure and Reactivity: The Foundation of Network Formation
The seemingly subtle difference in the placement of the two vinyl groups on the benzene ring—meta in 1,3-DVB and para in 1,4-DVB—has profound implications for their reactivity and the topology of the resulting polymer network.
1,4-Divinylbenzene (p-DVB): The More Reactive Isomer
The para-isomer exhibits a higher reactivity due to the conjugation of the two vinyl groups through the benzene ring. This enhanced electronic communication facilitates the stabilization of the radical intermediates formed during polymerization, leading to a faster incorporation of p-DVB into the growing polymer chains.[2][3] Experimental data on the copolymerization of styrene with the individual DVB isomers provide quantitative evidence for this difference in reactivity, as expressed by their reactivity ratios (r).
Reactivity Ratios (r) are a cornerstone of copolymerization theory, indicating the relative preference of a growing polymer chain radical for adding a monomer of its own kind versus the comonomer. In the case of styrene (monomer 1) and divinylbenzene (monomer 2), the reactivity ratios (r₁ and r₂) describe these preferences.
This compound (m-DVB): A More Random Incorporation
In contrast, the vinyl groups in m-DVB are not in direct conjugation, resulting in a reactivity that is more comparable to that of styrene.[4][5] This leads to a more random incorporation of m-DVB into the polymer backbone, which can result in a more homogeneous network structure, particularly at lower crosslinking densities.
The choice between m-DVB and p-DVB, therefore, represents a fundamental decision in designing a polymerization process. The higher reactivity of p-DVB can be advantageous for achieving high crosslink densities quickly, but it can also lead to compositional heterogeneity within the polymer beads if not carefully controlled. Conversely, the more measured reactivity of m-DVB may be preferable for applications requiring a more uniform network.
Performance Characteristics: A Head-to-Head Comparison
The differences in reactivity between 1,3-DVB and 1,4-DVB manifest in the macroscopic properties of the resulting crosslinked polymers. This section compares their impact on mechanical strength, thermal stability, and porosity.
Mechanical Properties
Crosslinking with either DVB isomer significantly enhances the mechanical properties of polymers like polystyrene, increasing their stiffness and strength.[6] While direct, side-by-side comparative studies on polymers crosslinked with pure m-DVB versus pure p-DVB are not abundant in the literature, the general trends can be inferred from their reactivity. The higher reactivity of p-DVB is expected to lead to a more densely crosslinked network, which generally translates to a higher storage modulus and hardness.
| Property | Polystyrene (Uncrosslinked) | Polystyrene crosslinked with DVB (general) | Expected Trend: 1,4-DVB vs. 1,3-DVB |
| Storage Modulus (E') | Low | Significantly Increased[7] | Higher with 1,4-DVB |
| Hardness | Low | Increased | Higher with 1,4-DVB |
| Tensile Strength | Moderate | Increased[6] | Higher with 1,4-DVB |
Note: The values for DVB-crosslinked polystyrene are general trends, as specific values depend heavily on the concentration of DVB and the polymerization conditions.
Thermal Properties
The introduction of crosslinks restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability.[8] The more efficient crosslinking provided by the highly reactive p-DVB is anticipated to result in a greater increase in Tg and thermal degradation temperature compared to m-DVB at the same concentration.
| Property | Polystyrene (Uncrosslinked) | Polystyrene crosslinked with DVB (general) | Expected Trend: 1,4-DVB vs. 1,3-DVB |
| Glass Transition Temp. (Tg) | ~100 °C | Increased[8] | Higher with 1,4-DVB |
| Thermal Degradation Temp. | ~350-400 °C | Increased[9] | Higher with 1,4-DVB |
Porosity and Surface Area
For applications such as chromatography and solid-phase synthesis, the porous structure of the crosslinked polymer beads is of paramount importance. The porosity is typically induced by carrying out the polymerization in the presence of a porogen, a solvent that is a good solvent for the monomers but a poor solvent for the polymer being formed. As the polymer network grows, it precipitates from the solution, creating a porous structure.[10]
The difference in reactivity between the DVB isomers can influence the phase separation process and, consequently, the final porous morphology. The rapid polymerization and crosslinking with p-DVB can lead to an earlier onset of phase separation, potentially resulting in a different pore size distribution compared to the slower, more homogeneous network formation with m-DVB. Generally, a higher concentration of DVB leads to a higher specific surface area.[11]
| Property | Effect of DVB concentration (general) | Expected Trend: 1,4-DVB vs. 1,3-DVB |
| Specific Surface Area | Increases with increasing DVB concentration[12] | Potentially higher with 1,4-DVB due to more efficient network formation |
| Pore Volume | Influenced by DVB concentration and porogen type[13] | Dependent on the interplay between reactivity and phase separation kinetics |
Experimental Protocols: A Guide to Synthesis and Characterization
To provide a practical framework for evaluating the performance of 1,3-DVB and 1,4-DVB, this section outlines standardized protocols for the synthesis of crosslinked polystyrene beads via suspension polymerization and their characterization using Dynamic Mechanical Analysis (DMA).
Suspension Polymerization of Styrene-Divinylbenzene
This protocol describes a typical lab-scale synthesis of crosslinked polystyrene beads. To directly compare the two isomers, parallel reactions should be conducted, with the only variable being the use of either pure 1,3-DVB or pure 1,4-DVB.
Materials:
-
Styrene (inhibitor removed)
-
This compound or 1,4-Divinylbenzene (inhibitor removed)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Methanol (for washing)
Procedure:
-
Aqueous Phase Preparation: In a baffled reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water with gentle heating and stirring to create the aqueous suspension medium.
-
Organic Phase Preparation: In a separate beaker, dissolve the benzoyl peroxide initiator in a mixture of styrene and the chosen divinylbenzene isomer (either 1,3-DVB or 1,4-DVB) at the desired molar ratio.
-
Dispersion: With vigorous stirring, add the organic phase to the aqueous phase to form a fine suspension of monomer droplets. The stirring speed is a critical parameter that influences the final bead size.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-90°C) under a nitrogen atmosphere to initiate polymerization. Maintain the temperature and stirring for several hours to ensure high conversion.
-
Work-up: Cool the reaction mixture and collect the polymer beads by filtration. Wash the beads thoroughly with hot water and then with methanol to remove any unreacted monomers and the suspending agent.
-
Drying: Dry the beads in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Caption: Workflow for Suspension Polymerization of Styrene-DVB.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers. It provides quantitative data on the stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and glass transition temperature (Tg) of the crosslinked materials.
Procedure:
-
Sample Preparation: Prepare rectangular bars of the crosslinked polymer with precise dimensions. If the polymer is in bead form, they can be compression molded into a suitable geometry.
-
Instrument Setup: Mount the sample in the DMA instrument using a suitable clamp, such as a three-point bending or tensile fixture.
-
Test Parameters:
-
Temperature Range: Set a temperature ramp that covers the expected glass transition region (e.g., from room temperature to 200°C for polystyrene).
-
Heating Rate: A typical heating rate is 3-5°C/min.
-
Frequency: Apply a sinusoidal strain at a fixed frequency, commonly 1 Hz.
-
Strain Amplitude: The applied strain should be within the linear viscoelastic region of the material.
-
-
Data Acquisition: Run the experiment and record the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature.
-
Data Analysis:
-
Storage Modulus (E'): Compare the E' values in the glassy region (below Tg) and the rubbery plateau (above Tg). A higher E' in the rubbery plateau indicates a higher crosslink density.
-
Glass Transition Temperature (Tg): Determine the Tg from the peak of the tan delta curve.
-
Caption: Workflow for Dynamic Mechanical Analysis (DMA).
Conclusion
The choice between this compound and 1,4-divinylbenzene as a crosslinking agent is a critical decision that significantly influences the properties and performance of the final polymer network. 1,4-DVB, with its higher reactivity, is generally favored for achieving high crosslink densities and superior mechanical and thermal properties. However, this higher reactivity can also lead to network heterogeneity. In contrast, 1,3-DVB offers a more controlled and random incorporation into the polymer backbone, which can be advantageous for applications requiring a more uniform network structure.
By understanding the fundamental differences in their reactivity and leveraging the experimental protocols outlined in this guide, researchers can make informed decisions to tailor the properties of their crosslinked polymers to meet the specific demands of their applications, from high-performance materials to specialized drug delivery systems.
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Wiley, R. H., Rao, S. P., Jin, J. I., & Kim, K. S. (1970). Monomer Reactivity Ratios from High Conversion Copolymerization of Styrene with meta- and with para-Divinylbenzene. Journal of Macromolecular Science: Part A - Chemistry, 4(7), 1453-1467. [Link]
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Wiley, R. H., Rao, S. P., Jin, J. I., & Kim, K. S. (1970). Monomer Reactivity Ratios from High Conversion Copolymerization of Styrene with meta- and with para-Divinylbenzene. Journal of Macromolecular Science, Part A: Chemistry, 4(7), 1453-1457. [Link]
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Baimenov, A., Medeubaev, N., Kalyk, A., Akylbekova, A., & Korobko, S. (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. Membranes, 13(6), 587. [Link]
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Rodrigo, R., & Cuellar, J. (2005). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research, 44(23), 8637-8645. [Link]
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Okay, O. (1999). Formation of Macroporous Styrene–Divinylbenzene Copolymer Networks: Theory vs. Experiments. Journal of Applied Polymer Science, 74(9), 2181-2195. [Link]
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Furtos, G., & Gaina, V. (2020). Comparative Study of Structure-Property Relationships in Polymer Networks Based on Bis-GMA, TEGDMA and Various Urethane-Dimethacrylates. Polymers, 12(10), 2268. [Link]
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Straus, S., & Madorsky, S. L. (1953). Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Journal of Research of the National Bureau of Standards, 50(3), 165. [Link]
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A Comparative Analysis of m-DVB and p-DVB in Styrene Copolymerization: A Guide for Researchers
In the synthesis of crosslinked polystyrene networks, divinylbenzene (DVB) stands as the quintessential crosslinking agent. However, the seemingly subtle difference in the isomeric form of DVB—meta (m-DVB) versus para (p-DVB)—can profoundly influence the copolymerization kinetics, the resultant network architecture, and ultimately, the macroscopic properties of the final material. This guide provides a comprehensive comparison of m-DVB and p-DVB in copolymerization with styrene, offering experimental insights and data to inform the selection of the appropriate isomer for specific research and development applications.
Unveiling the Isomers: A Structural and Reactivity Overview
Styrene-DVB copolymers are fundamental to a vast array of applications, including ion-exchange resins, chromatographic media, and catalyst supports. The choice between m-DVB and p-DVB hinges on the desired network properties, which are a direct consequence of their distinct chemical structures and reactivities.
-
m-Divinylbenzene (m-DVB): Characterized by the vinyl groups positioned at the 1 and 3 positions on the benzene ring. This arrangement leads to a more flexible and less strained polymer network.
-
p-Divinylbenzene (p-DVB): The vinyl groups are situated at the 1 and 4 positions. This linear and rigid structure promotes the formation of more ordered and potentially more brittle networks. The para-positioning of the vinyl groups also makes cyclopolymerization less likely, favoring "back-biting" reactions that can form large, strain-free rings.[1]
The reactivity of the two vinyl groups in each isomer also differs. In p-DVB, the polymerization of the first vinyl group can influence the reactivity of the second, a phenomenon that is less pronounced in m-DVB. This difference in reactivity has significant implications for the copolymerization process and the homogeneity of the resulting network.
Copolymerization Kinetics: The Critical Role of Reactivity Ratios
The relative reactivity of styrene (M1) and DVB (M2) is quantified by their reactivity ratios, r1 and r2. These ratios describe the preference of a growing polymer chain ending in a particular monomer unit to add more of the same monomer versus the other comonomer.
While specific reactivity ratios can vary with experimental conditions, a general trend is observed. Studies have indicated that both p-DVB and m-DVB radicals show a preference for adding p-DVB monomer, suggesting a tendency for p-DVB units to form clusters within the copolymer network.[2] The determination of accurate reactivity ratios is crucial for predicting copolymer composition and microstructure. Modern integrated methods of data analysis are recommended for obtaining the most accurate values, moving away from older, less precise techniques.[3][4]
Experimental Protocol: Determination of Reactivity Ratios
The IUPAC-recommended method for determining reactivity ratios involves conducting several copolymerization reactions at different initial monomer compositions (f0) and measuring the resulting copolymer composition (F) and conversion (X).[5][6]
Step-by-Step Methodology:
-
Monomer Purification: Purify styrene and DVB isomers by passing them through a column of basic alumina to remove inhibitors.
-
Reaction Setup: Prepare a series of reaction vessels with varying initial mole fractions of styrene and the chosen DVB isomer. Add a suitable radical initiator, such as benzoyl peroxide.
-
Polymerization: Conduct the polymerization at a constant temperature in an inert atmosphere (e.g., nitrogen or argon) to a low conversion (typically <10%) to ensure the monomer feed composition remains relatively constant.
-
Copolymer Isolation and Purification: Precipitate the copolymer in a non-solvent like methanol, filter, and dry to a constant weight.
-
Compositional Analysis: Determine the copolymer composition using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or elemental analysis.
-
Data Analysis: Utilize integrated models like the Beckingham-Sanoja-Lynd (BSL) or Meyer-Lowry (ML) methods to fit the data and determine the reactivity ratios.[3][4]
Logical Relationship of Reactivity Ratio Determination
Caption: Workflow for determining copolymer reactivity ratios.
Impact on Polymer Network Structure and Properties
The choice between m-DVB and p-DVB significantly affects the morphology and performance of the resulting styrene-DVB copolymers.
Network Homogeneity: Due to the similar reactivity of its two vinyl groups, m-DVB tends to form more homogeneous and evenly crosslinked networks. In contrast, the higher reactivity of the second vinyl group in p-DVB can lead to regions of higher crosslink density, resulting in a more heterogeneous network structure.[7]
Porosity and Swelling Behavior: In the synthesis of macroporous resins, the DVB isomer plays a crucial role. The formation of a porous structure arises from phase separation between the growing copolymer and a porogenic solvent during polymerization.[8][9]
-
Swelling: Copolymers with lower crosslinking densities generally exhibit higher swelling.[10] The more flexible network formed with m-DVB may allow for greater swelling in good solvents compared to the more rigid network from p-DVB at the same crosslinker concentration. The swelling behavior of these resins is a critical parameter, especially for applications like ion exchange and catalysis, where the swollen state facilitates access to functional sites.[11]
Experimental Protocol: Swelling Studies
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of the dry styrene-DVB copolymer.
-
Solvent Immersion: Immerse the copolymer in a suitable solvent (e.g., toluene) and allow it to swell to equilibrium, typically for 24-48 hours at a constant temperature.
-
Measurement of Swollen Volume/Weight: Carefully remove the swollen copolymer, blot the surface to remove excess solvent, and measure its swollen weight or volume.
-
Calculation of Swelling Ratio: The degree of swelling can be expressed as the swelling ratio (Q), calculated as the ratio of the swollen volume (or weight) to the dry volume (or weight).
Thermal and Mechanical Properties: The crosslink density and network structure directly impact the thermal and mechanical properties of the copolymers.
-
Thermal Stability: Increasing the DVB content generally enhances the thermal stability of the copolymer.[12][13][14][15] Copolymers with higher crosslink densities exhibit higher glass transition temperatures (Tg).[16] The more rigid network formed by p-DVB may lead to a higher Tg compared to m-DVB at equivalent crosslinker concentrations.
-
Mechanical Properties: The storage modulus (E'), a measure of the material's stiffness, increases with higher DVB content.[17] Dynamic Mechanical Analysis (DMA) is a powerful technique to characterize the viscoelastic properties of these materials.[18]
Experimental Protocol: Dynamic Mechanical Analysis (DMA)
Step-by-Step Methodology:
-
Sample Preparation: Prepare rectangular specimens of the styrene-DVB copolymer with precise dimensions.
-
DMA Setup: Mount the sample in the DMA instrument using a suitable clamping geometry (e.g., single cantilever or tensile).
-
Temperature Sweep: Perform a temperature sweep at a constant frequency and a small oscillatory strain. This will generate data on the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[18]
Comparative Data Summary
| Property | Styrene-m-DVB Copolymer | Styrene-p-DVB Copolymer | Rationale |
| Network Structure | More homogeneous, flexible | More heterogeneous, rigid | Differences in isomer reactivity and geometry. |
| Reactivity | Vinyl groups have more independent reactivity. | Reactivity of the second vinyl group is influenced by the first. | Electronic and steric effects of the isomer structure. |
| Porosity | Can be tailored with porogens. | Can be tailored with porogens; may lead to different pore structures. | The rigidity of the p-DVB network can influence phase separation. |
| Swelling Ratio | Generally higher for a given crosslink density. | Generally lower for a given crosslink density. | The more flexible network of m-DVB allows for greater solvent uptake. |
| Glass Transition (Tg) | Lower for a given crosslink density. | Higher for a given crosslink density. | The rigid p-DVB network restricts segmental motion more effectively. |
| Storage Modulus (E') | Lower for a given crosslink density. | Higher for a given crosslink density. | The stiffer network of p-DVB results in a higher modulus. |
Copolymerization and Network Formation: A Visual Representation
Caption: Influence of DVB isomer on network structure.
Conclusion and Recommendations
The choice between m-DVB and p-DVB as a crosslinker for styrene copolymerization is a critical decision that should be guided by the desired end-use application.
-
For applications requiring a uniform network structure, higher swelling capacity, and greater flexibility , such as in certain chromatographic separations or for creating softer gel-type resins, m-DVB is often the preferred choice.
-
For applications demanding high mechanical strength, thermal stability, and a rigid, well-defined porous structure , as is often the case for catalyst supports and macroporous adsorbents, p-DVB may be more suitable.
It is imperative for researchers to carefully consider these differences and to conduct thorough experimental characterization to optimize their polymer synthesis for the intended application. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the fascinating and complex world of crosslinked polymer synthesis.
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Validating the Performance of 1,3-DVB Monoliths in Capillary Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher resolution, faster separations, and greater sensitivity in liquid chromatography, the evolution of column technology remains a central theme. Among the most significant advancements are monolithic columns, which offer a distinct alternative to traditional particle-packed columns.[1] This guide provides an in-depth validation of 1,3-divinylbenzene (DVB) based polymer monoliths in capillary chromatography, offering a critical comparison with established alternatives and furnishing the experimental frameworks necessary for their rigorous evaluation.
The Monolithic Paradigm: A Structural Advantage
Unlike conventional columns packed with discrete particles, a monolithic column consists of a single, continuous rod of porous material.[1][2] This unique structure, often synthesized via in-situ polymerization of monomers like styrene and divinylbenzene within a capillary, is characterized by a bimodal pore distribution: large through-pores (macropores) that facilitate convective mass transfer and smaller diffusive pores (mesopores) within the polymer skeleton that provide a large surface area for analyte interaction.[1][3] This design dramatically reduces backpressure, allowing for higher flow rates and faster analyses compared to particle-packed columns of similar efficiency.[3][4]
The use of 1,3-DVB as a crosslinking monomer in polystyrene-based monoliths (PS-DVB) imparts significant chemical and mechanical stability to the stationary phase.[5] This robustness allows for a wider operational range of pH (typically 1-14) and temperature, a distinct advantage over silica-based columns which are prone to degradation at extreme pH values.[5][6]
Caption: Structure of a 1,3-DVB Monolithic Column.
Performance Benchmarking: 1,3-DVB Monoliths vs. Alternatives
The true measure of a chromatographic column lies in its performance. Here, we compare 1,3-DVB monoliths against two common alternatives: traditional particle-packed columns and silica-based monoliths.
| Feature | 1,3-DVB Monolithic Columns | Particle-Packed Columns (e.g., C18) | Silica-Based Monolithic Columns |
| Structure | Single continuous porous polymer rod[2] | Packed bed of discrete silica particles[7] | Single continuous porous silica rod[3] |
| pH Stability | High (typically pH 1-14)[5] | Limited (typically pH 2-8) | Limited (typically pH 2-7.5)[6] |
| Backpressure | Low, allowing for high flow rates[3][4] | High, especially with smaller particles[1] | Low, similar to polymer monoliths[3] |
| Separation Speed | Fast due to high flow rates and rapid mass transfer[3][5] | Slower, limited by backpressure[8] | Fast, comparable to polymer monoliths[3] |
| Efficiency | Good, with plate counts of 50,000-107,000 m⁻¹ reported[9] | Can be very high, especially with sub-2 µm particles | High, with plate counts up to 200,000 m⁻¹[6] |
| Applications | Peptides, proteins, small molecules, nucleic acids[10][11][12][13] | Broad, but limited by pH constraints for some biomolecules | Primarily small molecules[6] |
| Mechanical Robustness | High, less prone to void formation[10] | Susceptible to bed settling and void formation | Generally good, but can be brittle |
Key Insights from the Comparison:
-
For Speed and Throughput: Both polymer and silica monoliths outperform packed columns, offering significantly faster separations at lower backpressures.[3]
-
For pH Versatility: 1,3-DVB monoliths are the clear choice when working with analytes that require high or low pH for optimal separation or stability, a common scenario in drug development and proteomics.[5]
-
For Highest Efficiency: While 1,3-DVB monoliths offer excellent efficiency, silica-based monoliths can achieve even higher plate counts, making them suitable for very complex mixtures of small molecules.[6][9]
-
For Biomolecule Separations: The high pH stability and robust nature of 1,3-DVB monoliths make them particularly well-suited for the separation of peptides, proteins, and nucleic acids.[10][11][13]
Experimental Protocol for Performance Validation of 1,3-DVB Monolithic Columns
To ensure the reliability and reproducibility of chromatographic data, a systematic validation of column performance is essential. The following protocol outlines the key experiments for characterizing a 1,3-DVB monolithic capillary column.
Materials and Equipment
-
HPLC or UHPLC system with a low-dead-volume UV detector or mass spectrometer
-
1,3-DVB monolithic capillary column
-
Test mixture containing a void volume marker (e.g., uracil) and a series of retained analytes (e.g., alkylbenzenes for reversed-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Data acquisition and analysis software
Experimental Workflow
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A Researcher's Guide to Alternative Crosslinking Agents for Porous Polymers: Beyond Divinylbenzene
For decades, 1,3-divinylbenzene (DVB) has been the cornerstone crosslinking agent in the synthesis of porous polymers, particularly styrene-based resins. Its rigid structure and reactivity have made it a reliable choice for creating materials with high surface areas and well-defined pore structures. However, the demands of modern applications—from advanced chromatography and catalysis to drug delivery and tissue engineering—necessitate a broader palette of crosslinking agents that offer enhanced performance, tailored functionalities, and improved properties.
This guide provides an in-depth comparison of viable alternatives to DVB, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select the optimal crosslinker for their specific application. We will move beyond a simple listing of alternatives to explore the causal relationships between crosslinker structure, polymer morphology, and final performance characteristics.
The Role of the Crosslinker: More Than Just a Bridge
The crosslinking agent is a critical determinant of the final properties of a porous polymer.[1][2] During polymerization, as the polymer chains grow, the crosslinker creates covalent bonds between them, forming a three-dimensional network. The concentration and chemical nature of this crosslinker dictate the polymer's:
-
Porosity and Surface Area: The degree of crosslinking influences the point of phase separation during polymerization, which in turn governs the formation of pores.[1][3]
-
Mechanical Stability: A well-crosslinked network provides the rigidity necessary to maintain the porous structure, especially under high pressure or during drying.[4][5]
-
Thermal Stability: The strength and density of the crosslinks contribute to the polymer's resistance to thermal degradation.[4][5]
-
Chemical Functionality: The crosslinker can introduce different chemical groups, altering the surface chemistry from hydrophobic to hydrophilic and enabling further functionalization.[6][7]
DVB is effective but inherently hydrophobic and rigid. The alternatives discussed below offer a range of functionalities, flexibilities, and reactivities that can be leveraged to create novel materials with superior performance.
Key Alternatives to Divinylbenzene: A Comparative Analysis
Several classes of compounds have emerged as powerful alternatives to DVB. The most prominent among these are multifunctional acrylates and methacrylates.
Ethylene Glycol Dimethacrylate (EGDMA)
EGDMA is one of the most widely used alternatives to DVB, particularly in the synthesis of methacrylate-based polymers.[8][9] Its structure features two methacrylate groups linked by a short, flexible ethylene glycol chain.
Performance Characteristics:
-
Hydrophilicity: The ester groups and ether linkage in EGDMA impart a more hydrophilic character to the polymer surface compared to the aromatic DVB.[7][10] This is advantageous for applications in aqueous media or for the separation of polar compounds.
-
Porosity Control: EGDMA-crosslinked polymers can achieve high surface areas, sometimes exceeding 500 m²/g.[1] However, the final surface area is highly dependent on the porogen used and the monomer-to-crosslinker ratio.[1][8] In some systems, DVB/styrene polymers have been shown to produce higher surface areas than their EGDMA/methyl methacrylate counterparts under similar conditions.[1]
-
Reactivity: As a methacrylate, EGDMA has different reactivity ratios compared to the vinyl groups of DVB, which can influence the homogeneity of the resulting polymer network.
Trimethylolpropane Trimethacrylate (TMPTMA)
TMPTMA, also known as TRIM, is a trifunctional crosslinker, meaning it possesses three reactive methacrylate groups.[11][12] This higher functionality allows for the creation of more densely crosslinked networks.
Performance Characteristics:
-
High Crosslink Density: The trifunctional nature of TMPTMA leads to polymers with high mechanical and thermal stability.[11][12] This is particularly useful for applications requiring robust materials, such as high-pressure liquid chromatography columns.[13][14]
-
Tunable Porosity: TMPTMA has been successfully used to create macroporous monolithic materials with well-controlled porous properties.[15] The porosity can be finely tuned by adjusting the composition of the porogenic solvent and the monomer-to-porogen ratio.[15]
-
Versatility: TMPTMA can be used in both thermally initiated and photoinitiated polymerization systems, offering greater flexibility in synthesis protocols.[15] It has been copolymerized with monomers like glycidyl methacrylate to produce reactive monoliths that can be further functionalized.[15]
Pentaerythritol Tetraacrylate (PETA)
PETA is a tetrafunctional acrylate crosslinker that can produce very rigid and densely crosslinked polymers.[16]
Performance Characteristics:
-
Enhanced Mechanical and Thermal Properties: The high degree of crosslinking imparted by PETA significantly improves the tensile strength and thermal stability of the resulting polymers.[4][5] Studies have shown that even a small amount of PETA can dramatically increase the weight loss temperature of a polymer film.[4][5]
-
Reduced Water Absorption: The dense network created by PETA crosslinking can lead to lower water absorption compared to unmodified polymers, which is beneficial for applications requiring hydrolytic stability.[4][5][17]
-
Concentration Effects: The properties of PETA-crosslinked materials are highly sensitive to the crosslinker concentration.[17] Increasing the PETA concentration generally leads to a higher gel fraction and crosslinking density, but a decrease in equilibrium water content and network mesh size.[17]
Bio-based and Hypercrosslinking Agents
The field is also seeing a rise in sustainable and high-performance crosslinkers.
-
Bio-based Crosslinkers: Derived from renewable resources like lignin, tannins, or quercetin, these agents offer a more sustainable approach to polymer synthesis.[18][19][20] They can be used to create highly porous polymers with large surface areas (up to 1440 m²/g) and significant CO2 uptake capabilities.[18][21]
-
Hypercrosslinking Agents: This technique, often called the "Davankov method," involves a post-polymerization reaction (typically a Friedel-Crafts alkylation) to introduce additional crosslinks into a pre-formed polymer.[22][23][24][25] This creates a rigid network of micropores, leading to materials with exceptionally high surface areas, often exceeding 1000 m²/g.[22][24][25] While not a direct monomer alternative, this method can be used on low-crosslinked DVB polymers to dramatically enhance their porosity.[25][26]
Data Summary: Crosslinker Performance Comparison
| Crosslinker | Functionality | Key Advantages | Typical Surface Area (m²/g) | Noteworthy Properties |
| This compound (DVB) | Bifunctional | Well-established, high rigidity, good for hydrophobic systems. | 200 - 800+[1][6] | Industry standard, extensive literature available. |
| Ethylene Glycol Dimethacrylate (EGDMA) | Bifunctional | Increased hydrophilicity, good porosity control with right porogen. | 50 - 500+[1][8] | More flexible backbone than DVB. |
| Trimethylolpropane Trimethacrylate (TMPTMA) | Trifunctional | High crosslink density, excellent mechanical/thermal stability.[11][12] | Varies with system (e.g., monoliths)[15] | Ideal for rigid monolithic structures.[13][14] |
| Pentaerythritol Tetraacrylate (PETA) | Tetrafunctional | Superior mechanical strength and chemical resistance.[4][5][16] | System dependent | High reactivity, forms dense networks.[17] |
| Bio-based Crosslinkers (e.g., from Tannic Acid) | Multifunctional | Sustainable, renewable source, high CO2 adsorption.[18][19] | Up to 1440[18][21] | Amorphous, often contain heteroatoms (O, N).[18] |
Experimental Protocols: A Starting Point for Synthesis
The following protocols are generalized examples to illustrate the synthesis of porous polymers. Causality: The choice of porogen (inert diluent) is as critical as the crosslinker. A "good" solvent for the growing polymer chains will delay phase separation, leading to a less porous, gel-like structure. A "poor" solvent (a porogen) will induce early phase separation, creating a network of interconnected polymer globules and voids, resulting in a high surface area material.[1][3]
Protocol 1: Suspension Polymerization of EGDMA-Crosslinked Beads
This method is common for producing spherical polymer particles.
Protocol 2: In-situ Polymerization of a TMPTMA-based Monolith
This protocol is used to create continuous porous rods, often within a chromatography column.
-
Monomer Solution Preparation: In a glass vial, mix the functional monomer (e.g., glycidyl methacrylate), the crosslinker (TMPTMA), a porogenic solvent system (e.g., a mixture of cyclohexanol and dodecanol), and a thermal initiator (e.g., azobisisobutyronitrile, AIBN).
-
Deoxygenation: Sonicate the mixture for 15 minutes to ensure homogeneity and then purge with nitrogen gas for 10 minutes to remove oxygen, which inhibits free-radical polymerization.[14]
-
Molding: Fill a sealed mold (e.g., a silanized glass capillary) with the monomer solution.
-
Polymerization: Place the mold in a water bath or oven at a controlled temperature (e.g., 60-70°C) for 24 hours to allow for complete polymerization.[15]
-
Purification: After polymerization, continuously pump a suitable solvent (e.g., methanol or tetrahydrofuran) through the monolith to wash away the porogens and any unreacted monomers.[15]
Decision Framework: Selecting the Right Crosslinker
Choosing an alternative to DVB requires a careful analysis of the desired application and final polymer properties.
Conclusion
While this compound remains a workhorse in the synthesis of porous polymers, a wide array of alternative crosslinking agents offers pathways to materials with tailored properties and enhanced performance. Multifunctional acrylates and methacrylates like EGDMA, TMPTMA, and PETA provide control over hydrophilicity, mechanical strength, and network density. For researchers focused on sustainability or achieving ultra-high surface areas, bio-based agents and hypercrosslinking techniques present exciting frontiers. By understanding the fundamental relationship between crosslinker chemistry, the polymerization process, and the final polymer architecture, scientists can move beyond the traditional and engineer the next generation of high-performance porous materials.
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A Senior Application Scientist's Guide to Real-Time Spectroscopic Monitoring of 1,3-Divinylbenzene Polymerization
Introduction: The Challenge of Taming a Cross-Linking Workhorse
1,3-Divinylbenzene (DVB) is a cornerstone of polymer chemistry, prized for its ability to form robust, cross-linked polymer networks. These networks are the foundation of diverse materials, from ion-exchange resins and chromatography stationary phases to proppants in the oil and gas industry. The transformation from a liquid monomer to a solid, intractable network is, however, a complex process. Key parameters such as the gel point, reaction kinetics, and the final cross-link density dictate the material's ultimate performance, including its mechanical strength, thermal stability, and solvent resistance.
Traditional offline methods of monitoring this polymerization—such as gravimetry or chromatography—provide only discrete snapshots in time. This approach is often too slow to capture the rapid kinetic changes, leaving process control to what is essentially educated guesswork. To truly optimize and control the formation of DVB-based polymers, a real-time, in-situ analytical window into the reaction vessel is not just a luxury; it is a necessity.
This guide provides an in-depth comparison of three powerful spectroscopic techniques—Raman, Near-Infrared (NIR), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)—for the real-time monitoring of 1,3-DVB polymerization. We will move beyond a simple listing of features to explain the causality behind experimental choices, providing field-proven insights to help you select and implement the optimal method for your specific application.
The Spectroscopic Principle: Tracking the Vanishing Vinyl Group
The polymerization of DVB, like other vinyl monomers, proceeds through the conversion of carbon-carbon double bonds (C=C) in its two vinyl groups into single bonds (C-C) to form the polymer backbone. All three spectroscopic techniques discussed here are adept at monitoring this fundamental chemical transformation. By tracking the decrease in the signal corresponding to the vinyl C=C bond, we can directly calculate the monomer conversion in real-time. The key lies in selecting a stable reference peak, often an aromatic C-H or ring vibration within the DVB molecule itself, that remains unchanged throughout the reaction.
The conversion can then be calculated using the following general formula:
Conversion(t) = 1 - [(Peak_Vinyl(t) / Peak_Reference(t)) / (Peak_Vinyl(0) / Peak_Reference(0))]
Where t is the reaction time.
Raman Spectroscopy: The Clear Choice for Complex Media
Raman spectroscopy is a light-scattering technique that provides a detailed chemical fingerprint of a sample.[1] For polymerization monitoring, its advantages are profound, particularly for DVB systems.
Causality Behind the Choice: The primary reason to select Raman lies in its inherent insensitivity to water and its robustness in turbid or slurry-based systems.[2][3] Since many DVB polymerizations occur in emulsion or suspension, where water is the continuous phase, techniques like IR and NIR spectroscopy are severely hampered by water's strong absorption signals.[4][5] Raman scattering from water is exceptionally weak, making it an ideal tool for aqueous environments. Furthermore, as a scattering technique, it is less affected by the turbidity that develops as polymer particles form and precipitate.[3]
Key Strengths:
-
Minimal Water Interference: Superb for emulsion and suspension polymerization.[4]
-
High Specificity: Provides sharp, well-resolved peaks, allowing for the distinct tracking of both DVB and comonomer (e.g., styrene) vinyl peaks.[6][7]
-
Versatile Sampling: Fiber-optic probes can be easily integrated into reactors for in-situ, non-invasive measurements.[8]
-
Structural Insight: Sensitive to C=C bonds, aromatic rings, and changes in the polymer backbone, offering a wealth of information.[9]
Limitations:
-
Fluorescence Interference: Some components in the reaction mixture or the resulting polymer can fluoresce, potentially overwhelming the weaker Raman signal. This can often be mitigated by using a longer wavelength laser (e.g., 785 nm or 1064 nm).[4]
-
Lower Sensitivity (Inherently): Raman is a weaker phenomenon than IR absorption, which may be a limitation for very low monomer concentrations.
Experimental Protocol: In-Situ Raman Monitoring of DVB Polymerization
-
System Setup:
-
Equip a temperature-controlled reaction vessel with a port for an immersion-grade fiber-optic Raman probe.
-
Connect the probe to a Raman spectrometer equipped with a 785 nm laser to minimize fluorescence.
-
Configure the acquisition software for time-series measurements (e.g., one spectrum every 60 seconds).
-
-
Initial Spectrum (t=0):
-
Charge the reactor with the initial monomer mixture (e.g., DVB, styrene, water, surfactant, initiator) but before initiating polymerization.
-
Acquire a high-quality baseline spectrum (t=0). Identify the key peaks: the DVB vinyl C=C stretch (typically around 1630 cm⁻¹) and a stable aromatic ring mode (e.g., ~1602 cm⁻¹) to serve as an internal reference.[6]
-
-
Initiation and Monitoring:
-
Initiate the polymerization (e.g., by raising the temperature or adding a chemical initiator).
-
Begin the automated time-series spectral acquisition.
-
-
Data Analysis:
-
For each spectrum in the time series, calculate the ratio of the integrated area of the vinyl peak to the reference peak.
-
Use the formula provided earlier to plot monomer conversion as a function of time, yielding the reaction kinetics.
-
Visualization: Raman Experimental Workflow
Caption: Workflow for real-time monitoring of polymerization using in-situ Raman spectroscopy.
Near-Infrared (NIR) Spectroscopy: The Process Analytical Powerhouse
NIR spectroscopy measures the overtones and combination bands of fundamental molecular vibrations.[10] While the resulting spectra are broad and complex, NIR's ability to penetrate deeply into samples and its compatibility with fiber optics make it a dominant technique in industrial process monitoring.[11][12]
Causality Behind the Choice: Choose NIR when deep sample penetration is required for bulk polymerization or when analyzing highly scattering solid or semi-solid samples.[13] Its robustness and speed are ideal for industrial quality control and process optimization.[12][14] However, the broad and overlapping nature of NIR spectra means it is not a "point-and-shoot" technique for fundamental research. It relies heavily on chemometrics—multivariate calibration models (e.g., PLS, PCA)—to correlate spectral changes with chemical properties like monomer concentration.[10]
Key Strengths:
-
Deep Sample Penetration: Allows for true bulk analysis of the reaction.[13]
-
Fast Acquisition: Spectra can be collected in seconds or less, ideal for tracking fast kinetics.[12]
-
Robust for Process Environments: Well-suited for online and at-line industrial applications.[11]
-
Multi-Parameter Analysis: A single model can often predict multiple parameters simultaneously (e.g., monomer conversion, polymer density, melt flow index).[10]
Limitations:
-
Complex Spectra: Overtone and combination bands are broad and overlapping, making direct peak assignment difficult.
-
Requires Chemometrics: Heavily reliant on building and validating multivariate calibration models, which can be time-consuming.
-
High Sensitivity to Water: Strong water absorbance bands can obscure the entire spectrum, making it unsuitable for most aqueous systems.[5]
Experimental Protocol: In-Situ NIR Monitoring of DVB Polymerization
-
Model Development (Calibration):
-
Prepare a series of standards with known concentrations of DVB in the expected polymer matrix, covering the full range from 0% to 100% conversion.
-
Acquire NIR spectra for each standard under controlled conditions.
-
Use chemometric software to build a multivariate calibration model (e.g., Partial Least Squares - PLS) that correlates the spectral data to the DVB concentration. Validate the model using an independent set of samples.
-
-
System Setup:
-
Install a transmission or reflectance fiber-optic probe into the reaction vessel.
-
Connect the probe to an FT-NIR spectrometer.
-
-
Real-Time Monitoring:
-
Charge the reactor and begin the reaction.
-
Acquire spectra continuously throughout the polymerization.
-
-
Data Analysis:
-
Apply the pre-built chemometric model to each newly acquired spectrum in real-time.
-
The model will output the predicted concentration of DVB, which can be used to calculate conversion and monitor the reaction progress.
-
Visualization: NIR Experimental Workflow
Caption: Workflow for NIR monitoring, highlighting the critical offline model-building step.
ATR-FTIR Spectroscopy: The Surface-Sensitive Specialist
Mid-infrared (IR) spectroscopy is a powerful absorption technique that is highly specific for different functional groups.[15] For in-situ monitoring, it is most commonly deployed using an Attenuated Total Reflectance (ATR) probe. The ATR technique uses an internal reflection element (a crystal) to generate an evanescent wave that penetrates a small distance (typically 0.5-2 µm) into the sample in direct contact with the crystal.[16][17]
Causality Behind the Choice: ATR-FTIR is the method of choice when surface-specific information is paramount or when the reaction medium is highly absorbing (opaque) to IR radiation.[16] For example, in photopolymerization or UV-curing of DVB-containing coatings, monitoring the reaction at the surface is critical.[18] Its high specificity allows for clear, unambiguous tracking of functional groups like the vinyl C=C bond (around 1630 cm⁻¹) and the formation of C-H bonds in the polymer backbone.[15]
Key Strengths:
-
High Specificity: Provides sharp, easily interpretable peaks corresponding to specific functional groups.[15]
-
Minimal Sample Prep: Requires only good contact between the sample and the ATR crystal.[17]
-
Analysis of Opaque Samples: Ideal for highly absorbing or scattering liquids and semi-solids where transmission IR is not feasible.
Limitations:
-
Surface Technique: The shallow penetration depth means the measurement may not be representative of the bulk reaction, especially in heterogeneous systems.[16]
-
Water Interference: Water has strong IR absorption bands that can interfere with the measurement, though spectral subtraction can sometimes be used.[19]
-
Probe Fouling: The ATR crystal is susceptible to fouling, where polymer may adhere to the surface, affecting the quality of the measurement over time.
Experimental Protocol: In-Situ ATR-FTIR Monitoring
-
System Setup:
-
Integrate an ATR probe (typically with a diamond or ZnSe crystal) into the bottom or side of the reactor, ensuring it will be fully immersed in the reaction medium.
-
Connect the probe to the FTIR spectrometer via an appropriate interface.
-
-
Background Spectrum:
-
Acquire a background spectrum before introducing the reactants to account for any ambient signals.
-
-
Initial Spectrum (t=0):
-
Charge the reactor and acquire a spectrum of the initial reaction mixture. Identify the vinyl C=C peak and a suitable reference peak.
-
-
Initiation and Monitoring:
-
Start the polymerization and begin time-resolved spectral acquisition.
-
-
Data Analysis:
-
Use the spectrometer software to calculate the change in the vinyl peak's absorbance relative to the reference peak over time.
-
Calculate conversion using the standard formula to generate the kinetic profile.
-
Visualization: ATR-FTIR Experimental Workflow
Caption: Workflow for surface-sensitive polymerization monitoring using in-situ ATR-FTIR.
Quantitative Comparison and Final Recommendations
To facilitate an objective comparison, the following table summarizes the key performance attributes of each technique for monitoring 1,3-DVB polymerization.
| Feature | Raman Spectroscopy | NIR Spectroscopy | ATR-FTIR Spectroscopy |
| Primary Principle | Inelastic Light Scattering | Overtone/Combination Absorption | Fundamental Vibrational Absorption |
| Sensitivity to Vinyl C=C | High | Moderate (requires modeling) | High |
| Penetration Depth | Deep (mm-cm, probe dependent) | Very Deep (cm) | Shallow (0.5-2 µm) |
| Aqueous Systems | Excellent | Poor | Poor (can be managed) |
| Turbid/Slurry Systems | Very Good | Good | Fair (requires good contact) |
| Data Analysis | Direct Peak Ratioing | Chemometrics Required | Direct Peak Ratioing |
| Key Advantage | Unaffected by water; specific. | True bulk analysis; process-ready. | High specificity; surface analysis. |
| Key Limitation | Potential for fluorescence. | Complex spectra; water interference. | Surface-only; probe fouling. |
| Best-Fit Application | Emulsion/Suspension Polymerization | Bulk Polymerization, Industrial QC | Surface Curing, Opaque Media |
Senior Scientist's Recommendation
The choice of analytical technique is not a matter of which is "best" overall, but which is best suited to the specific scientific question and reaction conditions.
-
For fundamental kinetic studies of DVB polymerization in aqueous media (emulsion/suspension) , Raman spectroscopy is unequivocally the superior choice . Its immunity to water interference and robust performance in turbid media provide the cleanest, most reliable data for kinetic modeling.[3][4]
-
For industrial process control of bulk DVB polymerization , where the goal is robust, repeatable monitoring for quality assurance, NIR spectroscopy is the industry standard .[11][14] While it requires an initial investment in model development, its ability to perform rapid, bulk analysis makes it ideal for large-scale manufacturing.
-
For specialized applications such as monitoring the UV-curing of DVB-based thin films or adhesives , ATR-FTIR spectroscopy offers unparalleled surface-specific insight .[18] It allows you to verify that the cure has proceeded correctly at the critical material interface.
By understanding the fundamental principles and practical trade-offs of these powerful spectroscopic tools, researchers and process chemists can gain unprecedented control over DVB polymerization, leading to the development of higher-quality materials with precisely tailored properties.
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A Comparative Guide to the Thermal Degradation of Poly(1,3-divinylbenzene) and Poly(styrene)
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymeric materials is paramount. The choice of a polymer for a specific application often hinges on its ability to withstand thermal stress without significant degradation. This guide provides an in-depth comparison of the thermal degradation behavior of two closely related polymers: linear poly(styrene) and cross-linked poly(1,3-divinylbenzene). While both are vinyl aromatic polymers, their fundamental structural differences lead to vastly different responses to heat.
Introduction: The Significance of Structure
Poly(styrene) (PS) is a widely used thermoplastic known for its ease of processing and low cost.[1] It consists of long, linear chains of repeating styrene monomer units. In contrast, poly(this compound) (PDVB) is a thermosetting polymer. The divinylbenzene monomer possesses two vinyl groups, allowing for the formation of a three-dimensional, cross-linked network during polymerization. This cross-linking imparts significant chemical and mechanical stability.[2] This guide will explore how this fundamental difference in architecture—linear versus a network—profoundly impacts their thermal degradation pathways and overall stability.
Comparative Thermal Degradation Analysis
The thermal stability of these polymers is typically evaluated using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature.
Poly(styrene): A Process of Unzipping
When subjected to increasing temperature in an inert atmosphere, polystyrene remains relatively stable up to about 275-280°C.[1][3] Above this temperature, it undergoes a single, significant degradation step, typically between 350°C and 450°C.[4] The degradation mechanism is well-understood and primarily involves:
-
Chain Scission: The process begins with the cleavage of the polymer backbone, often at "weak links," creating free radicals.
-
Depolymerization ("Unzipping"): These radicals then readily "unzip," leading to the extensive formation of the original styrene monomer as the primary volatile product.[3][5]
This process results in the almost complete volatilization of the polymer, leaving behind very little to no solid residue, or "char".[2] Studies have shown a single-step degradation for polystyrene in an inert atmosphere, with the main weight loss occurring in a temperature range of approximately 399-500°C.[3] Another study identified a mass loss stage for polystyrene in a nitrogen environment between 282.9°C and 398.2°C, with the maximum rate of mass loss occurring at 372.4°C.[4][6]
Poly(this compound): The Stability of a Network
The cross-linked network of poly(this compound) imparts substantially higher thermal stability compared to its linear counterpart. The degradation process is more complex and occurs at significantly higher temperatures. The key features of PDVB degradation are:
-
Restricted Chain Mobility: The three-dimensional network structure severely restricts the mobility of polymer chains. This prevents the "unzipping" depolymerization that is characteristic of polystyrene.
-
Higher Energy Requirement: Breaking down this robust network requires more energy, leading to a higher onset temperature for degradation.
-
Char Formation: Instead of completely volatilizing, the degradation of PDVB involves complex rearrangement and condensation reactions that result in the formation of a significant amount of carbonaceous char.
Research has demonstrated that increasing the divinylbenzene content in styrene-DVB copolymers leads to a marked increase in thermal stability and char formation.[5][7] For pure polydivinylbenzene, the activation energy for thermal degradation is significantly higher than that for polystyrene.[8][9][10]
Quantitative Data Summary
The following table summarizes typical experimental data obtained from thermogravimetric analysis of poly(styrene) and poly(styrene-co-divinylbenzene), highlighting the superior thermal stability of the cross-linked structure.
| Parameter | Poly(styrene) | Poly(styrene-co-divinylbenzene) (High DVB %) | Source(s) |
| Onset Degradation Temp. (Tonset) | ~280 - 350 °C | > 400 °C | [4][6][11] |
| Temp. of Max. Degradation (Tmax) | ~372 - 410 °C | > 410 °C | [4][6][11] |
| Char Yield at 600°C | ~0% | Can be > 40% | [2] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
To empirically determine and compare the thermal stability of these polymers, the following TGA protocol is recommended. This protocol is designed to provide reproducible and accurate data.
Objective: To measure and compare the onset degradation temperature (Tonset), the temperature of maximum degradation rate (Tmax), and the final char yield of poly(styrene) and poly(this compound).
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
TGA pans (e.g., platinum or alumina).
-
High-purity nitrogen gas supply.
Methodology:
-
Sample Preparation:
-
Ensure the polymer samples are dry and free of residual solvents. If necessary, dry the samples in a vacuum oven at a temperature below their glass transition temperature (e.g., 60-80°C) for several hours.
-
Weigh 5-10 mg of the polymer sample directly into a clean, tared TGA pan. An accurate sample mass is critical for quantitative analysis.
-
-
Instrument Setup:
-
Place the sample pan into the TGA instrument.
-
Purge the furnace and balance with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.
-
Rationale: An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the measured weight loss is due to thermal decomposition alone.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature of 30°C.
-
Heating Ramp: Heat the sample from 30°C to 800°C at a constant heating rate of 10 °C/min.
-
Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experiment time. Slower rates can offer better resolution of complex degradation steps, while faster rates can shift degradation events to higher temperatures.[1]
-
-
Data Acquisition:
-
Record the sample weight (mass %), its first derivative (DTG), and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
TGA Curve: Plot the mass % as a function of temperature.
-
DTG Curve: Plot the derivative of the weight loss (%/°C or %/min) as a function of temperature.
-
Determine Tonset: Identify the temperature at which significant weight loss begins. This can be determined using the onset point calculation method provided by the instrument's software (often the intersection of the baseline tangent with the tangent at the point of maximum slope).
-
Determine Tmax: Identify the temperature at which the rate of weight loss is maximal. This corresponds to the peak of the DTG curve.
-
Determine Char Yield: Record the final percentage of mass remaining at the end of the experiment (e.g., at 800°C).
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Mechanistic Differences: Why Cross-linking Enhances Stability
The superior thermal stability of poly(this compound) is a direct consequence of its cross-linked molecular architecture.
-
In Linear Poly(styrene): The degradation is initiated by the scission of a C-C bond in the main chain. The resulting radical can easily propagate along the chain, causing it to "unzip" and release stable styrene monomer molecules. This is an entropically favorable process.
-
In Cross-linked Poly(divinylbenzene): A chain scission event does not lead to catastrophic depolymerization. The resulting radical is trapped within the rigid, three-dimensional network. Its mobility is severely restricted, preventing it from propagating. For significant mass loss to occur, multiple bond scissions within a localized area are required, which demands higher thermal energy. Instead of unzipping, the polymer network undergoes a series of complex cyclization and condensation reactions upon heating, ultimately forming a highly stable, carbon-rich char. The presence of aromatic rings in the backbone contributes to the high char yield.
Caption: Contrasting thermal degradation pathways of linear vs. cross-linked polymers.
Conclusion
The comparison between poly(styrene) and poly(this compound) provides a clear and compelling illustration of the structure-property relationship in polymers. The introduction of cross-links via the difunctional divinylbenzene monomer transforms the material from a thermoplastic that degrades completely at moderate temperatures into a highly stable thermoset that forms significant char at elevated temperatures. Poly(styrene) degrades via a chain scission and unzipping mechanism, yielding primarily monomer.[3] In contrast, the rigid network of poly(this compound) inhibits this pathway, favoring complex rearrangements that lead to high char formation and superior thermal stability.[5][7] This understanding is critical for selecting the appropriate material for applications demanding high-temperature performance and durability.
References
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The Mechanism of Poly(Styrene) Degradation. ResearchGate. [Link]
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Chemical Kinetics And Mechanism Of Polystyrene Thermal Decomposition. AOFST Symposiums. [Link]
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Chemical kinetics and mechanism of polystyrene thermal decomposition. ResearchGate. [Link]
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Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Scirp.org. [Link]
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Thermal, physical and chemical stability of porous polystyrene-type beads with different degrees of crosslinking. ResearchGate. [Link]
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Thermal Decomposition of Poly-α-methylstyrene. Taylor & Francis Online. [Link]
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Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters. Redalyc. [Link]
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The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. e-Publications@Marquette. [Link]
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Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. PubMed. [Link]
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Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. National Institutes of Health (NIH). [Link]
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Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Semantic Scholar. [Link]
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Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. National Institutes of Health (NIH). [Link]
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A Senior Scientist's Comparative Guide to 1,3-Divinylbenzene Crosslinked Resins for Heavy Metal Ion Adsorption
Introduction: The Imperative for High-Affinity Adsorbents in Environmental Remediation
The persistent contamination of aqueous environments by heavy metal ions, such as lead (Pb), cadmium (Cd), mercury (Hg), and chromium (Cr), represents a significant and ongoing threat to ecological and human health. Their non-biodegradable nature and tendency to bioaccumulate necessitate robust and efficient remediation technologies. Among the various methods available, adsorption is recognized for its operational simplicity, high efficiency, and cost-effectiveness.[1]
The performance of an adsorbent is fundamentally dictated by its material composition and structural properties. While materials like activated carbon and zeolites are widely used, synthetic polymer resins offer a unique advantage: unparalleled customizability.[1][2] By carefully selecting monomers, crosslinkers, and post-synthesis functionalization, we can engineer resins with tailored porosity, high mechanical stability, and—most importantly—a strong, selective affinity for specific metal ions.
This guide provides an in-depth evaluation of polystyrene resins crosslinked with 1,3-divinylbenzene (1,3-DVB). We will explore the critical role of the DVB crosslinker in defining the resin's architecture and performance, compare its efficacy against other common adsorbents, and provide the detailed experimental frameworks necessary for its synthesis and evaluation.
The Architectural Backbone: Why Polystyrene and 1,3-DVB?
The vast majority of commercial ion exchange and adsorbent resins are built upon a polystyrene-divinylbenzene (PS-DVB) matrix.[3] This choice is deliberate, rooted in the chemical and physical advantages conferred by each component.
-
Polystyrene (PS): Provides the primary polymer chain. Its aromatic rings serve as robust, chemically stable scaffolds that can be readily functionalized to introduce active sites for metal ion binding.
-
Divinylbenzene (DVB): Acts as the crosslinking agent. DVB possesses two vinyl groups, allowing it to polymerize with multiple polystyrene chains simultaneously. This creates a three-dimensional, insoluble, and mechanically rigid network structure.[3] Commercial DVB is typically a mixture of meta (1,3) and para (1,4) isomers; this guide focuses on the principles governed by this crosslinking action.
The synergy between styrene and DVB allows for the creation of spherical beads with controlled porosity, a critical feature for effective adsorption.
The Crosslinking Paradigm: How DVB Concentration Governs Resin Performance
The concentration of DVB is arguably the most critical parameter in resin synthesis, as it directly controls the polymer network's architecture and, consequently, its performance characteristics. A higher degree of crosslinking imparts greater rigidity and creates a more porous structure, which profoundly impacts the resin's surface area and its accessibility to metal ions.
Causality Behind Crosslinking Effects:
-
Low DVB %: Results in a "gel-type" resin with a flexible network and small micropores. These resins swell significantly in solvents, and diffusion of ions into the polymer matrix is the primary mode of interaction. While they can have high ion exchange capacity by weight, their kinetic performance can be slow.
-
High DVB %: Creates a rigid, macroporous structure. During polymerization in the presence of a porogen (an inert solvent), the highly crosslinked polymer chains precipitate, forming a network of interconnected globules. This process creates a permanent, rigid pore structure that does not depend on swelling. This fixed porosity leads to a vastly increased Brunauer-Emmett-Teller (BET) surface area, providing more accessible sites for adsorption and facilitating faster ion diffusion.[4]
The experimental data clearly demonstrates this relationship. As the DVB content in a poly(styrene/DVB) system is increased from 20 vol% to 100 vol%, the structure becomes more stable and highly porous.[4]
| DVB Content (% of Monomer Phase) | Average Pore Diameter (µm) | BET Surface Area (m²/g) |
| 20% Styrene / 80% DVB | 58.8 | 189 |
| 0% Styrene / 100% DVB | 41.2 | 363 |
| Table 1: Effect of DVB concentration on the physical properties of poly(styrene/DVB) resins. Increasing the crosslinker density leads to smaller average pore diameters but a significantly larger total surface area, which is crucial for maximizing adsorption sites. Data synthesized from[4]. |
This trade-off is key: increasing DVB enhances surface area and mechanical stability but can make the resin more brittle. For heavy metal adsorption, a macroporous structure achieved with a higher DVB content is generally preferred for its superior kinetics and higher density of accessible surface sites. For instance, studies on radionuclide removal showed that a 20% crosslinked sulfonated styrene-DVB resin exhibited higher maximum uptake capacities compared to a 10% crosslinked version.[5]
Enhancing Selectivity: The Critical Role of Functionalization
While the PS-DVB backbone provides the physical structure, its intrinsic affinity for heavy metals is low. To create a high-capacity adsorbent, the resin must be functionalized with chemical groups that have a strong and selective affinity for target metal ions. The choice of functional group determines the primary mechanism of adsorption.
Adsorption Mechanisms:
-
Ion Exchange: This mechanism involves the electrostatic attraction and exchange of ions. Resins are functionalized with charged groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH). Protons (H⁺) or sodium ions (Na⁺) on these groups are exchanged for cationic heavy metals (e.g., Pb²⁺, Cd²⁺) from the solution. This process is highly pH-dependent; at low pH, excess H⁺ ions in solution compete with metal ions for the exchange sites, reducing adsorption efficiency.[6]
-
Chelation (Complexation): This involves the formation of strong coordinate bonds between the metal ion and multiple donor atoms within a functional group. Chelating resins are highly selective because they are designed to form stable, ring-like structures (chelates) with specific metals.[7] Common chelating groups include:
-
Iminodiacetic Acid: Features nitrogen and oxygen donor atoms, highly effective for divalent cations like Cu²⁺ and Ni²⁺.[7]
-
Thiol (-SH) or Thiourea: Sulfur donor atoms show a high affinity for soft metals like mercury (Hg²⁺) and lead (Pb²⁺).[8]
-
Aminophosphinic Acid: Effective for ions like Cu²⁺ and Ni²⁺.[9]
-
The diagram below illustrates the transformation from a basic PS-DVB bead to a functionalized, high-affinity adsorbent.
Caption: From base polymer to high-affinity adsorbent.
Performance Benchmarking: DVB Resins vs. Alternative Adsorbents
The ultimate measure of an adsorbent's utility is its maximum adsorption capacity (q_max), typically derived from the Langmuir isotherm model. This value represents the theoretical monolayer saturation capacity of the adsorbent for a given pollutant. A direct, universal comparison is challenging as experimental conditions (pH, temperature, initial concentration) heavily influence results. However, by synthesizing data from multiple studies, we can establish a performance benchmark.
| Adsorbent | Functional Group | Target Ion | q_max (mg/g) | Reference |
| Styrene-DVB Resin | β-diketone | Pb(II) | 0.73 | [10] |
| Styrene-DVB Resin | β-diketone | Cd(II) | 0.65 | [10] |
| Styrene-DVB Resin | β-diketone | Cr(VI) | 0.92 | [10] |
| Styrene-DVB Resin | Aminophosphinic acid | Cu(II) | 1.46 | [9] |
| DVB-Copolymer Resin | Pyridinium | Cr(VI) | 207 | [11] |
| Thiol-Functionalized Graphene | -SH (Thiol) | Pb(II) | 858 | [8] |
| Activated Carbon (AC) | Oxygen-containing | Pb(II) | 14.01 | [12] |
| Activated Carbon (AC) | Oxygen-containing | Cu(II) | 13.1 | [12] |
| Activated Carbon (AC) | Oxygen-containing | Cd(II) | 5.5 | [12] |
| Natural Zeolite | - | Pb(II) | 91.6 | [13] |
| Natural Zeolite | - | Cr(III) | 60.8 | [13] |
| Table 2: Comparative maximum adsorption capacities (q_max) for heavy metal ions. Note: Experimental conditions (e.g., pH, temperature, initial concentration) vary between studies, impacting direct comparability. The data illustrates that while basic functionalized DVB resins can be effective, highly specialized resins or other material classes can achieve superior performance for specific ions. |
Key Insights from Comparative Data:
-
The Power of Functionalization: The performance of DVB resins is entirely dependent on the chosen functional group. A simple β-diketone functionalization may yield modest capacities, whereas a highly specific pyridinium group for chromate achieves an exceptionally high q_max of 207 mg/g.[10][11]
-
Competition with Other Materials: While well-designed DVB resins can outperform standard activated carbon, other advanced materials like functionalized graphene or natural zeolites can exhibit very high capacities for specific metals like lead.[8][12][13]
-
Selectivity is Key: The primary advantage of synthetic resins lies in their potential for high selectivity. While a material like zeolite may adsorb lead effectively, a specialized chelating resin can be engineered to target a specific metal in a complex, multi-ion industrial effluent stream.[7]
Reusability and Regeneration: The Path to Economic Viability
For an adsorption process to be economically and environmentally sustainable, the adsorbent must be regenerable. The goal of regeneration is to desorb the captured metal ions, restoring the resin's adsorption capacity for subsequent cycles with minimal performance loss.[14][15]
The choice of regenerant depends on the adsorption mechanism:
-
For Ion Exchange Resins: A strong acid (e.g., 0.1-1.0 M HCl or HNO₃) is typically used. The high concentration of H⁺ ions reverses the exchange equilibrium, displacing the bound metal ions.
-
For Chelating Resins: Strong acids can also be effective. Alternatively, a solution of a stronger chelating agent, like ethylenediaminetetraacetic acid (EDTA), can be used to strip the metals from the resin.
Effective regeneration should ideally restore over 90-95% of the initial adsorption capacity. A stable performance over at least 3-5 cycles is often considered a benchmark for practical applications. While comprehensive cycle-by-cycle data for DVB resins is sparse in the literature, the principle is well-established. For example, some studies have shown that immobilized biomass adsorbents can be reused for over five cycles, and anion exchangers have achieved 93–96% regeneration efficiency.[14]
Experimental Protocols for Evaluation
To ensure self-validating and reproducible results, rigorous experimental protocols are essential. The following sections detail the standard methodologies for the synthesis, characterization, and performance evaluation of DVB crosslinked resins.
Protocol: Synthesis of Macroporous PS-DVB Resin Beads
This protocol describes a standard suspension polymerization method to produce macroporous resin beads.
Materials:
-
Monomers: Styrene, Divinylbenzene (DVB, e.g., 80% grade)
-
Initiator: Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Porogen (Pore-forming solvent): Toluene or 2-ethylhexan-1-ol
-
Aqueous Phase: Deionized water
-
Suspending Agent/Stabilizer: Poly(vinyl alcohol) (PVA)
Procedure:
-
Prepare the Aqueous Phase: In a baffled reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., 1.0 g PVA) in deionized water (e.g., 200 mL). Heat gently if necessary to ensure complete dissolution, then cool to room temperature.
-
Prepare the Organic Phase: In a separate beaker, mix the styrene and DVB monomers to achieve the desired crosslinking ratio (e.g., for 20% crosslinking, use 80g styrene and 20g DVB). Add the porogen (e.g., 100 mL of toluene) and the initiator (e.g., 1% by weight of total monomers). Stir until a homogeneous solution is formed.
-
Initiate Suspension: Begin vigorous stirring of the aqueous phase (e.g., 300-400 RPM) to create a vortex. Slowly add the organic phase to the aqueous phase. The stirring speed is critical as it controls the size of the monomer droplets, which in turn determines the final bead size.
-
Polymerization: Purge the reactor with nitrogen for 15-30 minutes. Heat the suspension to the reaction temperature (e.g., 80-90°C) and maintain for 6-8 hours.
-
Purification and Drying: Cool the reactor to room temperature. Filter the resulting beads and wash extensively with hot water to remove the suspending agent.
-
Porogen Removal: Perform a Soxhlet extraction on the beads using a solvent like methanol or acetone for 12-24 hours to completely remove the porogen and any unreacted monomers.
-
Final Drying: Dry the purified beads in a vacuum oven at 60-80°C to a constant weight.
Caption: Workflow for PS-DVB resin synthesis.
Protocol: Batch Adsorption Experiments (Kinetics & Isotherms)
This protocol determines the adsorption capacity and rate.
Procedure:
-
Stock Solution Preparation: Prepare a 1000 mg/L stock solution of the target heavy metal (e.g., using Pb(NO₃)₂ in deionized water). Prepare working standards by serial dilution.
-
Kinetic Study:
-
Add a precise mass of dry resin (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of metal solution (e.g., 100 mL of 100 mg/L).
-
Adjust the pH to the desired value (e.g., 5.0-6.0) using dilute HCl or NaOH.
-
Place the flasks on a shaker at a constant temperature (e.g., 25°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120, 240 min). Filter the aliquots immediately through a 0.45 µm syringe filter.
-
-
Isotherm Study:
-
Add a precise mass of dry resin (e.g., 0.1 g) to a series of flasks.
-
Add a fixed volume (e.g., 100 mL) of metal solutions with varying initial concentrations (e.g., 10, 25, 50, 100, 200, 400 mg/L).
-
Adjust pH and shake at a constant temperature for a duration longer than the equilibrium time determined from the kinetic study (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the final solutions.
-
-
Analysis: Analyze the metal concentration in the filtered samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy.
Data Analysis:
-
Adsorption Capacity Calculation:
-
At equilibrium (qₑ, mg/g): qₑ = (C₀ - Cₑ) * V / m
-
At time t (qₜ, mg/g): qₜ = (C₀ - Cₜ) * V / m
-
Where: C₀ = initial concentration, Cₑ/Cₜ = equilibrium/time t concentration, V = volume (L), m = mass of resin (g).
-
-
Kinetic Modeling: Fit the qₜ vs. t data to pseudo-first-order and pseudo-second-order models. The pseudo-second-order model is often a better fit for chemisorption processes like chelation and ion exchange.[2]
-
Isotherm Modeling: Fit the qₑ vs. Cₑ data to the Langmuir and Freundlich isotherm models to determine parameters like q_max (maximum adsorption capacity) and K_L (Langmuir constant).[1]
Caption: Workflow for batch adsorption studies.
Conclusion and Future Outlook
Polystyrene resins crosslinked with this compound represent a highly versatile and powerful platform for the development of targeted heavy metal adsorbents. The ability to precisely control porosity and surface area through the degree of crosslinking, combined with the chemical specificity afforded by post-synthesis functionalization, allows for the rational design of materials tailored to specific remediation challenges.
While DVB-based resins demonstrate competitive performance, particularly when functionalized with high-affinity chelating groups, they exist within a landscape of diverse adsorbent materials. Activated carbon remains a cost-effective solution for general adsorption, while materials like zeolites and advanced nanocarbons show exceptional promise for specific ions. The strategic advantage of DVB resins lies in their engineerability for selective removal from complex industrial waste streams, where targeting a single valuable or highly toxic metal is paramount.
Future research should focus on developing novel, cost-effective functionalization chemistries and conducting comprehensive regeneration studies to validate the long-term stability and economic feasibility of these materials over dozens of cycles. A systematic comparison of resins synthesized with pure 1,3-DVB versus 1,4-DVB isomers could also provide deeper insights into how crosslinker geometry influences the final pore structure and adsorption kinetics. By continuing to build upon this robust and tunable platform, DVB crosslinked resins will remain a cornerstone of advanced adsorption technologies.
References
-
Kumar, R., et al. (2011). Aqueous heavy metals removal by adsorption on β-diketone-functionalized Styrene-DVB co polymeric resin. International Journal of Environmental Science and Technology.
-
Naeem, S., et al. (2022). Comparative adsorption studies of modified sulfonated styrene–divinylbenzene with cross-linked DVB for multiple radionuclides removal from radioactive wastewater. Journal of Radioanalytical and Nuclear Chemistry.
-
Agag, A. S., et al. (2015). Kinetic Study of Ca(II) And Mg(II) on High Crosslinked PS-DVB Synthetic Resin from Chromium Solution. International Journal of Modern Organic Chemistry.
-
Fu, F., & Wang, Q. (2021). Comparative Study on the Adsorption Characteristics of Heavy Metal Ions by Activated Carbon and Selected Natural Adsorbents. MDPI.
-
Popa, A., et al. (2013). Equilibrium Studies for Crown Ether Impregnated Solid Support Used in the Removal Process of Nd(III), La(III), Sr(II), Tl(I), Eu(III) from Aqueous Solution. Revista de Chimie.
-
Kołodyńska, D. (2012). Ion Exchange Resins for Selective Separation of Toxic Metals. IntechOpen.
-
Sari, A., & Tuzen, M. (2014). Comparative studies on adsorptive removal of heavy metal ions by biosorbent, bio-char and activated carbon obtained from low cost agro-residue. PubMed.
-
Ho, S., & Saad, M. J. (2022). A Review on Heavy Metal and Dye Removal via Activated Carbon Adsorption Process. Asian Journal of Chemistry.
-
El-Ashtoukhy, E. S. Z., et al. (2016). Comparative Study of Removal of Heavy Metals from Industrial Wastewater Using Clay and Activated Carbon in Batch and Continuous Flow Systems. Egyptian Journal of Chemistry.
-
Lata, S., & Samadder, S. R. (2015). Regeneration of adsorbents and recovery of heavy metals: a review. International Journal of Environmental Science and Technology.
-
Zhivkov, A. M. (2018). Ion Exchange Extraction of Heavy Metal Ions from Wastewater. ResearchGate.
-
Felite Resin Technology. (n.d.). Chelating Resin Manufacturer. Felite Resin.
-
Reynel-Avila, H. E., et al. (2016). Sulfonation of macroporous poly(styrene- co-divinylbenzene) beads: Effect of the proportion of isomers on their cation exchange capacity. Reactive and Functional Polymers.
-
Kołodyńska, D. (2012). Selective Removal of Heavy Metal Ions from Waters and Waste Waters Using Ion Exchange Methods. IntechOpen.
-
Bayuo, J., et al. (2024). Adsorption and desorption processes of toxic heavy metals, regeneration and reusability of spent adsorbents: Economic and environmental sustainability approach. Advances in Colloid and Interface Science.
-
Valenzuela, F., et al. (2024). Synthesis and adsorption performance of a novel pyridinium-functionalized hypercrosslinked resin for the removal of chromium(vi) ions. RSC Advances.
-
Al-Ghouti, M. A., et al. (2024). Date Seed-Derived Activated Carbon: A Comparative Study on Heavy Metal Removal from Aqueous Solutions. MDPI.
-
Kumar, R., et al. (2011). Aqueous heavy metals removal by adsorption on β-diketone functionalized styrene-divinylbenzene copolymeric resin. TSpace.
-
Shin, D. Y., et al. (1992). A Study on the Synthesis and Characterization of Chelate Resin for Removal of Heavy Metal Ions: 1. Journal of Environmental Health Sciences.
-
Kumar, R., et al. (2011). Kinetic parameters for metal ions adsorption onto the che- lating resin. ResearchGate.
-
Wang, J., et al. (2015). A hypercrosslinked poly(styrene-co-divinylbenzene) PS resin as a specific polymeric adsorbent for adsorption of 2-naphthol from aqueous solutions. RSC Advances.
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Acuña-Rougier, C., et al. (2021). Maximum adsorption capacity (qmax), Langmuir constant (b), and its product were estimated using the nonlinear regression of the adsorption isotherm experimental data. ResearchGate.
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Pornaroontham, P., et al. (2021). Layer-by-Layer (LbL) Surface Augmented Modification of Poly(Styrene/Divinylbenzene)High Internal Phase Emulsion for Carbon Dioxide Capture. MDPI.
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Sunresin. (n.d.). M SUNRESIN Adsorbent Resins. Sunresin.
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Li, Z., et al. (2019). Competitive Adsorption of Heavy Metal Ions from Aqueous Solutions onto Activated Carbon and Agricultural Waste Materials. Polish Journal of Environmental Studies.
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Zatikyan, A. L., et al. (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. PubMed Central.
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Boukhalfa, N., et al. (2013). Synthesis, characterization, and adsorption behavior of aminophosphinic grafted on poly(styrene-Co-divinylbenzene) for divalent metal ions in aqueous solutions. Polymer Engineering & Science.
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Kumar, V., et al. (2023). Superior Heavy Metal Ion Adsorption Capacity in Aqueous Solution by High-Density Thiol-Functionalized Reduced Graphene Oxides. MDPI.
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He, J., et al. (2019). Competitive adsorption of heavy metal ions from aqueous solutions onto activated carbon and agricultural waste materials. Polish Journal of Environmental Studies.
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Spanu, D., et al. (2024). Removal of Heavy Metals and Bulk Organics towards Application in Modified Constructed Wetlands Using Activated Carbon and Zeolites. MDPI.
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The Impact of Crosslinker Geometry on Polymer Thermal Stability: A Comparative Analysis of 1,3-Divinylbenzene and 1,2,4-Trivinylbenzene
In the pursuit of high-performance polymers for demanding applications, thermal stability stands as a critical parameter. The ability of a polymer to resist thermal degradation is paramount in industries ranging from aerospace and microelectronics to advanced coatings and composites. A key strategy for enhancing the thermal resilience of polymers is through the incorporation of crosslinking agents. This guide provides a detailed comparison of two such agents, 1,3-divinylbenzene (DVB) and 1,2,4-trivinylbenzene (TVB), focusing on their distinct impacts on the thermal stability of the resulting polymer networks. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols for the synthesis and analysis of these materials.
The Role of Crosslinking in Thermal Stability
Before comparing DVB and TVB, it is essential to understand the fundamental role of crosslinking in polymer thermal stability. Linear polymers, upon heating, often degrade through chain scission and unzipping mechanisms, leading to the formation of volatile monomers and oligomers.[1][2] Crosslinking introduces a three-dimensional network structure, which significantly alters the degradation pathway. The covalent bonds connecting the polymer chains restrict their mobility and prevent the unzipping process. Instead of complete volatilization, the degradation of crosslinked polymers often results in the formation of a carbonaceous char, a thermally stable residue that can act as a protective barrier, further slowing down the degradation process.[1][2]
This compound vs. 1,2,4-Trivinylbenzene: A Tale of Two Crosslinkers
While both DVB and TVB are effective crosslinking agents, their differing number of vinyl groups leads to distinct network architectures and, consequently, different thermal behaviors.
This compound (DVB) , with its two polymerizable vinyl groups, forms a crosslinked network where benzene rings are interconnected. The resulting poly(divinylbenzene) (PDVB) is a rigid, insoluble material with enhanced thermal stability compared to its linear counterpart, polystyrene.[1][2][3]
1,2,4-Trivinylbenzene (TVB) , possessing three vinyl groups, has the potential to create a much more densely crosslinked network. This higher crosslink density in poly(trivinylbenzene) (PTVB) is hypothesized to lead to even greater thermal stability.[1][2]
The following sections will explore the experimental evidence that supports this hypothesis.
Comparative Thermal Performance: Experimental Data
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature.[4][5][6] The data presented below, derived from literature sources, compares the thermal degradation of PDVB and PTVB.
| Polymer | Onset of Degradation (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 600°C (%) | Activation Energy of Degradation (kcal/mol) |
| Poly(divinylbenzene) (PDVB) | ~340-370 | ~430 | ~35-45 | 65[1][2] |
| Poly(trivinylbenzene) (PTVB) | ~400-430 | ~480 | ~55-65 | Not explicitly stated, but implied to be higher |
| Polystyrene (for reference) | ~300-330 | ~390 | <5 | 53 (for 2% DVB copolymer)[1][2] |
Note: The values presented are approximate and can vary depending on the specific synthesis conditions and analytical parameters.
As the data clearly indicates, PTVB exhibits a significantly higher onset of degradation and a greater char yield compared to PDVB.[1][2] This demonstrates the superior thermal stability imparted by the higher crosslink density of the TVB-based polymer. Even a copolymer containing 25% TVB shows thermal stability comparable to that of PDVB homopolymer.[1][2]
Mechanistic Insights into Thermal Degradation
The enhanced thermal stability of PTVB can be attributed to the fundamental differences in the degradation mechanisms of linear versus crosslinked polymers, and the degree of that crosslinking.
In linear polystyrene, thermal energy leads to random chain scission, creating free radicals that then "unzip" to produce volatile styrene monomers.[1][2] In contrast, for highly crosslinked polymers like PDVB and PTVB, the degradation process is fundamentally different.[1][2] When a carbon-carbon bond in the crosslinked network breaks, the resulting free radicals are sterically hindered and cannot easily lead to unzipping.[1][2] Instead, they are more likely to participate in hydrogen abstraction from neighboring polymer chains, leading to a cascade of reactions that result in a highly stable, carbon-rich char.[1][2]
The higher density of crosslinks in PTVB further restricts chain mobility and provides more opportunities for radical trapping and stabilization through hydrogen abstraction, thus requiring higher temperatures to initiate and propagate degradation. This leads to the observed increase in thermal stability and char yield.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized protocols for the synthesis of PDVB and PTVB, and their subsequent thermal analysis.
Synthesis of Poly(divinylbenzene) and Poly(trivinylbenzene)
This protocol describes a bulk polymerization method. It is important to note that due to the high reactivity of these monomers, the polymerization can be highly exothermic and should be conducted with appropriate safety precautions.
Materials:
-
This compound (DVB) or 1,2,4-Trivinylbenzene (TVB), inhibitor removed
-
Free-radical initiator (e.g., benzoyl peroxide, AIBN)
-
Reaction vessel (e.g., thick-walled glass tube)
-
Vacuum line and inert gas source (e.g., nitrogen, argon)
-
Oven
Procedure:
-
Monomer Preparation: Prepare a solution of the desired monomer (DVB or TVB) with a suitable concentration of a free-radical initiator (typically 0.1-1.0 mol%).
-
Degassing: Transfer the monomer solution to the reaction vessel and degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Sealing: Seal the reaction vessel under vacuum or backfill with an inert gas.
-
Polymerization: Place the sealed reaction vessel in an oven at a controlled temperature (e.g., 80-90°C). The polymerization time will vary depending on the monomer and initiator concentration but can range from several days to weeks for complete conversion.[1][2]
-
Post-Curing: After the initial polymerization, it is often beneficial to post-cure the polymer at a higher temperature (e.g., 120°C) under vacuum to remove any unreacted monomer and ensure complete crosslinking.[1][2]
Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition characteristics of the synthesized polymers.[4][7][8]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Purge Gas: Set the purge gas to an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 800°C).
-
-
Data Acquisition: Run the experiment and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of degradation, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.
Conclusion
The choice of crosslinking agent has a profound impact on the thermal stability of the resulting polymer network. The experimental evidence clearly demonstrates that the increased number of polymerizable vinyl groups in 1,2,4-trivinylbenzene leads to a more densely crosslinked network and, consequently, a polymer with significantly enhanced thermal stability compared to that derived from this compound. This is manifested in a higher onset of degradation, a higher temperature of maximum decomposition, and a greater char yield for poly(trivinylbenzene). For researchers and engineers developing materials for high-temperature applications, the use of trivinylbenzene as a crosslinker offers a clear advantage in achieving superior thermal performance.
References
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Straus, S., & Madorsky, S. L. (1961). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 65A(3), 243–248. [Link]
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Straus, S., & Madorsky, S. L. (1961). Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Semantic Scholar. [Link]
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Vasile, C., & Zaikov, G. E. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. Polymers, 15(8), 1888. [Link]
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C-Therm Technologies. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]
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Vasile, C. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. MDPI. [Link]
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Ali, I., et al. (2004). Determination of the thermal degradation rate of polystyrene-divinyl benzene ion exchange resins in ultra-pure water at ambient and service temperature. Journal of Radioanalytical and Nuclear Chemistry, 261(3), 575-580. [Link]
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Nguyen, T. H. P., et al. (2021). Thermal and Thermo-Oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as a Crosslinking. Journal of Science and Technology, 59(1), 1-8. [Link]
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Purkayastha, M. D., et al. (2022). Thermogravimetric analysis thermograms of polyvinyl alcohol (PVA), p‐PVA20, p‐PVA30 and p‐PVA40. ResearchGate. [Link]
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C-Therm Technologies. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]
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Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]
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Wilkie, C. A., & Mteleka, E. (2000). Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene. e-Publications@Marquette. [Link]
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University of Washington. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]
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Kim, J. W., et al. (2004). Thermal degradation mechanism for poly(MMA-co-DVB) copolymer. ResearchGate. [Link]
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Bensaada, N., et al. (2013). Synthesis and Characterization of Linear Poly (divinylbenzene-co- ethylvinylbenzene) via a Cationic Solid Catalyst. ResearchGate. [Link]
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Wilkie, C. A., & Thomsen, J. R. (2001). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. e-Publications@Marquette. [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of 1,3-DVB Concentration on Polymer Swelling Behavior
For researchers, scientists, and drug development professionals, understanding and controlling the swelling behavior of polymers is paramount for a myriad of applications, from controlled drug release to the development of advanced biomaterials. The degree of crosslinking within a polymer network is a critical determinant of its swelling capacity, and 1,3-divinylbenzene (1,3-DVB) is a cornerstone crosslinking agent for tuning these properties. This guide provides an in-depth comparison of how varying 1,3-DVB concentrations impact polymer swelling, supported by experimental data and detailed protocols.
The Fundamental Role of 1,3-DVB in Polymer Network Architecture
1,3-DVB, a monomer possessing two vinyl groups, acts as a potent crosslinking agent, forming covalent bridges between linear polymer chains.[1][2] This process transforms a collection of individual polymer chains into a three-dimensional, insoluble network. The concentration of 1,3-DVB directly dictates the crosslink density —the number of crosslinks per unit volume of the polymer.[3][4] This density is the primary architectural feature governing the polymer's interaction with solvents and, consequently, its swelling behavior.
A higher concentration of 1,3-DVB leads to a more densely crosslinked network.[5] These tightly knit networks have shorter polymer chains between crosslinks, which restricts their mobility and ability to expand.[3][6] Conversely, a lower 1,3-DVB concentration results in a loosely crosslinked structure with longer, more flexible chains between crosslinks, allowing for greater solvent absorption and a higher degree of swelling.[6]
The relationship between crosslink density and swelling is elegantly described by the Flory-Rehner theory, which provides a theoretical framework for understanding this phenomenon.[3][4] This theory balances the thermodynamic driving force for the solvent to mix with the polymer (osmotic pressure) with the elastic retractive force of the stretched polymer chains.[4]
Comparative Analysis: 1,3-DVB Concentration vs. Swelling Ratio
The most direct and quantifiable measure of a polymer's swelling is its swelling ratio (Q), which can be expressed in terms of mass or volume.[7] The following table illustrates the typical inverse relationship between 1,3-DVB concentration and the equilibrium swelling ratio for a model polymer system, such as polystyrene crosslinked with DVB.
| 1,3-DVB Concentration (mol%) | Crosslink Density | Network Structure | Equilibrium Swelling Ratio (Q) | Mechanical Integrity |
| Low (e.g., 1-2%) | Low | Loosely crosslinked, large mesh size | High | Softer, more flexible |
| Medium (e.g., 5-10%) | Medium | Moderately crosslinked, intermediate mesh size | Moderate | Firmer, good elasticity |
| High (e.g., >15%) | High | Densely crosslinked, small mesh size | Low | Rigid, potentially brittle |
This table presents representative data to illustrate the general trend. Actual values will vary depending on the specific polymer, solvent, and experimental conditions.
As the data indicates, a higher concentration of 1,3-DVB systematically reduces the polymer's ability to swell. This controlled reduction in swelling is a critical design parameter in applications where dimensional stability is crucial.[1] For instance, in ion-exchange resins, the degree of crosslinking, controlled by DVB concentration, dictates the resin's capacity, selectivity, and physical robustness.[1]
Visualizing the Impact of 1,3-DVB on Polymer Networks
The following diagrams, generated using Graphviz, visually represent the concepts discussed.
Caption: Polymer network structure at low vs. high 1,3-DVB concentration.
Experimental Protocol: Gravimetric Measurement of Polymer Swelling
This protocol details a robust and widely used method for quantifying the swelling behavior of polymers.
Objective: To determine the equilibrium swelling ratio of polymer samples with varying 1,3-DVB concentrations.
Materials:
-
Dry polymer samples with known 1,3-DVB concentrations
-
Solvent (e.g., deionized water for hydrogels, toluene for organogels)
-
Analytical balance
-
Vials or beakers
-
Filter paper
-
Timer
Methodology:
-
Initial Measurement: Accurately weigh the dry polymer sample and record its mass (W_d).[7]
-
Immersion: Place the dry polymer sample in a vial containing an excess of the chosen solvent. Ensure the sample is fully submerged.
-
Swelling: Allow the polymer to swell in the solvent at a constant temperature. The time required to reach equilibrium will vary depending on the polymer and crosslink density. It is advisable to conduct preliminary experiments to determine the time to reach a plateau in weight gain.
-
Periodic Measurement: At regular time intervals, carefully remove the swollen polymer from the solvent.
-
Surface Drying: Gently blot the surface of the swollen polymer with filter paper to remove excess surface solvent. It is crucial to be consistent with this step to avoid introducing errors.[8]
-
Weighing: Immediately weigh the swollen polymer and record its mass (W_s).[7]
-
Equilibrium Determination: Repeat steps 4-6 until the weight of the swollen polymer remains constant over several consecutive measurements, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the mass swelling ratio (Q_m) using the following equation:
Q_m = (W_s - W_d) / W_d
Where:
-
Q_m is the mass swelling ratio
-
W_s is the mass of the swollen polymer at equilibrium
-
W_d is the mass of the dry polymer
-
Self-Validation and Trustworthiness:
To ensure the reliability of the results, this protocol incorporates self-validating steps:
-
Equilibrium Confirmation: The requirement for multiple, consistent weight measurements at the end of the experiment confirms that true equilibrium has been reached.
-
Control Samples: Including a control polymer with a known swelling ratio can validate the experimental setup and procedure.
-
Reproducibility: Performing the experiment in triplicate for each 1,3-DVB concentration will allow for the calculation of standard deviation and an assessment of the data's reproducibility.
Experimental Workflow Diagram
Caption: Workflow for gravimetric measurement of polymer swelling.
Conclusion: Tailoring Polymer Properties Through Crosslink Density
The concentration of 1,3-DVB is a powerful tool for precisely controlling the swelling behavior of crosslinked polymers. By modulating the crosslink density, researchers can fine-tune a polymer's ability to absorb solvents, which in turn influences its mechanical properties, dimensional stability, and diffusion characteristics.[5] This level of control is indispensable in fields such as drug delivery, where the swelling of a hydrogel can dictate the rate of drug release, and in materials science for the creation of polymers with specific performance characteristics. The experimental protocols outlined in this guide provide a reliable framework for quantifying these effects, enabling the rational design of advanced polymeric materials.
References
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- Abbott, S. (n.d.). Polymer Swelling. Practical Solubility Science.
- U.S. National Library of Medicine. (n.d.). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. PubMed Central.
- U.S. National Library of Medicine. (n.d.). The Measurement of Polymer Swelling Processes by an Interferometric Method and Evaluation of Diffusion Coefficients. PubMed Central.
- (n.d.). Experiment 5: Swelling and solute transport properties of hydrogels.
- NPTEL. (2020, December 22). #82 Swelling of Polymers | Polymers Concepts, Properties, Uses & Sustainability [Video]. YouTube.
- (n.d.). STUDY ON THE GRAVIMETRIC MEASUREMENT OF THE SWELLING BEHAVIORS OF POLYMER FILMS.
- ResearchGate. (n.d.). Relationship between the cross-linking density and HG properties.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Divinylbenzene in Enhancing Polymer Properties.
- Danyang Anlida Chemical Co., Ltd. (n.d.). Copolymer beads|Divinylbenzene (DVB).
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A Senior Application Scientist's Guide to Crosslinker Selection: 1,3-Divinylbenzene vs. 1,7-Octadiene
Executive Summary
The selection of a crosslinking agent is a critical determinant of the final properties of a polymer network. This guide provides an in-depth performance comparison of two structurally distinct crosslinkers: 1,3-divinylbenzene (1,3-DVB), a rigid aromatic molecule, and 1,7-octadiene, a flexible aliphatic diene. We will explore how their fundamental differences in molecular architecture, reactivity, and steric hindrance translate into significant variations in polymerization kinetics, network structure, and the ultimate mechanical, thermal, and swelling properties of the resulting materials. Experimental data is presented to substantiate these claims, providing researchers and drug development professionals with the necessary insights to make an informed choice for their specific application, whether it be for rigid ion-exchange resins, flexible elastomers, or superabsorbent hydrogels.
Introduction: The Pivotal Role of the Crosslinker
In polymer science, crosslinking is the process of forming covalent bonds to link polymer chains together, transforming a collection of individual chains into a single, continuous three-dimensional network. This network structure is the primary reason crosslinked polymers, or thermosets, exhibit desirable properties such as enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts[1][2]. The agent that facilitates this connection—the crosslinker—is not merely a passive linker. Its chemical nature dictates the topology, flexibility, and homogeneity of the network, thereby controlling the macroscopic performance of the final material.
This guide focuses on two representative crosslinkers that lie at opposite ends of the structural spectrum: this compound (DVB) and 1,7-octadiene. DVB provides a short, rigid, aromatic linkage, while 1,7-octadiene introduces a long, flexible, aliphatic bridge. Understanding the performance trade-offs between these two molecules is essential for designing polymers with tailored properties.
Molecular Profile and Reactivity
The performance of a crosslinker begins with its molecular structure. The inherent rigidity or flexibility and the reactivity of its functional groups are paramount.
This compound (1,3-DVB): A member of the styrenic family, DVB features two vinyl groups attached to a benzene ring. This configuration makes it a highly reactive monomer in free-radical polymerization. The vinyl groups exhibit unequal reactivity; after one vinyl group reacts and is incorporated into a polymer backbone, the remaining "pendant" vinyl group's reactivity is altered. Crucially, DVB is known to be more reactive than its monovinyl counterpart, styrene[3]. This high reactivity can lead to its rapid consumption early in the polymerization process, a factor with significant consequences for network formation[3][4].
1,7-Octadiene: This is a non-conjugated α,ω-diene. Its two terminal double bonds are separated by a flexible chain of six methylene units. Unlike DVB, the two vinyl groups are electronically independent and generally exhibit similar reactivity to other terminal alkenes. The long aliphatic chain allows for significant conformational freedom, making it a "flexible" crosslinker[5].
Performance Comparison: From Polymerization to Material Properties
The choice between a rigid and a flexible crosslinker has a cascading effect on the entire lifecycle of the material, from its synthesis to its final application performance.
Polymerization Kinetics and Network Homogeneity
The disparity in reactivity between DVB and comonomers like styrene leads to a non-uniform incorporation of crosslinks. DVB is consumed preferentially in the early stages of the reaction, leading to the formation of densely crosslinked, gel-like micro-domains within the polymerizing matrix[3]. As the reaction proceeds, these domains are connected by less-crosslinked polymer chains, resulting in a structurally heterogeneous network . This can lead to internal stresses and affect properties like optical clarity and mechanical strength.
In contrast, 1,7-octadiene's more comparable reactivity with common comonomers and the spatial separation of its vinyl groups tend to result in a more random and statistically uniform distribution of crosslinks. This leads to a more homogeneous network structure , where stress is distributed more evenly. Simulations have predicted that crosslinkers with lower reactivity and flexible linkages, like derivatives of 1,7-octadiene, form significantly more homogenous networks than DVB[6].
Mechanical and Thermal Properties
The network architecture directly governs the material's mechanical and thermal behavior.
-
Mechanical Properties: The rigid benzene ring in DVB severely restricts the mobility of polymer chains at crosslink junctions. This results in materials with a higher storage modulus (E') , indicating greater stiffness and rigidity[7]. However, this rigidity can also lead to brittleness. Conversely, the flexible eight-carbon chain of 1,7-octadiene allows for greater segmental motion and chain relaxation. This imparts flexibility and can improve properties like impact strength and elongation at break, though at the cost of stiffness.
-
Thermal Properties: Crosslinking, in general, increases the glass transition temperature (Tg) by restricting polymer chain mobility[1]. Due to its rigid structure and ability to create a dense network, DVB typically imparts a more significant increase in Tg and overall thermal stability compared to 1,7-octadiene[2]. The aromatic nature of DVB also contributes to higher char formation upon thermal decomposition, enhancing its performance at elevated temperatures[2]. Crosslinked polymers with higher DVB content demonstrate enhanced thermal stability, postponing degradation by as much as 100°C[2].
| Property | This compound (DVB) | 1,7-Octadiene | Rationale |
| Crosslink Nature | Rigid, Aromatic | Flexible, Aliphatic | Based on molecular structure. |
| Network Structure | Often Heterogeneous | More Homogeneous | Due to differences in reactivity ratios[4][6]. |
| Storage Modulus (E') | Higher | Lower | Rigid DVB structure restricts chain motion more effectively[7]. |
| Glass Transition (Tg) | Higher | Lower | Restricted segmental mobility due to rigid crosslinks[2]. |
| Thermal Stability | Higher | Lower | Aromatic structure contributes to higher degradation temperatures[2][8]. |
| Flexibility | Lower (Brittle) | Higher (Ductile) | Aliphatic chain allows for greater conformational freedom. |
Swelling Behavior
For applications such as hydrogels or separation media, the swelling behavior is of utmost importance. The ability of a polymer network to absorb a solvent is inversely related to its crosslink density and is influenced by the nature of the crosslinker itself[9][10].
A direct comparison of acrylic acid resins crosslinked with either DVB or 1,7-octadiene (OD) demonstrated this principle clearly[5]. Resins derived from 1,7-octadiene were found to swell significantly more and at a faster rate than those derived from DVB. This is attributed to two key factors:
-
Flexibility: The flexible nature of the octadiene crosslinks allows the polymer network to expand more easily to accommodate solvent molecules.
-
Hydrophilicity/Hydrophobicity: The aromatic, hydrophobic nature of DVB can repel water, whereas the aliphatic chain of octadiene is less disruptive in a hydrophilic polymer network like poly(acrylic acid).
| Resin Type | Crosslinker | Equilibrium Swelling (%) | Time to 50% Swelling (T1/2, min) |
| Acid Hydrolyzed EA-DVB | 1,3-DVB | ~1100 | ~100 |
| Acid Hydrolyzed EA-OD | 1,7-Octadiene | ~2100 | ~10 |
This data clearly illustrates that for applications requiring high swelling capacity and rapid absorption, a flexible crosslinker like 1,7-octadiene is superior to a rigid one like DVB[5].
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
Protocol: Free-Radical Crosslinking Polymerization
This protocol describes a general method for synthesizing a crosslinked polymer monolith, adaptable for either DVB or 1,7-octadiene.
Objective: To prepare a crosslinked poly(styrene-co-crosslinker) monolith.
Materials:
-
Styrene (inhibitor removed)
-
This compound (DVB) or 1,7-Octadiene
-
Azobisisobutyronitrile (AIBN) initiator
-
Toluene (porogenic solvent)
-
Glass reaction vial with screw cap
Procedure:
-
Monomer Preparation: Prepare the monomer mixture in the glass vial. For a target of 5 mol% crosslinker, combine:
-
Styrene (e.g., 9.5 mmol)
-
Crosslinker (0.5 mmol of DVB or 1,7-Octadiene)
-
Toluene (volume equal to the total monomer volume)
-
AIBN (1 wt% with respect to total monomers)
-
-
Degassing: Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Sealing & Polymerization: Securely seal the vial. Place the vial in a pre-heated oil bath or oven at 70°C.
-
Causality Note: 70°C is chosen for the thermal decomposition of the AIBN initiator to generate free radicals and initiate polymerization. The porogenic solvent (toluene) helps to form a porous structure within the final monolith.
-
-
Curing: Allow the polymerization to proceed for 24 hours. The mixture will become viscous and eventually solidify into a white monolith.
-
Purification: Break the vial to carefully remove the polymer monolith. Place the monolith in a Soxhlet extractor and wash with fresh toluene for 12 hours to remove any unreacted monomers, initiator fragments, and solvent.
-
Drying: Dry the purified monolith in a vacuum oven at 60°C until a constant weight is achieved.
Protocol: Swelling Ratio Determination
Objective: To quantify the equilibrium swelling ratio (ESR) of a crosslinked polymer.
Materials:
-
Dried polymer sample (from Protocol 4.1)
-
Solvent (e.g., Toluene for polystyrene, or water for hydrogels)
-
Analytical balance
-
Beaker
Procedure:
-
Initial Weighing: Accurately weigh a piece of the dry polymer sample (Wd).
-
Immersion: Place the dry sample into a beaker containing an excess of the chosen solvent.
-
Equilibration: Cover the beaker and allow the sample to swell at room temperature. Periodically remove the sample, gently blot the surface with a lint-free wipe to remove excess surface solvent, and weigh it (Ws).
-
Equilibrium Check: Repeat step 3 until the weight of the swollen polymer becomes constant, indicating that swelling equilibrium has been reached.
-
Calculation: Calculate the ESR using the following formula:
-
ESR (%) = [(Ws,eq - Wd) / Wd] * 100
-
Where Ws,eq is the weight of the swollen sample at equilibrium.
-
Self-Validation: A plateau in the weight vs. time curve confirms that equilibrium has been reached and the measurement is valid.
-
Conclusion and Application Guidance
The performance of this compound and 1,7-octadiene as crosslinkers is a clear illustration of structure-property relationships in polymer networks. Neither crosslinker is universally superior; the optimal choice is dictated entirely by the desired properties of the end-use material.
-
Choose this compound (DVB) for:
-
High Rigidity and Hardness: Applications requiring high mechanical modulus, such as ion-exchange resins, chromatography stationary phases, and structural composites.
-
High Thermal Stability: Materials that will be exposed to elevated temperatures.
-
Low Swelling: When minimal solvent uptake is critical.
-
-
Choose 1,7-Octadiene for:
-
Flexibility and Elasticity: Elastomeric materials, soft hydrogels, and applications requiring high impact strength.
-
High Swelling Capacity: Superabsorbent materials, such as those used in diapers or agriculture, and drug delivery matrices where high loading is desired.
-
Network Homogeneity: When optical clarity and uniform mechanical properties are paramount.
-
By understanding the fundamental trade-offs between the rigid, reactive DVB and the flexible, steady 1,7-octadiene, researchers can more effectively engineer polymer networks with precisely controlled and predictable performance characteristics.
References
-
ResearchGate. (n.d.). The effect of the 1,7-octadiene on the molecular weight and its... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Living Anionic Polymerization of Divinylbenzene Derivatives | Request PDF. Retrieved from ResearchGate. [Link]
-
Mecking, S., et al. (2021). Vanadium-Catalyzed Terpolymerization of α,ω-Dienes with Ethylene and Cyclic Olefins: Ready Access to Polar-Functionalized Polyolefins. Macromolecules. [Link]
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MDPI. (2021). Silica-Supported Styrene-Co-Divinylbenzene Pickering Emulsion Polymerization: Tuning Surface Charge and Hydrophobicity by pH and Co-Aid Adsorption. MDPI. [Link]
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ResearchGate. (n.d.). Regioselective Cyclopolymerization of 1,7-Octadiynes | Request PDF. Retrieved from ResearchGate. [Link]
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Schmidinger, G., et al. (2022). Identification of Treatment Protocols for Effective Cross-Linking of the Peripheral Cornea: An Experimental Study. PubMed Central. [Link]
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Wiley, R. H., et al. (n.d.). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Future4200. [Link]
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Gao, Y., et al. (n.d.). Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers. NIH. [Link]
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ResearchGate. (n.d.). Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates | Request PDF. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Swelling ratios of crosslinked hydrogels A–E prepared at different... Retrieved from ResearchGate. [Link]
-
The University of Texas at Austin. (n.d.). Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. The University of Texas at Austin Libraries. [Link]
-
Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from Springer Nature. [Link]
-
ResearchGate. (n.d.). (PDF) Identification of Treatment Protocols for Effective Cross-Linking of the Peripheral Cornea: An Experimental Study. Retrieved from ResearchGate. [Link]
-
Das, B., et al. (2014). Comparison of Rigid Divinylbenzene with Flexible 1,7-Octadiene Crosslinks in Acrylic Acid Resins-Effects on Kinetics of Swelling and Loading of Heavy Metal Ions from Water. ResearchGate. [Link]
-
RSC Publishing. (2024). Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(VI) complex via response surface methodology. RSC Publishing. [Link]
-
Urushihara, T., et al. (2018). Irreversible Swelling Behavior and Reversible Hysteresis in Chemically Crosslinked Poly(vinyl alcohol) Gels. PMC - NIH. [Link]
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Shin, S., et al. (2025). Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. PubMed. [Link]
-
MDPI. (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. MDPI. [Link]
-
ResearchGate. (n.d.). Investigation of the swelling behavior of crosslinked hyaluronic acid films and hydrogels produced using homogeneous reactions | Request PDF. Retrieved from ResearchGate. [Link]
-
RSC Publishing. (2024). Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). (PDF) Investigation on Dynamic Mechanical Properties of Cross linked Poly(styrene-co-divinylbenzene) Bulk Copolymers. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. Retrieved from ResearchGate. [Link]
-
Sudha, P.N., et al. (2011). Comparative Study of Thermal Stability Using Natural Polymer Blend by Cross Linking. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Divinylbenzene
This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Divinylbenzene (DVB). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.
Core Principles of this compound Waste Management
This compound is a valuable monomer in the synthesis of polymers, ion-exchange resins, and specialty rubbers. However, its utility in the lab is matched by its potential hazards. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, dictated by its inherent chemical properties. The commercial product is typically a mixture of isomers (meta-isomer predominating) and contains an inhibitor to prevent spontaneous polymerization[1][2].
The primary drivers for its stringent disposal protocols are:
-
Reactivity and Flammability: DVB is a combustible liquid with a flash point of approximately 143-169°F (61-76°C)[3][4][5]. It can undergo violent chemical changes at elevated temperatures and pressures, and its vapors can form explosive mixtures with air[6][7]. All disposal procedures must rigorously eliminate ignition sources.
-
Health Hazards: DVB is an irritant to the skin, eyes, and respiratory system[3][5][8]. Prolonged contact can lead to skin burns, and high vapor concentrations can depress the central nervous system[3][5][8]. It is also suspected of being a carcinogen and is harmful to aquatic life with long-lasting effects[7][9][10].
-
Environmental Persistence: As a substance harmful to aquatic life, improper disposal can lead to significant environmental contamination[7][11]. Therefore, it must never be drain-disposed.
Hazard Identification and Risk Assessment Summary
Understanding the quantitative parameters of this compound is fundamental to assessing risk and implementing appropriate controls. This table summarizes the critical data for safe handling and disposal.
| Parameter | Value | Significance for Disposal | Reference |
| OSHA Permissible Exposure Limit (PEL) | 10 ppm (8-hour TWA) | Dictates the need for engineering controls like fume hoods to minimize inhalation exposure. | [8][12] |
| NIOSH Recommended Exposure Limit (REL) | 10 ppm (10-hour TWA) | Reinforces the need for a well-ventilated workspace during handling and waste consolidation. | [3][13] |
| ACGIH Threshold Limit Value (TLV) | 10 ppm (8-hour TWA) | The industry standard for exposure, guiding best practices for respiratory protection. | [3][13] |
| Flash Point | 143°F - 169°F (61°C - 76°C) | Classifies DVB as a combustible liquid, requiring strict control of ignition sources. | [3][4][5] |
| Lower Explosive Limit (LEL) | 1.1% | The minimum concentration in air that can ignite. Spills in poorly ventilated areas are a major concern. | [4][5][13] |
| Upper Explosive Limit (UEL) | 6.2% | The maximum concentration in air that can ignite. | [4][5][13] |
| Specific Gravity | ~0.93 | DVB is less dense than water and will float, which is important for spill cleanup on water. | [1][4][13] |
| NFPA 704 Ratings | Health: 1, Flammability: 2, Reactivity: 2 | Indicates a moderate hazard for flammability and reactivity, and a slight health hazard. | [2][3] |
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety and compliance before proceeding to the next.
Step 1: Immediate Handling and Segregation of Waste
All materials that have come into contact with this compound are considered hazardous waste. This includes unused or excess reagent, contaminated solvents, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper).
-
Action: At the point of generation, segregate DVB waste from all other waste streams, especially incompatible materials like strong oxidizing agents[7].
-
Causality: Segregation prevents accidental chemical reactions. DVB can react violently with oxidizing agents, and its polymerization can be initiated by heat or contaminants, leading to a dangerous runaway reaction[7][14].
Step 2: Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is your primary defense against exposure. Its use must be second nature when handling DVB waste.
-
Eye Protection: Wear tightly fitting safety goggles. A face shield is required for tasks with a high splash potential, such as spill cleanup or waste consolidation[6][10][13].
-
Hand Protection: Use chemical-impermeable gloves. Consult glove manufacturer data to select a material with a long breakthrough time for DVB[6][13]. Always inspect gloves for tears or punctures before use[6].
-
Body Protection: Wear a chemical-resistant apron or lab coat and long-sleeved clothing. For large-scale operations or spill response, a full protective suit may be necessary[3][13].
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to keep vapor concentrations below the 10 ppm exposure limit[3][13][14].
Step 3: Waste Containment and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Action: Collect liquid DVB waste in a suitable, sealable, and clearly labeled container. Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat and ignition sources[6][10][15]. Opened containers must be carefully resealed and kept upright[10].
-
Causality: A tightly sealed container prevents the escape of flammable vapors. Storing in a cool, ventilated area mitigates the risk of polymerization and pressure buildup[11][14].
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full chemical identification, including "this compound." The label should also clearly indicate the associated hazards (e.g., "Combustible," "Irritant").
Step 4: Managing Spills and Contaminated Materials
Accidents happen. A prepared response is critical to mitigate the hazard.
-
Action for Small Spills:
-
Evacuate non-essential personnel and remove all ignition sources immediately[3][4].
-
Wearing appropriate PPE, absorb the spill with an inert material such as dry sand, vermiculite, or earth[3][4][14]. Do not use combustible absorbents.
-
Collect the contaminated absorbent using non-sparking tools and place it into a sealable, vapor-tight container or plastic bag for disposal[4][6].
-
Clean the spill area with 60-70% ethanol followed by soap and water, collecting all cleaning materials as hazardous waste[4].
-
-
Action for Large Spills:
Step 5: Final Disposal Pathway
The final disposal of this compound waste must be handled by professionals in accordance with federal, state, and local regulations.
-
Action: Transfer the properly sealed and labeled waste container to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: DVB waste must be disposed of at an approved treatment and disposal facility[6][15]. The most common method is controlled incineration, which ensures the complete destruction of the hazardous compound. Always consult with your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance[3]. Contaminated packaging should be triple-rinsed before recycling or punctured to render it unusable before landfilling[6].
Decision-Making Workflow for this compound Disposal
This diagram outlines the critical decision points from waste generation to final disposal, ensuring a logical and safe process.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures for Accidental Exposure
In the event of an accident, immediate and correct first aid is vital.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing (using universal precautions) and seek immediate medical attention[3][6].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with large amounts of soap and water[3]. Seek medical attention if irritation develops or persists[6].
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids[3][6]. Remove contact lenses if present and easy to do[6]. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[6].
Conclusion
The responsible management and disposal of this compound are paramount for protecting laboratory personnel and the environment. By understanding the chemical's inherent hazards and rigorously adhering to the procedural steps outlined in this guide—from PPE selection and waste segregation to spill response and final disposition—you build a resilient culture of safety. These protocols are not just rules to be followed but a system designed for your protection. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
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Divinylbenzene. PubChem, National Institutes of Health. [Link]
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Styrene, Ethylvinylbenzene and Divinylbenzene. Occupational Safety and Health Administration. [Link]
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Divinylbenzene cas1321-74-0 SDS. Durham Tech. [Link]
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DIVINYL BENZENE. Occupational Safety and Health Administration. [Link]
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1988 OSHA PEL Project - Divinyl Benzene. Centers for Disease Control and Prevention, NIOSH. [Link]
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Navigating the Hazards: A Senior Application Scientist's Guide to Personal Protective Equipment for 1,3-Divinylbenzene
For the researcher, scientist, or drug development professional, the synthesis of novel materials and therapeutics demands an uncompromising commitment to safety. Handling highly reactive monomers like 1,3-Divinylbenzene (DVB) is a prime example of where procedural rigor and a deep understanding of chemical hazards are paramount. This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE), grounded in the causality of experimental choices and validated by authoritative safety standards. Our objective is to empower you with the knowledge to create a self-validating system of protection, ensuring both personal safety and the integrity of your research.
The Challenge: Understanding this compound's Hazard Profile
This compound is a combustible, pale, straw-colored liquid that presents several significant risks in a laboratory setting.[1] It is irritating to the eyes, skin, and respiratory system.[2] Prolonged or repeated skin contact can lead to dermatitis, and there is a suspicion of it being a potential carcinogen.[2][3] Furthermore, DVB is thermally unstable and can polymerize easily, especially when heated, which can lead to a dangerous buildup of pressure in sealed containers.[4][5] Its vapors can form explosive mixtures with air, particularly upon intense heating.[6] Therefore, a multi-faceted PPE strategy is not just recommended; it is essential.
Core Principles of PPE Selection for this compound
Effective protection against DVB hinges on a holistic assessment of the planned procedure. The choice of PPE is not static; it must be adapted to the scale of the operation, the potential for splashing or aerosolization, and the specific laboratory environment. All handling of DVB should, at a minimum, be conducted in a well-ventilated area, with a chemical fume hood being the preferred location.[4]
The foundational principle is to establish multiple barriers between the chemical and the researcher. This includes respiratory, eye, face, hand, and body protection.
Respiratory Protection: Guarding Against Invisible Threats
This compound is a volatile organic compound (VOC), and its vapors can be harmful if inhaled.[3] The recommended airborne exposure limit (REL) from NIOSH is 10 ppm averaged over a 10-hour workshift.[7]
-
Standard Operations: For small-scale work conducted within a certified chemical fume hood, additional respiratory protection may not be necessary, as the local exhaust ventilation is the primary engineering control.[7]
-
High-Risk Scenarios: In situations where ventilation is inadequate, or during large-scale transfers or spill clean-up, respiratory protection is mandatory.[5] A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the recommended choice.[2][5] In emergency situations or where concentrations are unknown, a self-contained breathing apparatus (SCBA) may be required.[3]
Eye and Face Protection: The First Line of Defense
Given that DVB is a serious eye irritant, robust eye and face protection is non-negotiable.[6][8]
-
Mandatory Equipment: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required for all work with this compound.[4][9]
-
Splash Hazard: For procedures with an elevated risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield (minimum 8-inch) must be worn in addition to safety goggles.[4] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: Selecting a Resilient Barrier
Skin contact is a primary route of exposure, and DVB is a known skin irritant.[10] Therefore, the selection of appropriate gloves is critical. The effectiveness of a glove is determined by its chemical resistance, which is measured by factors like breakthrough time (the time it takes for the chemical to permeate the glove material) and degradation (the physical change in the glove material upon exposure).[11]
While specific, standardized breakthrough time data for this compound is not consistently available across all manufacturers, recommendations can be made based on its chemical class (aromatic hydrocarbon). It is imperative to consult your specific glove manufacturer's chemical resistance guide for the most accurate data.[7][10] Never assume a glove is appropriate without verification.
Table 1: General Glove Selection Guide for this compound
| Glove Material | General Recommendation for Aromatic Hydrocarbons | Rationale & Considerations |
| Silver Shield®/4H® | Excellent | These laminate film gloves offer the broadest range of chemical protection and are an excellent choice, especially when the hazard is not clearly identified.[2] They can be worn as a primary glove or as a liner. |
| Viton® | Excellent | Often provides superior resistance to aromatic and chlorinated hydrocarbons. However, they can be less flexible and more expensive. |
| Butyl Rubber | Good to Excellent | Offers high resistance to permeation by many gases, vapors, and ketones, but performance against aromatic hydrocarbons can vary.[9] |
| Nitrile | Fair to Poor for Prolonged Contact | Nitrile gloves offer good resistance to oils and greases but generally provide poor resistance to aromatic hydrocarbons like benzene and its derivatives.[7] They are suitable only for incidental splash protection and must be removed and replaced immediately upon contact.[4] |
| Natural Rubber (Latex) | Not Recommended | Provides poor chemical resistance to aromatic hydrocarbons and petroleum-based solvents. |
Operational Imperatives for Glove Use:
-
Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation before starting work.[9]
-
Double Gloving: For higher-risk procedures, wearing two pairs of gloves (e.g., a nitrile glove over a Silver Shield® liner) can provide an additional layer of safety.
-
Immediate Replacement: If a glove is contaminated with DVB, it must be removed immediately using the proper technique, and hands should be washed.[7] Do not attempt to reuse disposable gloves.[10]
Body Protection: Shielding Against Spills and Splashes
To prevent accidental skin contact, appropriate body protection is essential.
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or apron made of materials like polyethylene-coated Tyvek® should be worn over personal clothing.[4][9]
-
Full Coverage: Long-sleeved clothing and closed-toe shoes are mandatory in any laboratory where DVB is handled.[7]
-
High-Hazard Tasks: For large-scale operations, fire/flame resistant and impervious clothing may be necessary.[9]
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination. The contaminated exterior of the PPE should never touch the wearer's skin during removal.
Caption: Workflow for the correct donning and doffing of PPE.
Emergency Response: When Barriers Are Breached
In the event of an exposure, immediate and correct action is critical. Emergency shower and eyewash stations must be readily accessible in the work area.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Skin Contact: Quickly remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[7][9] Get medical help if irritation occurs.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek prompt medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4][9]
Operational and Disposal Plan
Proper handling and disposal are the final steps in a comprehensive safety protocol.
-
Handling: Always use non-sparking tools and explosion-proof equipment when handling DVB.[9] Ground and bond containers during transfers to prevent static discharge.[4][5]
-
Waste Classification: Any materials contaminated with this compound, including absorbent materials, used PPE, and empty containers, may need to be treated as hazardous waste.[4][7]
-
Disposal Method: Unused DVB and contaminated waste should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4][9] Do not discharge to sewer systems.[9] Contaminated containers should be triple-rinsed or punctured to render them unusable before disposal in accordance with all applicable local, state, and federal regulations.[9]
By integrating these expert-validated protocols into your daily laboratory operations, you build a robust and resilient safety culture. This guide serves as a foundational resource, but it must be supplemented by your institution's specific Chemical Hygiene Plan and a thorough review of the Safety Data Sheet (SDS) for the specific this compound product you are using. Your safety, and the success of your research, depends on it.
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Divinylbenzene Safety Data Sheet. (2020, December 29). Durham Tech. [Link]
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Flammable Liquid Mixture - SAFETY DATA SHEET. (2016, March 3). Airgas. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
